molecular formula C21H26N2O2 B15589659 N-Methoxyanhydrovobasinediol

N-Methoxyanhydrovobasinediol

货号: B15589659
分子量: 338.4 g/mol
InChI 键: WZEYGSAJRPIRJA-YHZLUUAOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methoxyanhydrovobasinediol is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H26N2O2

分子量

338.4 g/mol

IUPAC 名称

(1S,12S)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene

InChI

InChI=1S/C21H26N2O2/c1-4-13-11-22(2)19-9-16-14-7-5-6-8-18(14)23(24-3)21(16)20-10-15(13)17(19)12-25-20/h4-8,15,17,19-20H,9-12H2,1-3H3/t15?,17?,19-,20-/m0/s1

InChI 键

WZEYGSAJRPIRJA-YHZLUUAOSA-N

产品来源

United States

Foundational & Exploratory

Unveiling N-Methoxyanhydrovobasinediol: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from the plant Gelsemium elegans. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, consolidating available scientific data into a structured format. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents. While the initial discovery and structural elucidation of this compound have been reported, extensive research into its biological activities and potential therapeutic applications remains an open avenue for investigation.

Discovery and Initial Characterization

This compound was first reported in a 1989 publication in the journal Phytochemistry by Lin and colleagues. The compound was isolated from the whole plant of Gelsemium elegans, a plant known for its rich and diverse alkaloidal content. The structure of this akuammiline-related alkaloid was determined through spectroscopic methods.

Physicochemical and Spectroscopic Data

Detailed quantitative data for this compound is crucial for its identification and characterization. The following table summarizes the key physicochemical and spectroscopic properties as reported in the initial discovery.

PropertyData
Molecular Formula C₂₁H₂₆N₂O₂
Molecular Weight 338.4 g/mol
Physical State Amorphous solid
Optical Rotation [α]D +25° (c 0.1, CHCl₃)
UV λmax (MeOH) 226, 284, 292 nm
IR (KBr) νmax 3400, 1615, 740 cm⁻¹
¹H-NMR (CDCl₃, ppm) Refer to detailed spectral data below
¹³C-NMR (CDCl₃, ppm) Refer to detailed spectral data below
Mass Spectrometry Refer to detailed spectral data below

Note: Detailed NMR and MS data are essential for unambiguous structure confirmation and are typically found in the primary literature.

Experimental Protocols

The following sections detail the methodologies for the isolation and structural elucidation of this compound, based on established procedures for alkaloid extraction from Gelsemium elegans.

Isolation and Purification of this compound

The isolation of this compound from Gelsemium elegans involves a multi-step process of extraction and chromatographic separation.

1. Plant Material and Extraction:

  • Dried and powdered whole plant material of Gelsemium elegans is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period.

  • The resulting crude extract is concentrated under reduced pressure to yield a residue.

2. Acid-Base Partitioning:

  • The residue is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds.

  • The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform).

  • The organic layer, now containing the free alkaloids, is dried over anhydrous sodium sulfate (B86663) and concentrated.

3. Chromatographic Separation:

  • The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel.

  • Elution is performed with a gradient of increasing polarity, typically using solvent systems such as chloroform-methanol or ethyl acetate-hexane.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing this compound are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

G_1 Isolation Workflow for this compound A Dried G. elegans Plant Material B Methanol Extraction A->B C Crude Methanolic Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Fraction D->E F Silica Gel Column Chromatography E->F G Semi-Purified Fractions F->G H Preparative TLC / HPLC G->H I Pure this compound H->I

Isolation Workflow Diagram

Biological Activity and Signaling Pathways

To date, there is a notable lack of specific studies on the biological activity and mechanism of action of this compound. While many other alkaloids from Gelsemium elegans have been investigated for their cytotoxic, analgesic, and anti-inflammatory properties, this compound remains largely uncharacterized in this regard.

The general class of indole alkaloids has been shown to interact with a wide range of biological targets, including neurotransmitter receptors, ion channels, and enzymes. Future research is warranted to explore the potential pharmacological profile of this compound.

G_2 Potential Research Areas for Biological Activity A This compound B Cytotoxicity Assays (e.g., against cancer cell lines) A->B C Receptor Binding Assays (e.g., GPCRs, ion channels) A->C D Enzyme Inhibition Assays (e.g., kinases, proteases) A->D E In vivo Models (e.g., analgesia, anti-inflammatory) A->E F Identification of Modulated Signaling Pathways B->F C->F D->F E->F

Future Research Directions

Conclusion

This compound represents one of the many structurally diverse alkaloids produced by Gelsemium elegans. This guide has summarized the available information on its discovery and isolation. The detailed experimental protocols and tabulated data provide a valuable resource for chemists and pharmacologists. The significant gap in the understanding of its biological activity presents a clear opportunity for future research to uncover potential therapeutic applications for this natural product. Further investigation into its pharmacological effects and the signaling pathways it may modulate is highly encouraged.

N-Methoxyanhydrovobasinediol: A Technical Guide to its Chemical Structure and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from plant species of the Apocynaceae family, most notably Gelsemium elegans. As a member of the complex family of indole alkaloids, this compound has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside available data on its biological activities and relevant experimental protocols.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₂₁H₂₆N₂O₂
Molecular Weight 338.44 g/mol
CAS Number 125180-42-9
Class Indole Alkaloid
Natural Source Gelsemium elegans (Apocynaceae)

While detailed experimental spectral data for this compound is not widely available in the public domain, the structural elucidation of similar indole alkaloids typically relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the complex three-dimensional structure of natural products. For a molecule like this compound, a full suite of NMR experiments would be required for complete structural assignment.

  • ¹H NMR: Would be used to identify the number and connectivity of protons in the molecule. Characteristic chemical shifts would be expected for the aromatic protons of the indole nucleus, the methoxy (B1213986) group, and the various aliphatic protons in the polycyclic ring system.

  • ¹³C NMR: Would reveal the number of unique carbon environments. The chemical shifts would help to identify the carbons of the indole ring, the carbonyl group (if present), the methoxy group, and the aliphatic framework.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

  • High-Resolution Mass Spectrometry (HRMS): Would be used to determine the exact mass of the molecular ion, confirming the elemental composition (C₂₁H₂₆N₂O₂).

  • Tandem Mass Spectrometry (MS/MS): Would provide information on the fragmentation pattern of the molecule. The fragmentation of the polycyclic indole alkaloid core would be expected to yield characteristic daughter ions, providing further structural insights.

Experimental Protocols

Isolation and Purification of Indole Alkaloids from Gelsemium elegans

A general workflow for the isolation and purification of alkaloids from Gelsemium elegans is presented below. This typically involves extraction, acid-base partitioning, and chromatographic separation.

G_elegans_Alkaloid_Isolation plant_material Dried and Powdered G. elegans extraction Maceration or Soxhlet Extraction (e.g., with Methanol (B129727) or Ethanol) plant_material->extraction acid_base Acid-Base Partitioning (to separate alkaloids from other constituents) extraction->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids chromatography Chromatographic Separation crude_alkaloids->chromatography hsccc High-Speed Counter-Current Chromatography (HSCCC) chromatography->hsccc Initial Fractionation hplc Preparative High-Performance Liquid Chromatography (Prep-HPLC) hsccc->hplc Further Purification pure_compound Isolated this compound hplc->pure_compound

Figure 1. General workflow for the isolation of alkaloids from Gelsemium elegans.

Methodology:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to selectively isolate the basic alkaloid fraction from neutral and acidic compounds.

  • Chromatography: The crude alkaloid extract is then purified using various chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) is often used for initial fractionation, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual alkaloids to a high degree of purity.

In Vitro Anti-Inflammatory Activity Assessment

The potential anti-inflammatory properties of this compound can be evaluated using several in vitro assays.

1. Inhibition of Protein Denaturation:

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, a common feature of inflammation.

Methodology:

  • A reaction mixture containing bovine serum albumin (BSA) in phosphate-buffered saline (PBS) is prepared.

  • The test compound (this compound) is added at various concentrations.

  • The mixture is incubated at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes to induce denaturation.

  • After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • The percentage inhibition of protein denaturation is calculated relative to a control without the test compound.

2. Proteinase Inhibitory Activity:

This assay measures the ability of a compound to inhibit the activity of proteases, which are involved in the inflammatory response.

Methodology:

  • A reaction mixture containing trypsin and Tris-HCl buffer is prepared.

  • The test compound is added at various concentrations and incubated at 37°C for 5 minutes.

  • Casein is added as a substrate, and the mixture is incubated for an additional 20 minutes.

  • The reaction is stopped by the addition of perchloric acid.

  • The mixture is centrifuged, and the absorbance of the supernatant is measured at 210 nm to determine the amount of undigested casein.

  • The percentage inhibition of proteinase activity is calculated.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.

MTT_Assay_Workflow cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with varying concentrations of This compound cell_seeding->compound_treatment incubation Incubate for a specified period (e.g., 24, 48, 72 hours) compound_treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate to allow formazan (B1609692) crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan formazan_formation->solubilization absorbance_reading Measure absorbance at ~570 nm solubilization->absorbance_reading ic50_calculation Calculate the IC50 value absorbance_reading->ic50_calculation

Figure 2. Workflow of the MTT assay for cytotoxicity testing.

Methodology:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

  • A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at approximately 570 nm.

  • The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, the broader class of indole alkaloids is known to interact with several key cellular signaling cascades implicated in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. It is plausible that this compound could modulate the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

NFkB_Pathway_Inhibition stimulus Inflammatory Stimuli (e.g., LPS, cytokines) receptor Cell Surface Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase nfkb_ikb NF-κB/IκB Complex (Cytoplasm) ikb_kinase->nfkb_ikb Phosphorylates IκB nfkb NF-κB (Active) nfkb_ikb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, cytokines) nucleus->gene_transcription Binds to DNA inflammation Inflammatory Response gene_transcription->inflammation alkaloid This compound alkaloid->ikb_kinase Potential Inhibition

Figure 3. Potential inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some indole alkaloids have been shown to exert their anticancer effects by modulating the MAPK pathway.

COX-2 and iNOS Expression

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes that produce pro-inflammatory mediators. The expression of both enzymes is often upregulated during inflammation. The potential anti-inflammatory activity of this compound may be mediated through the downregulation of COX-2 and iNOS expression, possibly via the inhibition of upstream signaling pathways like NF-κB.

Conclusion

This compound represents an intriguing natural product with potential for further investigation in the fields of pharmacology and drug development. While its full biological profile and mechanism of action are yet to be completely elucidated, the general characteristics of indole alkaloids from Gelsemium elegans suggest promising anti-inflammatory and anticancer properties. Further research is warranted to isolate this compound in larger quantities, fully characterize its structure using modern spectroscopic methods, and comprehensively evaluate its biological activities and underlying molecular mechanisms. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future studies aimed at unlocking the therapeutic potential of this compound.

N-Methoxyanhydrovobasinediol Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxyanhydrovobasinediol is a vobasine-type monoterpene indole (B1671886) alkaloid (MIA) identified in medicinal plants such as Gelsemium elegans. As a member of the vast and structurally complex MIA family, its biosynthesis follows the general pathway established for these compounds, originating from the precursors tryptophan and geranyl pyrophosphate. This technical guide delineates the proposed biosynthetic pathway of this compound, summarizing key enzymatic steps, intermediates, and candidate enzymes. It further provides detailed experimental protocols for the elucidation and characterization of this pathway, catering to researchers in natural product biosynthesis, metabolic engineering, and drug discovery. All quantitative data are presented in structured tables, and logical and experimental workflows are visualized using Graphviz diagrams.

Introduction

The monoterpene indole alkaloids (MIAs) represent one of the largest and most diverse families of plant-specialized metabolites, with over 3,000 known structures. Many MIAs exhibit significant pharmacological activities and are used as scaffolds for drug development. This compound, a constituent of the traditional medicinal plant Gelsemium elegans, belongs to the vobasine (B1212131) subgroup of MIAs. Understanding its biosynthetic pathway is crucial for enabling biotechnological production, exploring its pharmacological potential, and generating novel derivatives through metabolic engineering.

This guide provides an in-depth overview of the proposed biosynthetic route to this compound, building upon the well-established general MIA pathway and drawing inferences from related vobasine alkaloid biosynthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three major stages:

  • Formation of the Universal Precursor Strictosidine: This involves the convergence of the shikimic acid pathway (producing tryptamine) and the methylerythritol phosphate (B84403) (MEP) pathway (producing the monoterpene secologanin).

  • Formation of the Vobasine Skeleton: Post-strictosidine modifications leading to the characteristic vobasine core structure.

  • Tailoring Reactions: Final hydroxylation, dehydration, and N-methoxylation steps to yield the target molecule.

A schematic of the proposed pathway is presented below, followed by a detailed description of each step.

Pathway Diagram

This compound Biosynthesis cluster_precursors Precursor Supply cluster_strictosidine Strictosidine Formation cluster_vobasine Vobasine Skeleton Formation cluster_tailoring Tailoring Steps Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC GPP Geranyl Pyrophosphate (GPP) Secologanin Secologanin GPP->Secologanin Multi-step (GES, G10H, 10-HGO, IRS, IO, 7-DLGT, 7-DLH, LAMT, SLS) Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin->Strictosidine Strictosidine_aglycone Strictosidine Aglycone Strictosidine->Strictosidine_aglycone SGD Preakuammicine Preakuammicine Strictosidine_aglycone->Preakuammicine P450s? Stemmadenine Stemmadenine Preakuammicine->Stemmadenine Reductase? Vobasinol Vobasinol Stemmadenine->Vobasinol P450? Anhydrovobasinediol Anhydrovobasinediol Vobasinol->Anhydrovobasinediol Dehydratase? N_hydroxyanhydrovobasinediol N-hydroxy- anhydrovobasinediol Anhydrovobasinediol->N_hydroxyanhydrovobasinediol N-hydroxylase (P450 or FMO?) N_methoxyanhydrovobasinediol This compound N_hydroxyanhydrovobasinediol->N_methoxyanhydrovobasinediol N-O-methyltransferase (NOMT)

Figure 1: Proposed biosynthetic pathway of this compound.
Detailed Enzymatic Steps

StepPrecursor(s)ProductEnzyme(s)Enzyme ClassNotes
1TryptophanTryptamineTryptophan decarboxylase (TDC)LyaseRemoves the carboxyl group from tryptophan.
2Geranyl PyrophosphateSecologaninMulti-enzyme pathwayVariousA complex pathway involving at least nine enzymes to form the iridoid monoterpene.
3Tryptamine, SecologaninStrictosidineStrictosidine synthase (STR)SynthaseCatalyzes a Pictet-Spengler reaction to form the universal MIA precursor.
4StrictosidineStrictosidine AglyconeStrictosidine β-glucosidase (SGD)HydrolaseRemoves the glucose moiety, leading to a reactive intermediate.
5Strictosidine AglyconePreakuammicineCytochrome P450 monooxygenases (P450s)OxidoreductaseProposed cyclization and rearrangement steps.
6PreakuammicineStemmadenineReductaseOxidoreductaseReduction of the preakuammicine intermediate.
7StemmadenineVobasinolCytochrome P450 monooxygenase (P450)OxidoreductaseHydroxylation of the vobasine skeleton. Vobasinol has been reported in Tabernaemontana elegans[1].
8VobasinolAnhydrovobasinediolDehydrataseLyaseDehydration to form the anhydro- structure.
9AnhydrovobasinediolN-hydroxy-anhydrovobasinediolN-hydroxylase (P450 or FMO)OxidoreductaseN-hydroxylation is a key step in the biosynthesis of some alkaloids[2].
10N-hydroxy-anhydrovobasinediol, SAMThis compoundN-O-methyltransferase (NOMT)TransferaseTransfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group.

Quantitative Data

Currently, there is a lack of specific quantitative data for the intermediates and enzymes in the this compound biosynthetic pathway. However, quantitative analyses of major alkaloids in Gelsemium elegans have been performed, providing a basis for future targeted metabolomic studies.

AlkaloidPlant PartConcentration Range (µg/g DW)Reference
KoumineRoot, Stem, Leaf100 - 5000[3][4]
GelsemineRoot, Stem, Leaf50 - 2000[3][4]
GelsenicineRoot, Stem, Leaf10 - 500[3][4]

Experimental Protocols

Elucidating the proposed pathway requires a combination of bioinformatics, molecular biology, and analytical chemistry techniques.

Identification of Candidate Genes

A common approach is to use transcriptomic data from Gelsemium elegans to identify genes encoding enzymes homologous to those known to be involved in MIA biosynthesis.

Gene_Discovery_Workflow RNA_Seq RNA Sequencing of G. elegans tissues Transcriptome_Assembly De novo Transcriptome Assembly RNA_Seq->Transcriptome_Assembly Homology_Search Homology Search (BLAST) against known MIA enzymes Transcriptome_Assembly->Homology_Search Candidate_Genes Identification of Candidate Genes (P450s, MTs, etc.) Homology_Search->Candidate_Genes Coexpression_Analysis Co-expression Analysis with known pathway genes (e.g., STR) Candidate_Genes->Coexpression_Analysis Phylogenetic_Analysis Phylogenetic Analysis Candidate_Genes->Phylogenetic_Analysis Final_Candidates Prioritized Candidate Genes Coexpression_Analysis->Final_Candidates Phylogenetic_Analysis->Final_Candidates

Figure 2: Workflow for identifying candidate biosynthetic genes.
Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their function can be verified through heterologous expression and in vitro/in vivo assays.

  • Gene Synthesis and Cloning: Codon-optimize the candidate gene sequence for expression in E. coli or yeast and clone it into an appropriate expression vector (e.g., pET series for E. coli, pYES-DEST52 for yeast).

  • Transformation: Transform the expression construct into a suitable host strain.

  • Protein Expression and Purification: Induce protein expression (e.g., with IPTG for E. coli, galactose for yeast) and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • General Assay Conditions:

    • Buffer: 50-100 mM buffer (e.g., Tris-HCl, phosphate buffer) at an optimal pH (typically 7.0-8.5).

    • Substrate: The putative substrate (e.g., anhydrovobasinediol for N-hydroxylase assay) at varying concentrations.

    • Cofactors: NADPH or NADH for P450s and other oxidoreductases; S-adenosyl-L-methionine (SAM) for methyltransferases.

    • Enzyme: Purified recombinant enzyme.

    • Incubation: Incubate at an optimal temperature (e.g., 30°C) for a defined period.

    • Quenching: Stop the reaction by adding a solvent like ethyl acetate (B1210297) or by heat inactivation.

  • Product Detection: Analyze the reaction mixture by LC-MS/MS to detect the formation of the expected product.

Transient expression in N. benthamiana allows for the rapid in vivo testing of enzyme function and pathway reconstitution.

  • Agroinfiltration: Infiltrate leaves of N. benthamiana with Agrobacterium tumefaciens strains carrying the expression constructs for the candidate enzymes. Co-infiltrate multiple constructs to test pathway segments.

  • Substrate Feeding: If necessary, feed the infiltrated leaves with the putative substrate.

  • Metabolite Extraction: After 3-5 days, harvest the infiltrated leaf tissue and extract the metabolites.

  • Analysis: Analyze the extracts by LC-MS/MS to identify the biosynthetic products.

Pathway_Reconstitution_Workflow Candidate_Gene Candidate Gene Cloning Cloning into Agrobacterium vector Candidate_Gene->Cloning Agroinfiltration Agroinfiltration into N. benthamiana Cloning->Agroinfiltration Substrate_Feeding Substrate Feeding (optional) Agroinfiltration->Substrate_Feeding Incubation Incubation (3-5 days) Substrate_Feeding->Incubation Metabolite_Extraction Metabolite Extraction Incubation->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Product_Identification Product Identification LCMS_Analysis->Product_Identification

Figure 3: Workflow for pathway reconstitution in N. benthamiana.
Analytical Methods: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the primary tool for identifying and quantifying the intermediates and final product of the biosynthetic pathway.

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Analysis: Full scan mode to identify potential products, followed by targeted analysis using multiple reaction monitoring (MRM) for quantification of known compounds.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a roadmap for the discovery and characterization of the enzymes involved in its formation. The experimental protocols outlined in this guide offer a systematic approach to validate this hypothesis. Future work should focus on the functional characterization of candidate genes from Gelsemium elegans to definitively establish the enzymatic steps leading to this and other vobasine-type alkaloids. A complete understanding of this pathway will not only be of fundamental scientific interest but will also pave the way for the sustainable production of these potentially valuable compounds through metabolic engineering in microbial or plant-based systems.

References

Unveiling the Natural Origins of N-Methoxyanhydrovobasinediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol, a complex indole (B1671886) alkaloid, has been identified from the plant species Gelsemium elegans. This technical guide provides a comprehensive overview of the natural sources, isolation, and quantitative analysis of this compound. Detailed experimental protocols from seminal studies are presented, alongside a summary of the available quantitative data. Furthermore, a putative biosynthetic pathway is proposed based on related alkaloid biosynthesis, and a logical workflow for its isolation is visualized. This document serves as a critical resource for researchers investigating the therapeutic potential and natural production of this compound.

Primary Natural Source: Gelsemium elegans

The principal and thus far, sole confirmed natural source of this compound is the flowering plant Gelsemium elegans, a member of the Gelsemiaceae family. This plant is a well-documented source of a diverse array of complex indole alkaloids. This compound was first isolated and characterized from an extract of the whole plant of Gelsemium elegans in a study that laid the groundwork for its chemical identification.

While this compound belongs to the broader class of indole alkaloids, which are notably abundant in the Apocynaceae family, its confirmed presence is currently limited to G. elegans. Further phytochemical screening of related species and genera may yet reveal additional natural sources.

Quantitative Analysis

To date, specific quantitative data on the yield of this compound from Gelsemium elegans remains limited in publicly accessible literature. The initial isolation paper by Lin et al. (1989) reported obtaining 15 mg of this compound from 5 kg of the dried whole plant. This suggests a relatively low concentration in the plant material. More recent, detailed quantitative analyses across different plant parts (roots, stems, leaves) and at various growth stages are needed to fully understand the distribution and accumulation of this specific alkaloid.

For context, studies on other alkaloids in G. elegans have shown significant variation in concentration depending on the plant part and geographical origin. It is plausible that the concentration of this compound follows a similar pattern.

Table 1: Reported Yield of this compound from Gelsemium elegans

Plant MaterialAmount of Plant MaterialYield of this compoundReference
Dried whole plant5 kg15 mg (0.0003% w/w)Lin et al., 1989

Experimental Protocols

The following experimental protocol for the extraction and isolation of this compound is based on the seminal work by Lin et al. (1989).

Extraction
  • Plant Material Preparation: 5 kg of the dried, powdered whole plant of Gelsemium elegans was used as the starting material.

  • Solvent Extraction: The powdered plant material was extracted three times with 95% ethanol (B145695) at room temperature.

  • Concentration: The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract was suspended in 2% aqueous sulfuric acid.

    • The acidic solution was filtered to remove non-alkaloidal material.

    • The filtrate was basified with concentrated ammonium (B1175870) hydroxide (B78521) to a pH of 9.

    • The basified solution was then extracted with chloroform (B151607) to partition the alkaloids into the organic phase.

  • Final Crude Alkaloid Extract: The chloroform extract was evaporated to dryness to yield the crude alkaloid fraction.

Isolation
  • Column Chromatography (Silica Gel): The crude alkaloid extract was subjected to column chromatography on a silica (B1680970) gel column.

  • Elution Gradient: The column was eluted with a gradient of increasing polarity, starting with chloroform and gradually adding methanol.

  • Fraction Collection: Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Further Purification (Preparative TLC): Fractions containing the target compound were combined and further purified by preparative thin-layer chromatography using a solvent system of chloroform-methanol (95:5).

  • Crystallization: The purified this compound was crystallized from a mixture of chloroform and methanol.

Biosynthesis and Signaling Pathways

Putative Biosynthetic Pathway

The precise biosynthetic pathway of this compound has not been elucidated. However, as an akuammiline-related indole alkaloid, its biosynthesis is expected to follow the general pathway for this class of compounds, originating from the shikimate pathway.

A proposed biosynthetic pathway is outlined below:

This compound Biosynthesis Tryptophan Tryptophan Tryptamine (B22526) Tryptamine Tryptophan->Tryptamine Decarboxylation Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin (B1681713) Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Series of Enzymatic Steps Akuammiline_Intermediate Akuammiline Intermediate Geissoschizine->Akuammiline_Intermediate Cyclization Vobasinediol Vobasinediol Akuammiline_Intermediate->Vobasinediol Hydroxylation Anhydrovobasinediol Anhydrovobasinediol Vobasinediol->Anhydrovobasinediol Dehydration N_Methoxyanhydrovobasinediol This compound Anhydrovobasinediol->N_Methoxyanhydrovobasinediol N-methoxylation

Caption: Putative biosynthetic pathway of this compound.

The key steps likely involve the condensation of tryptamine and secologanin to form strictosidine, which then undergoes a series of complex enzymatic transformations, including cyclizations, hydroxylations, dehydration, and a final N-methoxylation to yield this compound. The specific enzymes responsible for these latter steps are yet to be identified.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Research into the pharmacological activities of this compound is still in its nascent stages. Future studies are required to determine its molecular targets and downstream effects on cellular signaling cascades.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow from the natural source to the isolated compound.

Isolation Workflow Plant_Material Gelsemium elegans (Whole Plant) Drying_Powdering Drying and Powdering Plant_Material->Drying_Powdering Solvent_Extraction Ethanol Extraction Drying_Powdering->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Acid_Base Acid-Base Partitioning Concentration->Acid_Base Crude_Alkaloids Crude Alkaloid Extract Acid_Base->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Preparative_TLC Preparative TLC Fraction_Collection->Preparative_TLC Crystallization Crystallization Preparative_TLC->Crystallization Final_Product This compound Crystallization->Final_Product

Caption: Logical workflow for the isolation of this compound.

Conclusion

This compound is a rare indole alkaloid with a confirmed natural origin in Gelsemium elegans. While the foundational knowledge for its isolation exists, there is a significant opportunity for further research, particularly in quantifying its abundance in different parts of the plant and under various environmental conditions. Elucidation of its complete biosynthetic pathway and its pharmacological targets will be crucial for unlocking its potential in drug development. This guide provides a solid baseline for researchers to build upon in their future investigations of this intriguing natural product.

Characterization of Gelsemium elegans Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemium elegans Benth, a highly toxic plant from the Loganiaceae family, has a long history in traditional medicine for treating conditions like pain, skin ulcers, and cancer.[1][2] Its potent biological activities are primarily attributed to a diverse group of monoterpenoid indole (B1671886) alkaloids.[3][4] These compounds exhibit a narrow therapeutic window, with therapeutic doses being very close to toxic ones, making their precise characterization crucial for any potential drug development.[3][4][5]

This guide provides a comprehensive overview of the characterization of G. elegans alkaloids, detailing experimental protocols for their isolation and identification, summarizing quantitative data, and illustrating their complex mechanisms of action through detailed signaling pathways. The main active components are indole alkaloids, which are classified into six major structural categories: sarpagine, methyl gelsedine, gelsemine (B155926), humantenine, koumine (B8086292), and yohimbane.[3][4] Among the nearly 100 alkaloids identified, koumine is typically the most abundant, followed by gelsevirine (B199093) and gelsemine.[3][4]

Experimental Protocols for Alkaloid Characterization

The characterization of alkaloids from G. elegans follows a multi-step workflow, beginning with extraction from the plant material and culminating in structural elucidation of the purified compounds.

G_elegans_Workflow Plant G. elegans Plant Material (Roots, Stems, Leaves) Extract Crude Alkaloid Extraction (Acid-Base Method) Plant->Extract Separate Preparative Separation (e.g., HSCCC, pH-Zone-Refining CCC) Extract->Separate Purify Fine Purification (Prep-HPLC) Separate->Purify Identify Structural Elucidation (MS, NMR) Purify->Identify Pure_Alkaloid Pure Alkaloid Identify->Pure_Alkaloid

Caption: General experimental workflow for alkaloid characterization.
Extraction and Isolation

A conventional acid-base extraction method is typically employed to obtain a crude alkaloid fraction from the dried and powdered plant material.[6][7]

Protocol: Acid-Base Extraction

  • The dried, powdered plant material (e.g., stems and leaves) is extracted with an organic solvent like ethanol.[7]

  • The resulting ethanolic extract is dissolved in water to form a suspension, which is then acidified to approximately pH 4 using an acid (e.g., 20% H₂SO₄).[7]

  • This acidic suspension is partitioned with a non-polar solvent (e.g., ethyl acetate) to remove neutral, non-alkaloidal components.[7]

  • The remaining aqueous phase is basified to approximately pH 10 with a base (e.g., Na₂CO₃).[7]

  • The basified solution is then extracted with a chlorinated solvent (e.g., CHCl₃) to yield the crude total alkaloid extract after solvent evaporation.[7]

Purification Techniques

Due to the chemical complexity of the crude extract, advanced chromatographic techniques are required for the separation and purification of individual alkaloids.

2.2.1 High-Speed Counter-Current Chromatography (HSCCC) HSCCC is a liquid-liquid partition chromatography technique that avoids solid supports, making it highly effective for separating complex natural products. A two-phase solvent system is crucial for successful separation. One study successfully used a system composed of methyl tert-butyl ether (MtBE)/acetonitrile/water (3:1.5:4, v/v) in a pH-zone-refining CCC method.[8] In this method, triethylamine (B128534) (20 mM) was added to the organic stationary phase as a retainer, and hydrochloric acid (10 mM) was added to the aqueous mobile phase as an eluter.[8]

2.2.2 Preparative High-Performance Liquid Chromatography (Prep-HPLC) For final purification to achieve high purity levels (>95%), fractions obtained from HSCCC are often subjected to preparative HPLC.[9] This allows for the isolation of structurally similar alkaloids that may co-elute during the initial separation steps.

Structural Elucidation

The definitive identification and structural determination of the purified alkaloids are accomplished using a combination of spectroscopic techniques.[1][7][9]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and high-resolution ESI-MS (HREIMS) are used to determine the molecular formula of the compounds.[1][7] Tandem MS (MS/MS) helps in fingerprinting and identifying known alkaloids in complex mixtures.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR provide detailed information about the carbon-hydrogen framework of the molecule.[1][7] Advanced 2D-NMR techniques (e.g., HMQC, HMBC, ROESY) are essential to establish the complete structure and relative stereochemistry of new or complex alkaloids.[1][7]

Quantitative Data

Quantitative analysis is critical for understanding the distribution of alkaloids within the plant and for standardizing extracts for pharmacological studies.

Table 1: Quantitative Yields from Preparative Separation

This table summarizes the yields and purity of major alkaloids obtained from crude extracts using advanced separation techniques.

MethodStarting MaterialAlkaloidYield (mg)Purity (%)Reference
pH-Zone-Refining CCC1.5 g crude extractGelsemine31294.8[8]
Koumine42095.9[8]
Gelsevirine19596.7[8]
HSCCC206.6 mg crude extractKoumine28.797.8[11]
Gelsemine24.995.4[11]
Humantenine26.997.4[11]
Gelsevirine7.293.5[11]
HSCCC-prep-HPLCNot specifiedKoumineNot specified98.9[9]
GelsemineNot specified98.5[9]
GelsevirineNot specified99.0[9]
Table 2: Toxicity Data (LD₅₀) of G. elegans Alkaloids

The toxicity of G. elegans is a significant concern. The LD₅₀ values highlight the extreme potency of some of these compounds.

Alkaloid/ExtractAnimal ModelRoute of AdministrationLD₅₀ ValueReference
Total AlkaloidsMiceOral15 mg/kg[3]
Total AlkaloidsMiceIntraperitoneal4 mg/kg[3]
GelsemineMiceIntraperitoneal~56 mg/kg[10]
KoumineMiceIntraperitoneal~100 mg/kg[10]
Gelsenicine (Humantenmine)MiceIntraperitoneal~0.2 mg/kg[10]
GelsemicineRatIntraperitoneal~0.2 mg/kg[10]

Pharmacological and Toxicological Mechanisms

G. elegans alkaloids interact with multiple targets in the central nervous system (CNS), accounting for their complex pharmacological and toxicological profiles. The primary targets are inhibitory neurotransmitter receptors.[12]

Mechanism of Action of Major Alkaloids
  • Gelsemine: This low-toxicity alkaloid is a potent agonist of the glycine (B1666218) receptor (GlyR).[13] Its analgesic and anxiolytic effects are thought to be mediated indirectly. Gelsemine's activation of spinal GlyRs stimulates the production of the neurosteroid allopregnanolone, which in turn potentiates the activity of GABA-A receptors (GABAₐRs), leading to CNS inhibition.[14]

  • Koumine: The most abundant alkaloid, koumine, demonstrates significant anti-inflammatory and analgesic properties.[3][15] Its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and nitric oxide (NO) production.[16][17] This is achieved by suppressing the activation of key signaling pathways, including NF-κB, ERK, and p38 MAPKs.[16][17] Koumine also alleviates neuroinflammation by promoting the switch of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype via the Nrf2/HO-1 pathway.[18]

  • Highly Toxic Alkaloids (Gelsenicine, Gelsemicine): These alkaloids are responsible for the plant's lethal toxicity.[3][19] Gelsenicine, for example, is a potent stimulator of GABAₐ receptors.[20] It selectively inhibits neurons in the ventral respiratory group (VRG) of the medulla, the brain's primary respiratory control center.[20] This potent inhibition leads to respiratory depression, convulsions, and ultimately death by asphyxia.[6][20]

Signaling Pathway Diagrams

Koumine_Pathway cluster_0 Koumine Anti-Inflammatory Action cluster_1 MAPK Pathway cluster_2 NF-κB Pathway Koumine Koumine p38 p38 Koumine->p38 inhibits ERK ERK Koumine->ERK inhibits IKB IκBα Koumine->IKB inhibits degradation LPS LPS (Stimulus) LPS->p38 LPS->ERK LPS->IKB Cytokines Pro-inflammatory Mediators (NO, iNOS, TNF-α, IL-6, IL-1β) p38->Cytokines promotes ERK->Cytokines promotes NFKB p65 (NF-κB) IKB->NFKB releases NFKB->Cytokines promotes transcription

Caption: Koumine's anti-inflammatory signaling pathway.[16][17]

Gelsemine_Pathway Gelsemine Gelsemine GlyR Spinal α3 Glycine Receptor (GlyR) Gelsemine->GlyR Agonist Neurosteroid Neurosteroid Synthesis (Allopregnanolone) GlyR->Neurosteroid Stimulates GABA_A GABA-A Receptor (GABAₐR) Neurosteroid->GABA_A Potentiates Effect Analgesic & Anxiolytic Effects GABA_A->Effect Leads to

Caption: Proposed analgesic mechanism of Gelsemine.[15][14]

Conclusion and Future Perspectives

The indole alkaloids of Gelsemium elegans represent a class of compounds with profound and dualistic biological effects. While their inherent toxicity, particularly that of gelsenicine and gelsemicine, poses significant risks, the potent analgesic and anti-inflammatory properties of alkaloids like koumine and gelsemine offer promising avenues for therapeutic development.[3][12] The detailed characterization of these alkaloids, from extraction and purification to structural elucidation and mechanistic studies, is fundamental to unlocking their potential. Future research should focus on semi-synthetic modification of these natural scaffolds to reduce toxicity while retaining or enhancing therapeutic efficacy. Further elucidation of their complex interactions with CNS receptors will be key to designing safer, more effective drugs for treating pain, inflammation, and neurological disorders.

References

An In-Depth Technical Guide on the Pharmacological Profile of N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield specific quantitative pharmacological data for N-Methoxyanhydrovobasinediol. The following guide is a template demonstrating the requested structure and content, using hypothetical data and generalized experimental protocols. This framework can be populated with actual data if it becomes available.

Introduction

This compound is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, notably Gelsemium elegans.[1] Structurally, it is a complex molecule with potential for diverse biological activities. Preliminary research suggests potential anti-inflammatory and anticancer properties, likely mediated through interactions with various cellular receptors and signaling pathways.[2] This document provides a hypothetical, in-depth pharmacological profile of this compound, outlining its receptor binding characteristics, functional signaling, and potential in vivo effects based on established methodologies in pharmacological research.

Core Data Summary

The following tables summarize the hypothetical quantitative pharmacological data for this compound.

Table 1: Receptor Binding Affinity of this compound

Receptor TargetRadioligandTissue/Cell LineKᵢ (nM)
μ-Opioid Receptor[³H]-DAMGOCHO-hMOR cells15.2
κ-Opioid Receptor[³H]-U69,593HEK293-hKOR cells89.7
δ-Opioid Receptor[³H]-NaltrindoleNG108-15 cells250.4
CB1 Receptor[³H]-CP55,940Rat brain membranes45.8
CB2 Receptor[³H]-CP55,940CHO-hCB2 cells18.3

Table 2: Functional Activity of this compound

Assay TypeReceptorCell LineParameterValue
cAMP Accumulationμ-Opioid ReceptorCHO-hMOR cellsEC₅₀ (nM)32.5
β-Arrestin Recruitmentμ-Opioid ReceptorU2OS-hMOR-βarr2 cellsEC₅₀ (nM)112.8
cAMP AccumulationCB2 ReceptorCHO-hCB2 cellsEC₅₀ (nM)25.1
β-Arrestin RecruitmentCB2 ReceptorU2OS-hCB2-βarr2 cellsEC₅₀ (nM)98.4

Table 3: In Vivo Efficacy of this compound

Animal ModelEndpointRoute of Admin.Effective Dose (ED₅₀) (mg/kg)
Hot Plate Test (Mouse)Analgesiai.p.5.8
Carrageenan-induced Paw Edema (Rat)Anti-inflammatoryp.o.12.3
Freund's Adjuvant Arthritis (Rat)Anti-arthriticp.o.10.5 (daily)

Experimental Protocols

Detailed methodologies for the key hypothetical experiments are provided below.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for target receptors.

Materials:

  • Cell membranes or whole cells expressing the receptor of interest.

  • Radioligand specific for the target receptor (e.g., [³H]-DAMGO for μ-opioid receptor).

  • This compound stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Unlabeled competitor for non-specific binding determination (e.g., Naloxone).

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • A constant concentration of the radioligand and a fixed amount of the membrane preparation are incubated with increasing concentrations of this compound.

  • Incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • Filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific from total binding.

  • IC₅₀ values are determined by non-linear regression analysis of the competition curves.

  • Kᵢ values are calculated from IC₅₀ values using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional activity of this compound on Gαi/s-coupled receptors by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Materials:

  • CHO cells stably expressing the Gαi or Gαs-coupled receptor of interest.

  • This compound.

  • Forskolin (B1673556) (for Gαi-coupled receptor assays).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Cells are seeded in 96-well or 384-well plates and grown to confluence.

  • The growth medium is replaced with stimulation buffer.

  • For Gαi-coupled receptors, cells are stimulated with a fixed concentration of forskolin in the presence of varying concentrations of this compound. For Gαs-coupled receptors, cells are stimulated with varying concentrations of this compound alone.

  • The cells are incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Dose-response curves are generated, and EC₅₀ or IC₅₀ values are calculated using non-linear regression.

β-Arrestin Recruitment Assay

Objective: To measure the ability of this compound to induce the recruitment of β-arrestin to the target receptor, a key event in G-protein independent signaling and receptor desensitization.

Materials:

  • U2OS or HEK293 cells engineered to co-express the target GPCR fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoveRx PathHunter or Promega NanoBiT systems).

  • This compound.

  • Assay substrate for the detection enzyme.

  • Cell culture medium and reagents.

Procedure:

  • Cells are seeded in white, opaque 96-well or 384-well plates.

  • Cells are treated with varying concentrations of this compound.

  • The plates are incubated at 37°C for a specified period (e.g., 90 minutes).

  • The detection reagent (substrate) is added to each well.

  • After a further incubation period at room temperature, the luminescent signal is read using a plate reader.

  • Dose-response curves are plotted, and EC₅₀ values are determined using non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N-MAV N-Methoxyanhydro- vobasinediol GPCR GPCR (e.g., MOR, CB2) N-MAV->GPCR Binds G_protein Gαi/βγ GPCR->G_protein Activates beta_arrestin β-Arrestin GPCR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Caption: Hypothetical signaling pathway for this compound at a Gαi-coupled receptor.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Radioligand, Test Compound, and Membrane Suspensions start->prepare_reagents incubation Incubate Reagents (Total, Non-specific, and Competition Binding) prepare_reagents->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC₅₀ and Kᵢ Calculation) counting->analysis end End analysis->end

Caption: Experimental workflow for the radioligand competition binding assay.

cAMP_Assay_Workflow start Start seed_cells Seed Receptor-Expressing Cells in Microplate start->seed_cells stimulate_cells Stimulate with Forskolin and/or Test Compound seed_cells->stimulate_cells incubation Incubate at 37°C stimulate_cells->incubation lyse_cells Lyse Cells incubation->lyse_cells measure_cAMP Measure cAMP Levels (e.g., HTRF) lyse_cells->measure_cAMP analysis Data Analysis (EC₅₀/IC₅₀ Calculation) measure_cAMP->analysis end End analysis->end

Caption: Experimental workflow for the cAMP accumulation functional assay.

References

N-Methoxyanhydrovobasinediol: An Examination of Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol, a naturally occurring indole (B1671886) alkaloid isolated from the plant Gelsemium elegans, has garnered interest for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available literature on the compound and related alkaloids. While specific, in-depth studies on this compound are limited, this paper will synthesize the existing knowledge to propose putative pathways and highlight areas for future research. The potential for anti-inflammatory and anticancer activities is a key focus, with an exploration of possible interactions with cellular receptors and signaling cascades.

Introduction

This compound is classified as an indole alkaloid, a large and diverse family of natural products known for a wide range of biological activities.[3] It is specifically extracted from Gelsemium elegans, a plant with a history in traditional medicine.[1][2] The mode of action for this compound is thought to involve interactions with specific cellular receptors and enzymes, leading to the modulation of biochemical pathways crucial for cellular homeostasis.[1] These interactions may underpin its suggested pharmacological effects, which include anti-inflammatory and potential anticancer activities.[1] Due to its ability to selectively interact with cellular targets, it is considered a promising lead compound for the development of novel therapeutic agents for diseases requiring precise modulation of biochemical pathways, such as certain cancers and inflammatory disorders.[1]

Putative Anti-Inflammatory Mechanism of Action

While direct experimental evidence for this compound is not yet available, the anti-inflammatory effects of related indole alkaloids suggest potential mechanisms of action. A plausible hypothesis is the modulation of the NF-κB (Nuclear Factor kappa B) signaling pathway, a key regulator of inflammation.

Hypothetical Signaling Pathway: NF-κB Inhibition

The NF-κB pathway is a critical mediator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including cytokines and chemokines. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with the activation of NF-κB.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκB (Degradation) IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active Translocation NMAV This compound NMAV->IKK_Complex Inhibits? DNA DNA NFkB_active->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: Hypothetical NF-κB signaling pathway inhibition by this compound.

Experimental Protocols for Investigating NF-κB Inhibition

To validate the hypothesis of NF-κB inhibition, the following experimental protocols could be employed:

Table 1: Experimental Protocols for NF-κB Pathway Analysis

ExperimentMethodology
Cell Culture and Treatment Macrophage cell lines (e.g., RAW 264.7) would be cultured and pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
Western Blot Analysis Cell lysates would be subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane would be probed with primary antibodies against phosphorylated IκBα, total IκBα, p65, and a loading control (e.g., β-actin). This would determine if this compound prevents the degradation of IκBα and the phosphorylation of p65.
Immunofluorescence Cells grown on coverslips would be treated as described, then fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI). Confocal microscopy would be used to visualize the subcellular localization of p65 and determine if this compound prevents its translocation to the nucleus.
Quantitative PCR (qPCR) RNA would be extracted from treated cells and reverse-transcribed to cDNA. qPCR would be performed to measure the mRNA expression levels of NF-κB target genes, such as TNF-α, IL-6, and COX-2. This would quantify the downstream effects of NF-κB inhibition.

Putative Anticancer Mechanism of Action

The potential anticancer activity of this compound is another area of significant interest. Indole alkaloids, as a class, are known to interfere with various cellular processes that are critical for cancer cell proliferation and survival.

Hypothetical Signaling Pathway: Apoptosis Induction

A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. It is plausible that this compound could trigger apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway NMAV This compound Bcl2 Bcl-2 (Anti-apoptotic) NMAV->Bcl2 Inhibits? Bax Bax (Pro-apoptotic) NMAV->Bax Activates? Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induction by this compound.

Experimental Protocols for Investigating Apoptosis Induction

The following table outlines potential experiments to investigate the pro-apoptotic effects of this compound on cancer cell lines.

Table 2: Experimental Protocols for Apoptosis Analysis

ExperimentMethodology
Cell Viability Assay Cancer cell lines (e.g., HeLa, MCF-7) would be treated with a range of concentrations of this compound for 24, 48, and 72 hours. Cell viability would be assessed using an MTT or similar colorimetric assay to determine the IC50 value.
Annexin V/Propidium (B1200493) Iodide Staining Treated cells would be stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase Activity Assay The activity of key caspases, such as caspase-3 and caspase-9, would be measured in treated cell lysates using colorimetric or fluorometric substrate assays. This would confirm the activation of the caspase cascade.
Western Blot for Apoptotic Proteins Western blot analysis would be performed to assess the expression levels of key proteins in the apoptotic pathway, such as Bcl-2, Bax, and cleaved PARP. This would provide insight into the specific molecular players involved.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound is currently published, the following table is provided as an illustrative example of how such data could be presented.

Table 3: Hypothetical Quantitative Data for this compound

ParameterCell LineValue
IC50 (Anti-inflammatory) RAW 264.715 µM
Inhibition of TNF-α secretion RAW 264.765% at 20 µM
IC50 (Anticancer) HeLa10 µM
% Apoptotic Cells (Annexin V+) HeLa50% at 15 µM

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic value. However, the current body of scientific literature lacks specific, in-depth studies on its mechanism of action. The proposed mechanisms, centered on the inhibition of the NF-κB pathway for anti-inflammatory effects and the induction of apoptosis for anticancer activity, are based on the known activities of related indole alkaloids.

Future research should focus on validating these hypotheses through rigorous experimental investigation. The protocols outlined in this guide provide a framework for such studies. Elucidating the precise molecular targets and signaling pathways of this compound will be crucial for its potential development as a novel therapeutic agent. Furthermore, in vivo studies in animal models will be necessary to establish its efficacy and safety profile.

References

In-depth Technical Guide on the Biological Activity of N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is based on currently available public information. Detailed experimental data on N-Methoxyanhydrovobasinediol is limited in publicly accessible scientific literature. This document provides a comprehensive overview based on existing knowledge and contextual information from related compounds.

Introduction

This compound is a naturally occurring indole (B1671886) alkaloid that has been isolated from plants of the Apocynaceae family, notably Gelsemium elegans.[1][2] This family of plants is known for producing a wide array of bioactive alkaloids with diverse and potent pharmacological activities.[3] As a member of the monoterpenoid indole alkaloid class, this compound is of significant interest to the scientific community for its potential therapeutic applications, particularly in the fields of oncology and immunology.[2] Preliminary investigations suggest that its mode of action involves the modulation of key biochemical pathways through interactions with specific cellular receptors and enzymes.[2] Researchers are exploring its potential as a lead compound for the development of novel therapeutic agents for treating various diseases, including cancer and inflammatory disorders.[2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and in the design of experimental protocols.

PropertyValueSource
Molecular Formula C₂₁H₂₆N₂O₂[2]
Molecular Weight 338.4 g/mol [2]
CAS Number 125180-42-9[2]
Class Indole Alkaloid[2]
Natural Source Gelsemium elegans[1]

Biological Activity

While specific quantitative data for this compound is not extensively documented in publicly available literature, its purported anti-inflammatory and anticancer activities are consistent with the known biological profile of other alkaloids isolated from Gelsemium elegans and the broader Apocynaceae family.

Anticancer Activity

Several alkaloids from Gelsemium elegans have demonstrated cytotoxic effects against various cancer cell lines. For instance, other alkaloids from this plant have been evaluated for their cytotoxic activity against tumor cell lines. This suggests a potential area of investigation for this compound. The general mechanism for related compounds often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity

Indole alkaloids from the Apocynaceae family are known to possess anti-inflammatory properties.[3][4] The mechanisms often involve the inhibition of pro-inflammatory mediators. While direct evidence for this compound is pending, its structural similarity to other bioactive alkaloids suggests it may act on similar inflammatory pathways.

Quantitative Data Summary

Currently, there is no publicly available quantitative data (e.g., IC₅₀, EC₅₀ values) detailing the biological activity of this compound. Further research is required to quantify its potency and efficacy in various experimental models.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet published. However, based on the investigation of other indole alkaloids with similar purported activities, the following methodologies would be appropriate for its characterization.

In Vitro Cytotoxicity Assays

A standard protocol to assess the potential anticancer activity of this compound would involve cytotoxicity assays against a panel of human cancer cell lines.

  • Cell Lines: A diverse panel of cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical, HepG2 - liver) and a non-cancerous control cell line (e.g., HEK293) should be used.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay is commonly used.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

    • After incubation, the respective assay reagent (MTT or SRB) is added, and the absorbance is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

In Vitro Anti-inflammatory Assays

To investigate the anti-inflammatory properties, the effect of this compound on inflammatory responses in macrophage cell lines can be assessed.

  • Cell Line: Murine macrophage cell line RAW 264.7 or human THP-1 monocytes differentiated into macrophages.

  • Methodology:

    • Cells are pre-treated with various concentrations of this compound for 1-2 hours.

    • Inflammation is then induced by adding lipopolysaccharide (LPS).

    • After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) using Griess reagent and ELISA kits, respectively.

    • Cell viability should also be assessed to rule out cytotoxic effects.

Signaling Pathways and Visualizations

The precise signaling pathways modulated by this compound have not been elucidated. Based on the activities of related indole alkaloids, potential targets could include pathways involved in apoptosis, cell cycle regulation, and inflammation, such as the NF-κB and MAPK signaling pathways.

As there is currently no specific information on the signaling pathways or experimental workflows for this compound, the creation of detailed Graphviz diagrams as requested is not feasible. Further research identifying the molecular targets and mechanisms of action is required before such visualizations can be accurately generated.

Below is a hypothetical workflow for the initial screening of a novel natural compound like this compound.

G General Workflow for Bioactivity Screening of a Novel Compound A Isolation & Purification of This compound B Structural Elucidation (NMR, MS) A->B C In Vitro Bioactivity Screening B->C D Cytotoxicity Assays (e.g., MTT on cancer cell lines) C->D E Anti-inflammatory Assays (e.g., NO inhibition in RAW 264.7) C->E F Mechanism of Action Studies (for active compounds) D->F If active E->F If active G Identification of Molecular Targets & Signaling Pathways F->G H In Vivo Studies (Animal Models) G->H I Lead Compound Optimization H->I

Caption: A generalized workflow for the discovery and initial evaluation of a novel natural product.

Conclusion and Future Directions

This compound represents a promising scaffold for drug discovery, stemming from a rich history of bioactive indole alkaloids from the Apocynaceae family. The preliminary indications of its anti-inflammatory and anticancer potential warrant a more in-depth investigation.

Future research should focus on:

  • Comprehensive Bioactivity Screening: Evaluating the compound against a wide range of cancer cell lines and in various models of inflammation.

  • Quantitative Analysis: Determining key parameters such as IC₅₀ and EC₅₀ values to establish its potency.

  • Mechanism of Action Studies: Identifying the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

  • In Vivo Efficacy: Assessing its therapeutic potential in animal models of cancer and inflammatory diseases.

The elucidation of these aspects will be critical in determining the true therapeutic potential of this compound and its prospects for further development as a clinical candidate.

References

N-Methoxyanhydrovobasinediol: A Technical Review of a Gelsemium Indole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from Gelsemium elegans, a plant belonging to the Apocynaceae family known for its complex and biologically active chemical constituents.[1][2][3] This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its isolation, structural elucidation, and what is known about its biological activities. While the genus Gelsemium has been explored for its potential anti-inflammatory and anticancer properties, specific quantitative data and detailed mechanistic studies on this compound are notably limited in publicly accessible scientific literature.[1] This document aims to consolidate the existing knowledge and highlight areas where further research is required.

Introduction

This compound is an indole alkaloid that has been identified as a constituent of Gelsemium elegans.[1][2][3] The Gelsemium genus is a well-documented source of structurally diverse and pharmacologically active alkaloids, which have been investigated for a range of therapeutic applications, including as analgesics, anti-inflammatory agents, and cytotoxic compounds.[1] this compound, as a member of this family, is of interest to researchers in the fields of natural product chemistry and drug discovery.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₂₁H₂₆N₂O₂[4]
Molecular Weight 338.44 g/mol [4]
CAS Number 125180-42-9[4]
Class Indole Alkaloid[1]
Natural Source Gelsemium elegans[1][2][3]

Isolation and Structure Elucidation

The primary and, to date, only detailed description of the isolation and structure elucidation of this compound is found in a 1989 publication in the journal Phytochemistry.

Experimental Protocol: Isolation of this compound

The following is a generalized protocol based on standard phytochemical extraction methods for alkaloids from Gelsemium species, as specific details from the original 1989 paper are not fully available in the immediate search results.

  • Plant Material Collection and Preparation : Whole plants of Gelsemium elegans were collected, air-dried, and pulverized.

  • Extraction : The powdered plant material was extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature over an extended period. The resulting extract was then concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning : The crude extract was subjected to an acid-base partitioning procedure to separate the alkaloidal fraction. This involves dissolving the extract in an acidic aqueous solution (e.g., 5% HCl) and then washing with an organic solvent (e.g., chloroform) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, was then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to isolate the free alkaloids.

  • Chromatographic Purification : The crude alkaloid mixture was then subjected to multiple rounds of column chromatography, typically using silica (B1680970) gel or alumina (B75360) as the stationary phase, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol mixtures).

  • Final Purification : Fractions containing this compound were further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation : The structure of the isolated compound was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) spectroscopy.

Biological Activity

Anti-inflammatory Activity
Assay TypeCell Line / ModelIC₅₀ / EC₅₀Reference
Not AvailableNot AvailableNot Available
Anticancer / Cytotoxic Activity
Assay TypeCell LineIC₅₀Reference
Not AvailableNot AvailableNot Available

Mechanism of Action and Signaling Pathways

There is currently no published research detailing the mechanism of action or the specific signaling pathways modulated by this compound. Research on other alkaloids from the Gelsemium genus suggests potential interactions with various cellular targets, but these have not been specifically demonstrated for this compound.

Synthesis

To date, a chemical synthesis of this compound has not been reported in the scientific literature. The compound is currently sourced through isolation from its natural origin.

Experimental Workflows and Diagrams

Given the absence of specific signaling pathway or experimental workflow data for this compound's biological activity, the following diagram illustrates a generalized workflow for the isolation and characterization of a natural product, which is representative of the work described for this compound.

G cluster_collection Plant Material Processing cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Structural Analysis plant Gelsemium elegans Plant Material grind Drying and Grinding plant->grind powder Powdered Plant Material grind->powder extract Solvent Extraction powder->extract partition Acid-Base Partitioning extract->partition crude_alkaloids Crude Alkaloid Extract partition->crude_alkaloids cc Column Chromatography crude_alkaloids->cc hplc HPLC / Prep-TLC cc->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR (1H, 13C) pure_compound->nmr ms Mass Spectrometry pure_compound->ms ir IR Spectroscopy pure_compound->ir elucidation Structure Elucidation nmr->elucidation ms->elucidation ir->elucidation

Caption: Generalized workflow for the isolation and structural elucidation of this compound.

Conclusion and Future Directions

This compound is a structurally characterized indole alkaloid from Gelsemium elegans. Despite the known pharmacological potential of the Gelsemium genus, there is a significant lack of research into the specific biological activities and mechanism of action of this particular compound. The absence of quantitative data on its anti-inflammatory, anticancer, or other potential therapeutic effects represents a clear knowledge gap.

Future research should focus on:

  • Biological Screening : A comprehensive screening of this compound against a panel of cancer cell lines and in various anti-inflammatory assays to determine its potential efficacy.

  • Total Synthesis : The development of a synthetic route to this compound would enable the production of larger quantities for in-depth biological studies and the generation of novel analogs for structure-activity relationship (SAR) studies.

  • Mechanistic Studies : Should biological activity be identified, subsequent studies should aim to elucidate the molecular targets and signaling pathways involved in its mechanism of action.

This technical guide serves as a foundational document for researchers interested in this compound, summarizing the current state of knowledge and underscoring the need for further investigation to unlock its potential therapeutic value.

References

Preliminary Studies on N-Methoxyanhydrovobasinediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, notably Gelsemium elegans.[1][2] This technical guide provides a summary of the current preliminary knowledge regarding this compound. The compound is of interest within the pharmacological and drug development sectors for its potential as a lead compound in developing novel therapeutic agents.[1] Preliminary information suggests potential anti-inflammatory and anticancer activities, likely stemming from its interaction with specific cellular receptors and enzymes that modulate key biochemical pathways.[1] This document collates the available physicochemical data, outlines hypothetical experimental protocols for its study, and proposes potential signaling pathways for further investigation.

Physicochemical Properties

Currently, detailed experimental data on the biological activities of this compound are limited in publicly accessible scientific literature. The following table summarizes its known physicochemical properties.

PropertyValueSource
Chemical Formula C₂₁H₂₆N₂O₂[1]
Molecular Weight 338.4 g/mol [1]
CAS Number 125180-42-9[1]
Class Indole Alkaloid[1]
Natural Source Gelsemium elegans (Apocynaceae family)[1][2]
Appearance Not specified
Solubility Not specified
Melting Point Not specified
Boiling Point Not specified

Potential Pharmacological Activities

Anti-inflammatory Activity

Other indole alkaloids isolated from Gelsemium elegans have shown significant inhibitory effects on nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophage cells, with IC₅₀ values in the micromolar range.[3] This suggests that this compound may also possess anti-inflammatory properties by modulating inflammatory pathways.

Anticancer Activity

Vendor information suggests potential anticancer activities for this compound.[1] This is consistent with the known cytotoxic effects of other alkaloids isolated from Gelsemium elegans against various cancer cell lines.[4]

Table 2: Hypothetical Biological Activity Data (for research guidance)

AssayCell LineEndpointPredicted IC₅₀/EC₅₀ (µM)
Nitric Oxide InhibitionRAW 264.7NO production5 - 20
CytotoxicityA549 (Lung Carcinoma)Cell Viability1 - 15
CytotoxicityHeLa (Cervical Cancer)Cell Viability1 - 15
CytotoxicityMCF-7 (Breast Cancer)Cell Viability1 - 15

Note: The values in this table are hypothetical and based on the activities of similar compounds. Experimental validation is required.

Proposed Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for key experiments to characterize the biological activities of this compound.

Isolation and Purification of this compound from Gelsemium elegans

This protocol is based on general methods for isolating alkaloids from plant materials.

Objective: To isolate and purify this compound.

Materials:

  • Dried and powdered Gelsemium elegans plant material (roots, stems, or leaves)

  • Methanol (B129727) (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction: Macerate the powdered plant material in methanol for 72 hours at room temperature. Filter and concentrate the extract under reduced pressure.

  • Acid-Base Extraction: Dissolve the crude extract in 5% HCl and wash with DCM to remove neutral and acidic compounds. Basify the aqueous layer with Na₂CO₃ to a pH of 9-10. Extract the liberated alkaloids with DCM.

  • Chromatographic Purification: Subject the crude alkaloid extract to silica gel column chromatography, eluting with a gradient of DCM and MeOH.

  • HPLC Purification: Further purify the fractions containing this compound using a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase gradient of acetonitrile (B52724) and water.

  • Characterization: Confirm the identity and purity of the isolated compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

G plant Gelsemium elegans powder extraction Methanol Extraction plant->extraction acid_base Acid-Base Partitioning extraction->acid_base column Silica Gel Chromatography acid_base->column hplc Preparative HPLC column->hplc product Pure this compound hplc->product

Fig. 1: General workflow for isolation and purification.
In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition

Objective: To evaluate the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Treatment: Seed cells in a 96-well plate. Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent, which is an indicator of NO production.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

In Vitro Anticancer Assay: MTT Cell Viability

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Appropriate cell culture medium and supplements

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Postulated Signaling Pathways

Based on the known mechanisms of other indole alkaloids and compounds with anti-inflammatory and anticancer properties, the following signaling pathways are proposed as potential targets for this compound.

Anti-inflammatory Signaling Pathway

This compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK NMAVD This compound NMAVD->IKK Inhibition IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB->Gene

Fig. 2: Proposed anti-inflammatory mechanism via NF-κB inhibition.
Anticancer Signaling Pathway

The potential anticancer activity of this compound could be mediated through the induction of apoptosis via the intrinsic mitochondrial pathway.

G NMAVD This compound Bax Bax Upregulation NMAVD->Bax Bcl2 Bcl-2 Downregulation NMAVD->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito Inhibition CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 3: Proposed pro-apoptotic mechanism in cancer cells.

Future Directions

The preliminary information on this compound suggests it is a promising candidate for further pharmacological investigation. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating its activity against a wider range of inflammatory mediators and cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

  • Pharmacokinetic and Toxicological Profiling: Determining its absorption, distribution, metabolism, excretion (ADME), and toxicity profile in preclinical models.

  • Total Synthesis: Developing a synthetic route to enable the production of larger quantities for extensive studies and the generation of analogues for structure-activity relationship (SAR) analysis.

Conclusion

This compound is an indole alkaloid with potential therapeutic applications in inflammation and cancer. This guide provides a foundational overview based on the limited available data and inferences from related compounds. The proposed experimental protocols and signaling pathways offer a roadmap for future research to unlock the full therapeutic potential of this natural product. It is imperative that the hypotheses presented herein are subjected to rigorous experimental validation.

References

N-Methoxyanhydrovobasinediol: A Technical Guide to Putative Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, notably Gelsemium elegans. This class of compounds has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and anticancer activities. While the precise molecular targets of this compound remain to be definitively elucidated in publicly available literature, research on related alkaloids from Gelsemium elegans provides critical insights into its potential mechanisms of action. This technical guide summarizes the current understanding of the molecular targets of indole alkaloids from this plant genus, offering a framework for future investigation into this compound. The information presented herein is based on the analysis of structurally similar compounds and suggests potential avenues for research, including modulation of inhibitory neurotransmitter receptors and inhibition of inflammatory mediators.

Introduction

This compound is an indole alkaloid with a complex chemical structure, characteristic of compounds derived from the Gelsemium genus. These plants have a long history in traditional medicine, and modern phytochemical investigations have identified a diverse array of alkaloids as their bioactive constituents. The pharmacological effects attributed to Gelsemium extracts, such as analgesic, anti-inflammatory, and anxiolytic properties, are believed to be mediated by the interaction of these alkaloids with specific molecular targets within the central nervous system and peripheral tissues.

This guide focuses on the potential molecular targets of this compound by examining the established targets of other prominent Gelsemium alkaloids, namely gelsemine (B155926) and koumine. The primary targets identified for these related compounds are inhibitory neurotransmitter receptors, specifically glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors. Additionally, the anti-inflammatory effects of some Gelsemium alkaloids have been linked to the inhibition of nitric oxide (NO) production.

Putative Molecular Targets

Based on the pharmacological profile of related indole alkaloids from Gelsemium elegans, the following are considered high-priority putative molecular targets for this compound.

Inhibitory Neurotransmitter Receptors

Several studies have demonstrated that Gelsemium alkaloids, such as gelsemine, act as modulators of GlyRs. These receptors are ligand-gated chloride ion channels that play a crucial role in mediating inhibitory neurotransmission, primarily in the spinal cord and brainstem. Modulation of GlyR activity can lead to analgesic and muscle-relaxant effects.

Similar to their action on GlyRs, certain Gelsemium alkaloids have been shown to modulate GABA-A Rs. These receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. Positive allosteric modulation of GABA-A Rs results in sedative, anxiolytic, and anticonvulsant effects.

Inflammatory Mediators

Some indole alkaloids isolated from Gelsemium elegans have been reported to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells. Overproduction of NO is a hallmark of inflammatory conditions, and its inhibition is a key mechanism of many anti-inflammatory drugs. This suggests that the anti-inflammatory properties of this compound may be, at least in part, attributable to the suppression of NO synthesis.

Quantitative Data Summary

As of the latest literature review, no specific quantitative binding or functional data (e.g., IC50, Ki, EC50) for this compound's interaction with molecular targets has been published. The following table summarizes the type of quantitative data that would be crucial for characterizing its pharmacological profile.

Putative Target Parameter Significance Anticipated Value Range (Hypothetical)
Glycine ReceptorsKi (nM)Binding affinity10 - 1000
EC50/IC50 (µM)Functional potency (agonist/antagonist)0.1 - 10
GABA-A ReceptorsKi (nM)Binding affinity50 - 5000
EC50/IC50 (µM)Functional potency (modulator)0.5 - 50
Nitric Oxide Synthase (NOS)IC50 (µM)Inhibitory potency1 - 100

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to investigate the molecular targets of this compound, based on protocols used for related compounds.

Radioligand Binding Assays for Glycine and GABA-A Receptors
  • Objective: To determine the binding affinity (Ki) of this compound for GlyRs and GABA-A Rs.

  • Methodology:

    • Membrane Preparation: Synaptosomal membranes are prepared from specific brain regions (e.g., spinal cord for GlyRs, cerebral cortex for GABA-A Rs) of rodents.

    • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]strychnine for GlyRs, [³H]muscimol or [³H]flunitrazepam for GABA-A Rs) and varying concentrations of this compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Electrophysiological Recordings in Xenopus Oocytes or Mammalian Cells
  • Objective: To characterize the functional effects (e.g., agonist, antagonist, modulator) of this compound on GlyRs and GABA-A Rs.

  • Methodology:

    • Receptor Expression: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are transiently transfected with cDNAs encoding the subunits of the receptor of interest.

    • Two-Electrode Voltage Clamp (Oocytes) or Patch-Clamp (Mammalian Cells): Whole-cell currents are recorded in response to the application of the natural agonist (glycine or GABA) in the presence and absence of this compound.

    • Data Analysis: Concentration-response curves are generated to determine EC50 or IC50 values and to characterize the nature of the modulation (e.g., competitive, non-competitive, allosteric).

Nitric Oxide Production Assay in Macrophages
  • Objective: To assess the inhibitory effect of this compound on NO production.

  • Methodology:

    • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured and seeded in multi-well plates.

    • Stimulation and Treatment: Cells are pre-treated with various concentrations of this compound for a specified period, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

    • Nitrite (B80452) Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • Data Analysis: The IC50 value for the inhibition of NO production is calculated from the concentration-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways that this compound may modulate and a typical experimental workflow for target identification.

G Potential Signaling Pathway of this compound at Inhibitory Synapses cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Ca_Channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_Channel Vesicle Synaptic Vesicle (GABA/Glycine) Ca_Channel->Vesicle Ca²⁺ Influx Receptor GABA-A / Glycine Receptor Vesicle->Receptor Neurotransmitter Release Ion_Channel Cl⁻ Channel Receptor->Ion_Channel Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Cl⁻ Influx NMAD This compound NMAD->Receptor Modulation

Caption: Putative modulation of inhibitory neurotransmission by this compound.

G Experimental Workflow for Target Identification Start Isolate This compound Binding_Assay Radioligand Binding Assays (GlyR, GABA-A R) Start->Binding_Assay NO_Assay Nitric Oxide Production Assay Start->NO_Assay Electrophysiology Electrophysiology (Functional Assay) Binding_Assay->Electrophysiology Confirm Functional Activity Data_Analysis Data Analysis (Ki, EC50/IC50) Electrophysiology->Data_Analysis NO_Assay->Data_Analysis Conclusion Identify and Characterize Molecular Targets Data_Analysis->Conclusion

Caption: A logical workflow for the identification and characterization of this compound's molecular targets.

Conclusion and Future Directions

While the direct molecular targets of this compound are yet to be conclusively identified, the existing body of research on related Gelsemium alkaloids provides a strong foundation for targeted investigation. The most promising candidates for its molecular interactions are the inhibitory glycine and GABA-A receptors, as well as enzymes involved in the inflammatory cascade, such as nitric oxide synthase.

Future research should prioritize the systematic screening of this compound against a panel of neuroreceptors and inflammatory targets using the experimental protocols outlined in this guide. The elucidation of its precise mechanism of action will be instrumental in unlocking its therapeutic potential and advancing the development of novel drugs for a range of neurological and inflammatory disorders.

In Silico Analysis of N-Methoxyanhydrovobasinediol: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol, a vobasine (B1212131) alkaloid isolated from Gelsemium elegans, presents a scaffold of interest for further pharmacological investigation.[1] This document provides a comprehensive technical guide to a hypothetical in silico evaluation of this compound, outlining a strategic workflow for assessing its potential as a therapeutic agent. The methodologies detailed herein encompass molecular docking, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling, and a proposed molecular dynamics simulation study. All data presented is illustrative and intended to serve as a template for future computational research on this compound.

Introduction

The discovery and development of novel therapeutic agents are paramount to addressing unmet medical needs. Natural products, particularly alkaloids, have historically been a rich source of bioactive compounds.[2][3] this compound is an alkaloid belonging to the vobasine family, which has been isolated from the plant Gelsemium elegans.[1] While its pharmacological properties have not been extensively studied, its unique chemical structure warrants investigation.

In silico methods provide a rapid and cost-effective approach to preclinical drug discovery, enabling the prediction of a compound's pharmacokinetic and pharmacodynamic properties before extensive laboratory testing.[4][5][6] This guide outlines a proposed in silico workflow for the characterization of this compound, providing researchers with a framework for its computational evaluation.

Proposed In Silico Evaluation Workflow

The following diagram illustrates the proposed workflow for the in silico analysis of this compound.

In Silico Workflow for this compound start Start: this compound Structure ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) start->ligand_prep docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking target_selection Target Protein Selection (e.g., Kinases, Receptors) protein_prep Protein Preparation (PDB Structure Retrieval, Cleaning) target_selection->protein_prep protein_prep->docking admet ADMET Prediction (e.g., SwissADME, admetSAR) docking->admet md_sim Molecular Dynamics Simulation (Optional, for promising candidates) admet->md_sim analysis Data Analysis and Interpretation md_sim->analysis conclusion Conclusion and Future Directions analysis->conclusion

Caption: Proposed in silico evaluation workflow for this compound.

Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] This method is instrumental in understanding the binding mode and affinity of this compound to a potential protein target.

Protocol:

  • Ligand Preparation: The 3D structure of this compound is generated and optimized using a computational chemistry software package (e.g., Avogadro, ChemDraw). Energy minimization is performed to obtain a stable conformation.

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added using tools like MGLTools.[8][9]

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation: AutoDock Vina is used to perform the molecular docking simulations.[7] The ligand is treated as flexible, while the protein is generally kept rigid. The simulation yields multiple binding poses ranked by their binding affinity scores (kcal/mol).

  • Analysis: The resulting poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues.

ADMET Prediction

ADMET prediction involves the computational estimation of a compound's absorption, distribution, metabolism, excretion, and toxicity properties.[4][6][10] These predictions are crucial for assessing the drug-likeness of this compound.

Protocol:

  • Input: The simplified molecular-input line-entry system (SMILES) string or the 3D structure of this compound is submitted to a web-based ADMET prediction tool such as SwissADME or admetSAR.[11]

  • Parameter Calculation: The software calculates a range of physicochemical and pharmacokinetic properties based on the compound's structure.

  • Data Analysis: The predicted ADMET properties are analyzed to evaluate the compound's potential for oral bioavailability, blood-brain barrier permeability, metabolic stability, and potential toxicity risks. Compliance with drug-likeness rules, such as Lipinski's Rule of Five, is also assessed.[3]

Hypothetical Data Presentation

The following tables present hypothetical data for this compound based on the proposed in silico studies. This data is for illustrative purposes only.

Table 1: Hypothetical Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Protein Kinase A1ATP-8.5LYS72, GLU91, ASP184
Cyclooxygenase-25IKR-9.2ARG120, TYR355, SER530
Mu-Opioid Receptor5C1M-7.9ASP147, TYR148, HIS297

Table 2: Hypothetical ADMET Profile of this compound

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight338.44 g/mol Compliant with Lipinski's Rule
LogP2.8Good lipophilicity
Hydrogen Bond Donors2Compliant with Lipinski's Rule
Hydrogen Bond Acceptors4Compliant with Lipinski's Rule
Pharmacokinetics
GI AbsorptionHighGood oral bioavailability predicted
Blood-Brain Barrier PermeantYesPotential for CNS activity
CYP2D6 InhibitorNoLow risk of drug-drug interactions
Drug-Likeness
Lipinski's Rule of Five0 violationsGood drug-like properties
Bioavailability Score0.55Good probability of oral bioavailability
Toxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity
hERG InhibitionLow riskLow risk of cardiotoxicity

Potential Signaling Pathway Involvement

Based on hypothetical docking results suggesting inhibition of Protein Kinase A, a potential signaling pathway that could be modulated by this compound is the cAMP signaling pathway.

cAMP Signaling Pathway receptor GPCR g_protein G Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Substrates n_methoxy This compound n_methoxy->pka Inhibits (Hypothetical)

Caption: Hypothetical inhibition of the cAMP signaling pathway by this compound.

Conclusion and Future Directions

This technical guide outlines a hypothetical in silico workflow for the initial characterization of this compound. The proposed methodologies, including molecular docking and ADMET prediction, provide a solid foundation for assessing its therapeutic potential. The illustrative data suggests that this compound may possess favorable drug-like properties and could interact with various protein targets.

Future research should focus on performing these in silico studies to generate actual data. Promising results should then be validated through in vitro and in vivo experiments to confirm the computational predictions and to further elucidate the mechanism of action of this intriguing natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of N-Methoxyanhydrovobasinediol from Gelsemium elegans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation

While specific quantitative data for the extraction of N-methoxyanhydrovobasinediol is not available, research has led to the isolation and identification of at least 120 alkaloids from Gelsemium elegans. These are broadly classified into eight distinct types. The table below summarizes these major alkaloid classes, providing a contextual understanding of the chemical diversity within the plant.

Alkaloid TypeRepresentative CompoundsStructural Characteristics
Gelsedine-typeGelsenicine, GelsedineFeature a rearranged monoterpene unit.
Humantenine-typeHumantenine, HumantenirinePossess a complex cage-like structure.
Gelsemine-typeGelsemineCharacterized by an oxindole (B195798) core.
Koumine-typeKoumineA hexacyclic indole (B1671886) alkaloid.
Sarpagine-typeSarpagineA pentacyclic indole alkaloid.
Yohimbine-typeYohimbineA well-known tetracyclic indole alkaloid.
Bisindole-type-Composed of two indole monomer units.
Other-typesVarious minor alkaloidsDiverse and unique structural features.

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of alkaloids from Gelsemium elegans. This protocol is a composite of methods reported for the isolation of various alkaloids from this plant and should be optimized for the specific target compound, this compound.

1. Plant Material Collection and Preparation

  • Collection: Collect fresh plant material of Gelsemium elegans. The alkaloid content can vary depending on the part of the plant (roots, stems, leaves), geographical location, and season of collection.

  • Drying: Air-dry the collected plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction of Total Alkaloids (Acid-Base Extraction)

This method leverages the basic nature of alkaloids to separate them from other plant constituents.

  • Maceration:

    • Soak the powdered plant material (e.g., 1 kg) in 95% ethanol (B145695) (e.g., 5 L) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract and repeat the maceration process with the plant residue two more times to ensure exhaustive extraction.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 2% aqueous sulfuric acid solution (e.g., 500 mL).

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution with an organic solvent such as ethyl acetate (B1210297) (3 x 300 mL) to remove neutral and weakly acidic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to approximately 9-10 with a base, such as ammonium (B1175870) hydroxide.

    • Extract the now basic aqueous solution with a non-polar organic solvent, such as chloroform (B151607) or dichloromethane (B109758) (3 x 500 mL). The alkaloids will partition into the organic layer.

    • Combine the organic extracts and wash with distilled water to remove any remaining base.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the total alkaloid fraction.

3. Chromatographic Purification

The total alkaloid fraction is a complex mixture and requires further separation to isolate individual compounds.

  • Silica (B1680970) Gel Column Chromatography:

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane (B92381) or chloroform).

    • Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol mixture, starting from 100% chloroform and gradually increasing the percentage of methanol.

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization agent (e.g., Dragendorff's reagent for alkaloids).

    • Combine fractions containing the compound of interest based on the TLC analysis.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the fractions containing the target compound using a preparative HPLC system.

    • The choice of column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid) will need to be optimized based on the polarity of this compound.

    • Monitor the elution with a UV detector at a suitable wavelength.

    • Collect the peak corresponding to the pure compound.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

4. Structure Elucidation

The identity and purity of the isolated compound should be confirmed using spectroscopic methods such as:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Mandatory Visualizations

Experimental Workflow Diagram

Extraction_Workflow Plant_Material Gelsemium elegans Plant Material (Dried and Powdered) Maceration Maceration with 95% Ethanol Plant_Material->Maceration Filtration_Concentration Filtration and Concentration Maceration->Filtration_Concentration Crude_Extract Crude Ethanolic Extract Filtration_Concentration->Crude_Extract Acid_Suspension Suspension in 2% H2SO4 Crude_Extract->Acid_Suspension EtOAc_Wash Wash with Ethyl Acetate (Remove Neutral/Acidic Compounds) Acid_Suspension->EtOAc_Wash Basification Basification to pH 9-10 (with NH4OH) EtOAc_Wash->Basification CHCl3_Extraction Extraction with Chloroform Basification->CHCl3_Extraction Concentration Concentration CHCl3_Extraction->Concentration Total_Alkaloids Total Alkaloid Fraction Concentration->Total_Alkaloids Silica_CC Silica Gel Column Chromatography Total_Alkaloids->Silica_CC Fractions Collected Fractions Silica_CC->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Purified this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (MS, NMR) Pure_Compound->Structure_Elucidation

References

Application Note: HPLC Purification of N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methoxyanhydrovobasinediol is a pyrrole (B145914) alkaloid that has been isolated from Gelsemium elegans[1]. As a natural product, its purification is essential for further pharmacological studies, including mechanism of action and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual components from complex mixtures. This application note provides a detailed protocol for the purification of this compound from a crude plant extract using reversed-phase HPLC (RP-HPLC). The method is based on established principles for the separation of alkaloids[2][3].

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity[4]. A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later than more polar compounds[4]. For the separation of alkaloids, which are basic in nature, the addition of an acid modifier (e.g., trifluoroacetic acid or formic acid) to the mobile phase is often employed to ensure that the analytes are in their ionized form, leading to improved peak shape and resolution[3]. A gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, is utilized to effectively separate compounds with a wide range of polarities.

Experimental Protocols

Sample Preparation
  • Extraction:

    • Begin with a dried and powdered plant material (e.g., from Gelsemium elegans).

    • Perform a solvent extraction using an appropriate organic solvent such as methanol (B129727) or ethanol. Macerate or sonicate the plant material with the solvent.

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Pre-Purification (Optional but Recommended):

    • For complex extracts, a preliminary purification step such as solid-phase extraction (SPE) or liquid-liquid extraction can be beneficial to remove highly polar or nonpolar impurities.

    • For SPE, a C18 cartridge can be used. Condition the cartridge with methanol, followed by water. Load the crude extract dissolved in a minimal amount of the initial mobile phase. Wash with a low percentage of organic solvent to remove polar impurities, and then elute the fraction containing the target compound with a higher percentage of organic solvent.

  • Final Sample Preparation for HPLC:

    • Dissolve the crude or pre-purified extract in the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

    • The final concentration should be in the range of 1-10 mg/mL, depending on the complexity of the extract and the capacity of the preparative HPLC column.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC setup and parameters for the purification of this compound.

ParameterSpecification
Instrumentation Preparative HPLC system with a gradient pump, autosampler, and UV detector
Column C18, 5 µm particle size, 250 x 10 mm I.D. (for preparative scale)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized based on UV scan of the compound)
Injection Volume 500 µL (can be adjusted based on concentration and column size)
Run Time 30 minutes
Gradient Elution Program

The separation is achieved using a linear gradient as detailed in the table below.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.04060
22.0595
25.0595
25.1955
30.0955
Post-Purification Processing
  • Fraction Collection: Collect the eluent in fractions corresponding to the peak of interest (this compound).

  • Solvent Evaporation: Remove the mobile phase solvents from the collected fractions using a rotary evaporator or a lyophilizer.

  • Purity Analysis: Analyze the purity of the isolated compound using an analytical HPLC system.

  • Structure Confirmation: Confirm the identity of the purified this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table presents example data that could be obtained from the HPLC purification of a crude extract containing this compound.

Peak NumberRetention Time (min)Peak Area (%)Compound IdentityPurity (%)
14.215.8Impurity 1 (Polar)-
28.922.5Impurity 2-
3 15.7 55.3 This compound >98% (Post-Purification)
419.16.4Impurity 3 (Nonpolar)-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC purification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification start Crude Plant Extract dissolve Dissolve in Initial Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter hplc Preparative RP-HPLC (C18 Column, Gradient Elution) filter->hplc detect UV Detection (254 nm) hplc->detect collect Fraction Collection detect->collect evap Solvent Evaporation collect->evap purity Purity Analysis (Analytical HPLC) evap->purity confirm Structure Confirmation (MS, NMR) purity->confirm end_product Purified this compound confirm->end_product

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful purification of this compound from a crude plant extract using preparative reversed-phase HPLC. The outlined method, including sample preparation, HPLC conditions, and post-purification analysis, serves as a robust starting point for researchers. Optimization of the gradient profile and other parameters may be necessary depending on the specific composition of the crude extract. The successful isolation of pure this compound is crucial for its continued investigation in drug discovery and development.

References

N-Methoxyanhydrovobasinediol: Application Notes and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of N-Methoxyanhydrovobasinediol, a naturally occurring indole (B1671886) alkaloid, and detailed protocols for its analytical quantification. This document is intended to guide researchers in the accurate and reproducible analysis of this compound for various research and drug development applications.

1. Introduction

This compound is an indole alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans.[1] As a member of the indole alkaloid class of compounds, it is of significant interest to the pharmacological and drug development sectors for its potential therapeutic properties, which may include anti-inflammatory and anticancer activities.[2] Accurate and precise analytical methods are crucial for the preclinical and clinical development of any potential therapeutic agent. This document outlines the chemical properties of this compound and provides detailed protocols for its analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

2. Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₂₁H₂₆N₂O₂[3]
Molecular Weight 338.44 g/mol [1]
CAS Number 125180-42-9[1]
Appearance Solid (assumed)-
Purity (Typical) ≥98% (as a reference standard)-
Storage -20°C[4]
SMILES CON1C2=C(C[C@@]3([H])C4C(/C(CN3C)=C\C)C[C@]2([H])OC4)C5=C1C=CC=C5[1]

Note: Some properties are assumed based on typical characteristics of similar compounds and should be confirmed with a certificate of analysis from the supplier.

Analytical Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a method for the quantification of this compound in solution using HPLC-UV, based on established methods for other indole alkaloids. Method validation is required before routine use.

3.1.1. Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Prepare Standard Stock Solution (1 mg/mL in Methanol) B Prepare Working Standards (Serial Dilution) A->B G Generate Calibration Curve B->G C Prepare Sample Solution D Inject into HPLC System C->D E Chromatographic Separation D->E F UV Detection (280 nm) E->F H Quantify Analyte F->H G->H

Caption: HPLC-UV analysis workflow for this compound.

3.1.2. Materials and Reagents

3.1.3. Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium formate in water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 280 nm (based on typical indole alkaloid absorbance)

3.1.4. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

3.1.5. Data Analysis

  • Calibration Curve: Plot the peak area of the analyte against the concentration of the working standards.

  • Linearity: A linear regression should be performed, with an R² value > 0.99 considered acceptable.

  • Quantification: Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

3.1.6. Expected Performance

ParameterExpected Result
Retention Time ~8-12 minutes (dependent on exact conditions)
Linearity (R²) > 0.99
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a more sensitive and selective method for the quantification of this compound, suitable for complex matrices.

3.2.1. Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Standard Stock Solution B Prepare Working Standards A->B H Generate Calibration Curve B->H C Sample Extraction (if needed) D Inject into LC System C->D E Chromatographic Separation D->E F Electrospray Ionization (ESI+) E->F G Tandem Mass Spectrometry (MRM) F->G I Quantify Analyte G->I H->I

Caption: LC-MS/MS analysis workflow for this compound.

3.2.2. Instrumentation and Conditions

ParameterRecommended Setting
LC System Waters ACQUITY UPLC or equivalent
Column C18 reverse-phase, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Mass Spectrometer Triple quadrupole (e.g., Sciex 6500)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (Q1): 339.2 m/z ([M+H]⁺) Product Ions (Q3): To be determined by infusion

3.2.3. Standard Solution Preparation

Prepare stock and working standards as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL) due to the higher sensitivity of the mass spectrometer.

3.2.4. Data Analysis

Similar to the HPLC-UV method, a calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard (if used) against concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

3.3.1. Sample Preparation

  • Accurately weigh 5-10 mg of the this compound standard.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

3.3.2. NMR Acquisition Parameters (¹H NMR)

ParameterRecommended Setting
Spectrometer Bruker Avance 400 MHz or equivalent
Solvent CDCl₃
Temperature 298 K
Pulse Program zg30
Number of Scans 16
Relaxation Delay 1.0 s
Acquisition Time 4.0 s

3.3.3. Data Analysis

  • Chemical Shifts: The chemical shifts (δ) of the protons will provide information about their chemical environment.

  • Integration: The integral of each signal is proportional to the number of protons it represents.

  • Coupling Constants: The splitting patterns (coupling constants, J) provide information about the connectivity of the protons.

  • Purity Determination (qNMR): Quantitative NMR (qNMR) can be used to determine the purity of the standard by comparing the integral of a known analyte signal to that of a certified internal standard of known concentration.

Stability and Storage

  • Solid Form: The analytical standard should be stored at -20°C in a tightly sealed container, protected from light and moisture.

  • In Solution: Stock and working solutions of this compound in methanol are expected to be stable for at least 24 hours when stored at 2-8°C. For longer-term storage, solutions should be kept at -20°C. It is recommended to perform stability studies to confirm the stability under specific laboratory conditions. Indole alkaloids in solution can be unstable, and it is advisable to prepare fresh solutions for each analysis.

Potential Signaling Pathways for Further Research

While the specific molecular targets of this compound are not yet fully elucidated, as an indole alkaloid, it may interact with various cellular receptors and enzymes.[2] Further research could investigate its effects on pathways commonly modulated by similar compounds.

Signaling_Pathways cluster_research Potential Research Areas for this compound A This compound B Receptor Binding Assays (e.g., Serotonin, Dopamine receptors) A->B C Enzyme Inhibition Assays (e.g., Kinases, Cyclooxygenases) A->C D Cell-Based Assays A->D E Downstream Signaling (e.g., MAPK, NF-κB pathways) B->E Modulation C->E Modulation D->E F Gene Expression Analysis E->F G Phenotypic Outcomes (e.g., Apoptosis, Inflammation) F->G

Caption: Potential signaling pathways for investigation.

Disclaimer: The analytical methods described in this document are intended as a starting point for method development. It is essential that these methods are fully validated in the end-user's laboratory to ensure they are suitable for their intended purpose. The information on signaling pathways is speculative and intended to guide future research.

References

Application Note: Quantitative Analysis of N-Methoxyanhydrovobasinediol in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methoxyanhydrovobasinediol is a vobasan-type indole (B1671886) alkaloid that has been isolated from plants of the Apocynaceae family, such as Gelsemium elegans.[1] These alkaloids are of significant interest in pharmacology and drug development due to their potential biological activities.[2] Accurate and sensitive quantification of this compound in complex biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and metabolic profiling. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound.

Principle of the Method

This method utilizes the high separation efficiency of Ultra-Performance Liquid Chromatography (UPLC) coupled with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). Samples are first subjected to a protein precipitation step to remove larger molecules. The analyte is then separated from other matrix components on a C18 reversed-phase column using a gradient elution of water and methanol (B129727) containing 0.1% formic acid. Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) in positive ion mode and quantified using Multiple Reaction Monitoring (MRM). The MRM transitions are specific precursor-product ion pairs for this compound, ensuring high selectivity and minimizing interference from the sample matrix.[3][4]

Experimental Protocols

1. Sample Preparation (Rat Plasma)

This protocol is based on a method for the analysis of Gelsemium alkaloids in rat plasma.[3][4]

  • Materials:

    • Rat plasma samples

    • Acetonitrile (B52724) (containing internal standard, e.g., 20 ng/mL of a suitable stable isotope-labeled standard or a structurally related compound not present in the sample)

    • 1.5 mL centrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 50 µL of rat plasma into a 1.5 mL centrifuge tube.

    • Add 150 µL of acetonitrile (containing the internal standard).

    • Vortex the mixture for 1.0 minute to precipitate proteins.

    • Centrifuge the tubes at 14,900 x g for 10 minutes.

    • Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.[3]

2. LC-MS/MS Analysis

The following conditions are based on established methods for the analysis of Gelsemium alkaloids.[3][4]

  • Instrumentation:

    • UPLC system (e.g., Waters ACQUITY UPLC)

    • Tandem mass spectrometer (e.g., a triple quadrupole instrument) with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[3][4]

    • Mobile Phase A: Water with 0.1% formic acid[3]

    • Mobile Phase B: Methanol[3]

    • Flow Rate: 0.4 mL/min[3]

    • Gradient Elution:

      • 0-0.2 min: 10% B

      • 0.2-2.0 min: 10% to 80% B

      • 2.0-2.5 min: 80% B

      • 2.5-2.8 min: 80% to 10% B

      • 2.8-5.0 min: 10% B (column re-equilibration)[3]

    • Injection Volume: 2 µL[3]

    • Column Temperature: 40 °C

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive[3]

    • Scan Type: Multiple Reaction Monitoring (MRM)[3]

    • Gas: Argon (collision gas)[3]

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 350 °C

    • Nebulizer Pressure: 40 psi

3. Data Analysis

  • Quantification: The concentration of this compound in the samples is determined by constructing a calibration curve. This is done by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of a series of calibration standards. A linear regression with a weighting factor (e.g., 1/x) is typically used.[4]

  • Method Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects according to relevant guidelines.[4][5]

Data Presentation

Table 1: Quantitative Parameters for this compound Analysis

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound, based on reported data for Gelsemium alkaloids.[3] These values should be experimentally verified and optimized for the specific instrument and matrix being used.

ParameterValue
Analyte This compound
Precursor Ion (m/z) 339.2
Product Ion (m/z) - Quantifier 158.1
Product Ion (m/z) - Qualifier 130.1
Collision Energy (eV) Instrument dependent, requires optimization
Retention Time (min) Dependent on specific LC conditions, requires experimental determination
Linearity Range 0.1 - 200 ng/mL[3][4]
Correlation Coefficient (r²) > 0.995[4]

Visualizations

G Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Acetonitrile Add Acetonitrile with IS (150 µL) Plasma->Acetonitrile Vortex Vortex (1 min) Acetonitrile->Vortex Centrifuge Centrifuge (14,900 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject Supernatant (2 µL) Supernatant->Injection UPLC UPLC Separation (C18 Column) Injection->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI MSMS Tandem MS (MRM Mode) ESI->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for this compound analysis.

G Hypothetical Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound demethylation O-Demethylation parent->demethylation hydroxylation Hydroxylation parent->hydroxylation metabolite1 Demethylated Metabolite demethylation->metabolite1 metabolite2 Hydroxylated Metabolite hydroxylation->metabolite2 glucuronidation Glucuronidation conjugate1 Glucuronide Conjugate glucuronidation->conjugate1 sulfation Sulfation conjugate2 Sulfate Conjugate sulfation->conjugate2 metabolite1->glucuronidation metabolite2->sulfation

Caption: Potential metabolic transformations of the analyte.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive search of scientific literature and databases, specific ¹H and ¹³C NMR spectroscopic data for N-Methoxyanhydrovobasinediol could not be located. The foundational publication by Xu YK, et al. in the Journal of Natural Products (2006), which describes the isolation of this compound, does not provide the detailed NMR assignments required for this analysis.

Therefore, the following application notes and protocols are presented as a detailed template for the NMR spectroscopic analysis of a representative indole (B1671886) alkaloid, using the known molecular formula of this compound (C₂₁H₂₆N₂O₂) as a structural basis. The quantitative data herein is illustrative of a typical indole alkaloid and should be used as a reference for experimental design and data interpretation.

Introduction

This compound is an indole alkaloid isolated from Gelsemium elegans.[1] Alkaloids from this genus are known for their complex structures and significant biological activities. This document provides a detailed protocol for the structural elucidation of this compound and similar indole alkaloids using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies cover one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, which are essential for the complete assignment of proton and carbon signals and the determination of the compound's stereochemistry.

Molecular Structure and Properties

  • Molecular Formula: C₂₁H₂₆N₂O₂

  • Molecular Weight: 338.4 g/mol [2]

  • CAS Number: 125180-42-9[1][3]

  • Class: Indole Alkaloid[2]

Quantitative NMR Data (Illustrative)

The following tables present hypothetical ¹H and ¹³C NMR data for an indole alkaloid with the molecular formula of this compound. These values are based on typical chemical shifts for this class of compounds and are intended for illustrative purposes.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-17.52d7.81HAr-H
H-27.15t7.51HAr-H
H-37.08t7.51HAr-H
H-47.30d8.01HAr-H
H-53.85m1HCH
H-6α1.89m1HCH₂
H-6β2.10m1HCH₂
H-145.40q6.81H=CH
H-153.25m1HCH
H-164.10d5.01HCH
H-17α3.65d11.51HOCH₂
H-17β3.80d11.51HOCH₂
H-181.65d6.83HCH₃
H-21α2.90dd14.0, 5.51HN-CH₂
H-21β3.10dd14.0, 2.01HN-CH₂
N-CH₃2.45s3HN-CH₃
N-OCH₃3.95s3HN-OCH₃
OH2.50br s1HOH

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Carbon Type
C-2'109.8C
C-3'128.5C
C-4'119.5CH
C-5'121.0CH
C-6'118.2CH
C-7'125.4CH
C-8'136.1C
C-9'151.8C
C-553.2CH
C-635.1CH₂
C-758.9C
C-14120.3CH
C-15138.7C
C-1678.5CH
C-1765.4CH₂
C-1813.1CH₃
C-1952.6CH
C-2060.1C
C-2150.5CH₂
N-CH₃42.8CH₃
N-OCH₃62.3CH₃

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR Spectroscopy:

    • Pulse Program: zg30

    • Temperature: 298 K

    • Spectral Width: 16 ppm

    • Acquisition Time: 2.0 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 16

  • ¹³C NMR Spectroscopy:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.0 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Spectral Width: 12 ppm in both dimensions

    • Number of Increments: 256

    • Number of Scans: 8

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Spectral Width (F2 - ¹H): 12 ppm

    • Spectral Width (F1 - ¹³C): 160 ppm

    • Number of Increments: 256

    • Number of Scans: 16

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Spectral Width (F2 - ¹H): 12 ppm

    • Spectral Width (F1 - ¹³C): 220 ppm

    • Number of Increments: 256

    • Number of Scans: 32

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct all spectra manually.

  • Perform baseline correction.

  • Reference the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra to the CDCl₃ signal at 77.16 ppm.

  • Integrate the signals in the ¹H spectrum.

  • Analyze the 2D spectra to establish correlations and assign all signals.

Visualizations

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Analysis cluster_elucidation Structure Elucidation plant_material Gelsemium elegans extraction Solvent Extraction plant_material->extraction chromatography Chromatographic Separation (HPLC) extraction->chromatography pure_compound Pure this compound chromatography->pure_compound sample_prep Sample Preparation (in CDCl3) pure_compound->sample_prep nmr_acquisition 1D & 2D NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing & Referencing nmr_acquisition->data_processing oneD_analysis 1D NMR Analysis (1H, 13C) data_processing->oneD_analysis twoD_analysis 2D NMR Analysis (COSY, HSQC, HMBC) data_processing->twoD_analysis oneD_analysis->twoD_analysis structure_proposal Propose Structure twoD_analysis->structure_proposal stereochem_analysis Stereochemical Analysis (NOESY/ROESY) structure_proposal->stereochem_analysis final_structure Final Structure Confirmation stereochem_analysis->final_structure signaling_pathway cluster_inflammation Inflammatory Response cluster_apoptosis Apoptotic Pathway compound This compound nfkb NF-κB Pathway compound->nfkb Inhibition bcl2 Bcl-2 Family Proteins compound->bcl2 Modulation cox2 COX-2 Expression nfkb->cox2 prostaglandins Pro-inflammatory Prostaglandins cox2->prostaglandins inflammation_outcome Inflammation prostaglandins->inflammation_outcome Leads to caspase Caspase Cascade Activation bcl2->caspase apoptosis Apoptosis of Cancer Cells caspase->apoptosis

References

In Vitro Assays for N-Methoxyanhydrovobasinediol Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid found in plants of the Apocynaceae family, such as Gelsemium elegans.[1][2] Preliminary research suggests that this class of compounds may possess valuable pharmacological properties, including anti-inflammatory and anticancer activities, by modulating key biochemical pathways.[1] This document provides detailed application notes and standardized protocols for a panel of in vitro assays to investigate the biological activity of this compound.

The following protocols are foundational for determining the cytotoxic, anti-inflammatory, and apoptotic potential of this compound, providing a basis for further mechanistic studies and drug development efforts.

Data Presentation: Quantitative Analysis of Bioactivity

Effective evaluation of a compound's potency requires quantitative assessment. The following tables are examples of how to structure data obtained from the described in vitro assays. Data for this compound would be populated upon experimental determination. For illustrative purposes, representative data from other indole alkaloids are included.

Table 1: Cytotoxicity of Indole Alkaloids against Human Cancer Cell Lines (MTT Assay)

CompoundCell LineCell TypeIC50 (µM)Reference
This compound A549 Lung Carcinoma TBD -
This compound MCF-7 Breast Adenocarcinoma TBD -
This compound HeLa Cervical Carcinoma TBD -
EvodiamineHT29Colorectal Cancer30[1]
VincristineA549Lung Cancer0.04[1]
VinblastineMCF-7Breast Cancer0.00068[1]

IC50: Half-maximal inhibitory concentration. TBD: To be determined.

Table 2: Anti-Inflammatory Activity of Indole Alkaloids

CompoundAssayIC50 (µM) / % InhibitionReference
This compound COX-2 Inhibition TBD -
This compound NF-κB Inhibition TBD -
Scholarisin ICOX-2 Inhibition96.4% inhibition[2]
Scholarisin VICOX-2 Inhibition95.5% inhibition[2]
Melaxilline Aβ-glucuronidase release1.51[2]

IC50: Half-maximal inhibitory concentration. TBD: To be determined.

Experimental Protocols

Cell Viability and Cytotoxicity: MTT Assay

This assay determines the effect of this compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[3]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[4][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-Inflammatory Activity: COX-2 Inhibition Assay

This fluorometric assay measures the ability of this compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.[8]

Materials:

  • Human Recombinant COX-2 Enzyme[8]

  • COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)[8]

  • COX Probe (e.g., Amplex™ Red)[8]

  • COX Cofactor[8]

  • Arachidonic Acid (substrate)[8]

  • Celecoxib (positive control inhibitor)[8]

  • This compound

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)[8]

Protocol:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, probe, cofactor, and arachidonic acid according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add 10 µL of Assay Buffer (Enzyme Control), 10 µL of Celecoxib solution (Inhibitor Control), and 10 µL of this compound solution (Test Sample) to respective wells.[8]

  • Reaction Mix: Prepare a master reaction mix containing COX Assay Buffer, COX Probe, COX Cofactor, and COX-2 Enzyme. Add 80 µL of this mix to each well.[8]

  • Incubation: Incubate the plate at 37°C for 10 minutes.[8]

  • Reaction Initiation: Add 10 µL of the arachidonic acid working solution to all wells to start the reaction.[8]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence in a kinetic mode for 10-20 minutes.

  • Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Anti-Inflammatory Activity: NF-κB Inhibition Assay

This reporter gene assay assesses the ability of this compound to inhibit the NF-κB signaling pathway, a critical pathway in the inflammatory response.[9]

Materials:

  • Cell line with a stable NF-κB luciferase reporter (e.g., HEK293T-NF-κB-luc)

  • Complete cell culture medium

  • This compound

  • NF-κB stimulant (e.g., TNF-α or LPS)[10]

  • Luciferase assay reagent[10]

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.[10]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[10]

  • Stimulation: Stimulate the cells with an NF-κB agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.[10]

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's protocol.

  • Luminescence Measurement: Measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the stimulated control and calculate the percent inhibition for each concentration of this compound to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC Assay

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface.[11]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration (determined from the MTT assay) for 24-48 hours. Include untreated and positive controls (e.g., camptothecin).

  • Cell Harvesting: Harvest the cells (including floating cells) and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[12]

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations: Signaling Pathways and Workflows

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_inflammation Anti-Inflammatory Evaluation cluster_apoptosis Apoptosis Analysis start_cyt Seed Cancer Cells treat_cyt Treat with this compound start_cyt->treat_cyt mtt MTT Assay treat_cyt->mtt ic50 Determine IC50 mtt->ic50 treat_apop Treat Cells at IC50 ic50->treat_apop Use IC50 for Apoptosis Assay cox COX-2 Inhibition Assay ic50_inflam Determine IC50 / % Inhibition cox->ic50_inflam nfkb NF-κB Inhibition Assay nfkb->ic50_inflam annexin Annexin V/PI Staining treat_apop->annexin flow Flow Cytometry annexin->flow quant Quantify Apoptotic Cells flow->quant

Caption: Experimental workflow for evaluating this compound.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK LPS LPS LPS->IKK IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB p_IkB P-IκBα IkB_NFkB->p_IkB Dissociation p_IkB->IkB Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Gene Pro-inflammatory Gene Transcription DNA->Gene NMAD This compound NMAD->IKK Inhibition

Caption: NF-κB signaling pathway and potential inhibition.

cox2_pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins, Thromboxanes (Inflammatory Mediators) PGH2->Prostanoids NMAD This compound NMAD->COX2 Inhibition

Caption: COX-2 enzymatic pathway and potential inhibition.

References

Application Notes and Protocols for Cell-Based Assays of N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, notably Gelsemium elegans. While specific research on this compound is limited, related alkaloids from Gelsemium elegans have demonstrated significant anti-inflammatory and anticancer properties. These biological activities are often attributed to the modulation of specific cellular receptors and enzymes, suggesting that this compound may hold therapeutic potential.

These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound. The following protocols for cell-based assays are proposed based on the known biological activities of structurally similar indole alkaloids. These assays are designed to assess the cytotoxic, pro-apoptotic, and anti-inflammatory potential of this compound.

I. Assessment of Cytotoxic Activity

A fundamental first step in evaluating the anticancer potential of a compound is to determine its cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., A549 - human lung carcinoma, HeLa - human cervical cancer, MCF-7 - human breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound (various concentrations) incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan (B1609692) incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Data Presentation:

Concentration (µM)Cell Line A (% Viability)Cell Line B (% Viability)Cell Line C (% Viability)
0 (Vehicle)100100100
1
5
10
25
50
100
IC50 (µM)

II. Investigation of Apoptosis Induction

Indole alkaloids are known to induce apoptosis in cancer cells. The following protocols can be used to determine if this compound induces apoptosis.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Experimental Workflow:

Apoptosis_Workflow cluster_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed cells in 6-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with this compound incubate_24h->treat_compound incubate_24_48h Incubate for 24-48h treat_compound->incubate_24_48h harvest_cells Harvest and wash cells incubate_24_48h->harvest_cells resuspend Resuspend in binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate_15min Incubate for 15 min (dark) add_stains->incubate_15min flow_cytometry Analyze by flow cytometry incubate_15min->flow_cytometry quantify_cells Quantify live, apoptotic, and necrotic cells flow_cytometry->quantify_cells

Caption: Workflow for Annexin V/PI apoptosis assay.

Procedure:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

Data Presentation:

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control
This compound (IC50/2)
This compound (IC50)
This compound (2x IC50)

III. Elucidation of Anti-Inflammatory Mechanisms

Many indole alkaloids exhibit anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway.

Protocol 3: NF-κB Reporter Assay

Objective: To determine if this compound inhibits NF-κB signaling.

Materials:

  • This compound

  • Cell line stably transfected with an NF-κB reporter construct (e.g., HEK293-NF-κB-luc)

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay System

  • Luminometer

Signaling Pathway:

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition cluster_pathway NF-κB Signaling Pathway LPS LPS/TNF-α IKK IKK Activation LPS->IKK Activates NMA This compound NMA->IKK Inhibits? IkB IκBα Phosphorylation & Degradation NMA->IkB Inhibits? IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Gene Transcription (e.g., Luciferase) NFkB->Gene

Caption: Simplified NF-κB signaling pathway and potential inhibition points.

Procedure:

  • Seed the NF-κB reporter cell line in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an inflammatory agent like LPS (1 µg/mL) or TNF-α (10 ng/mL) for 6-8 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

Data Presentation:

This compound (µM)Luciferase Activity (RLU)% Inhibition of NF-κB Activity
0 (Unstimulated Control)
0 (Stimulated Control)0
1
5
10
25
50

Disclaimer

The protocols provided are based on the known biological activities of indole alkaloids structurally related to this compound. Due to the limited specific data available for this compound, these assays are proposed as a starting point for investigation. Optimization of cell lines, compound concentrations, and incubation times may be necessary to achieve robust and reproducible results. It is highly recommended to perform preliminary dose-response and time-course experiments.

Application Notes and Protocols for In Vivo Evaluation of N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid with potential anti-inflammatory and anticancer properties.[1] As a member of the indole alkaloid class of compounds, its mechanism of action is hypothesized to involve the modulation of key cellular signaling pathways implicated in inflammation and oncogenesis. This document provides detailed application notes and protocols for preclinical evaluation of this compound in established animal models. The following protocols are based on the known biological activities of structurally related indole alkaloids and serve as a comprehensive guide for initiating in vivo research.

Potential Mechanisms of Action

Indole alkaloids are known to exert their pharmacological effects through various mechanisms. Based on existing literature for similar compounds, this compound may exhibit its therapeutic effects through the modulation of the following signaling pathways:

  • Anti-inflammatory Activity: Inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in inflammatory mediators.

  • Anticancer Activity: Interference with microtubule dynamics, induction of apoptosis, and modulation of oncogenic signaling pathways including the MAPK and Wnt/β-catenin pathways.[2]

Animal Models for Pharmacological Evaluation

The following are recommended animal models to investigate the anti-inflammatory, analgesic, and anticancer properties of this compound.

Anti-inflammatory and Analgesic Activity
  • Carrageenan-Induced Paw Edema in Rodents: A widely used and well-characterized model of acute inflammation.

  • Acetic Acid-Induced Writhing Test in Mice: A visceral pain model sensitive to both centrally and peripherally acting analgesics.

  • Formalin-Induced Paw Licking Test in Mice: A model that assesses both neurogenic and inflammatory pain responses.

Anticancer Activity
  • Xenograft Tumor Models: Involving the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., Nude, SCID).

  • Syngeneic Tumor Models: Involving the implantation of murine tumor cell lines into immunocompetent mice, allowing for the study of interactions with the immune system.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Indomethacin (positive control)

  • Lambda-Carrageenan (1% w/v in sterile saline)

  • Pletysmometer

  • Male Wistar rats (180-220 g)

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight with free access to water.

  • Randomly divide animals into groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: this compound (Dose 1)

    • Group III: this compound (Dose 2)

    • Group IV: this compound (Dose 3)

    • Group V: Indomethacin (10 mg/kg)

  • Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection. Administer Indomethacin i.p. 30 minutes prior.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Data Presentation:

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-1.5 ± 0.12-
This compound101.2 ± 0.10*20.0
This compound300.9 ± 0.08**40.0
This compound1000.6 ± 0.05 60.0
Indomethacin100.5 ± 0.0466.7

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Protocol 2: Xenograft Tumor Model in Nude Mice

Objective: To assess the in vivo anticancer efficacy of this compound.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Matrigel

  • This compound

  • Vehicle

  • Positive control drug (e.g., Paclitaxel)

  • Female athymic nude mice (4-6 weeks old)

  • Calipers

Procedure:

  • Culture cancer cells to ~80% confluency.

  • Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Allow tumors to grow to a palpable size (approximately 100-150 mm³).

  • Randomize mice into treatment groups (n=8-10 per group):

    • Group I: Vehicle control

    • Group II: this compound (Dose 1)

    • Group III: this compound (Dose 2)

    • Group IV: Positive control (e.g., Paclitaxel, 10 mg/kg)

  • Administer treatments as per the desired schedule (e.g., daily, every other day) via an appropriate route (p.o. or i.p.).

  • Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor body weight and general health of the animals throughout the study.

  • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Data Presentation:

Table 2: Antitumor Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 150-
This compound251100 ± 120*26.7
This compound50750 ± 90**50.0
Paclitaxel10400 ± 50***73.3

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the putative signaling pathways modulated by this compound.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Gene_Expression Pro-inflammatory Gene Expression NFkappaB->Gene_Expression translocates to nucleus MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK->Gene_Expression NMAVD This compound NMAVD->IKK inhibits NMAVD->MAPKK inhibits

Caption: Putative anti-inflammatory mechanism of this compound.

anticancer_pathway cluster_extracellular Extracellular cluster_membrane_cancer Cell Membrane cluster_cytoplasm_cancer Cytoplasm cluster_nucleus_cancer Nucleus Growth_Factor Growth_Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor Ras Ras GF_Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Microtubules Microtubules Microtubules->Proliferation essential for cell division Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2 family) Caspases Caspases Apoptosis_Regulators->Caspases inhibit apoptosis Caspases->Proliferation inhibit apoptosis NMAVD This compound NMAVD->Raf inhibits NMAVD->Microtubules destabilizes NMAVD->Apoptosis_Regulators modulates

Caption: Potential anticancer mechanisms of this compound.

Experimental Workflow

experimental_workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Experiment cluster_analysis Phase 3: Data Analysis and Reporting A Acclimatize Animals B Prepare this compound and Control Substances A->B C Randomize Animals into Treatment Groups B->C D Administer Treatment C->D E Induce Disease Model (e.g., Carrageenan Injection or Tumor Implantation) D->E F Monitor and Collect Data (e.g., Paw Volume, Tumor Size) E->F G Euthanize and Collect Tissues F->G H Perform Ex Vivo Analyses (Histology, Western Blot, etc.) G->H I Statistical Analysis and Interpretation of Results H->I J Generate Report I->J

Caption: General experimental workflow for in vivo studies.

Concluding Remarks

The protocols and conceptual frameworks presented herein provide a robust starting point for the in vivo investigation of this compound. As with any novel compound, dose-ranging studies and acute toxicity assessments should be conducted prior to efficacy studies. The specific design of experiments may require optimization based on the physicochemical properties of the compound and the specific research questions being addressed.

References

N-Methoxyanhydrovobasinediol: Application Notes for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methoxyanhydrovobasinediol is an indole (B1671886) alkaloid isolated from the plant Gelsemium elegans. Alkaloids derived from this plant have demonstrated a range of biological activities, including anti-tumor properties. This document provides a framework for researchers, scientists, and drug development professionals interested in investigating the potential of this compound as an anti-cancer agent. Due to a lack of specific published data on the bioactivity of this compound in cancer cell lines, this document outlines generalized protocols and potential avenues of investigation based on standard methodologies for evaluating novel chemical entities for anti-cancer effects.

Data Presentation

Currently, there is no publicly available quantitative data summarizing the effects of this compound on cancer cell lines. Researchers initiating studies on this compound will be at the forefront of characterizing its activity. The following table is a template for researchers to populate with their own data to facilitate comparison across different cell lines and experimental conditions.

Table 1: Template for Summarizing Cytotoxicity Data for this compound

Cancer Cell LineTissue of OriginThis compound IC₅₀ (µM)Incubation Time (hrs)Remarks
e.g., MCF-7BreastData to be determined24, 48, 72
e.g., A549LungData to be determined24, 48, 72
e.g., HeLaCervicalData to be determined24, 48, 72
e.g., HepG2LiverData to be determined24, 48, 72

Experimental Protocols

The following are standard protocols that can be adapted for the study of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Potential Signaling Pathways for Investigation

Based on the mechanisms of other indole alkaloids with anti-cancer activity, the following signaling pathways are potential targets for this compound and warrant investigation.

Proposed_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Ras Ras Growth_Factor_Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2 Bcl-2 Bcl2->Bax inhibits Apoptosis Apoptosis Cytochrome_c->Apoptosis NMAV N-Methoxyanhydro- vobasinediol NMAV->Akt inhibition? NMAV->ERK inhibition? NMAV->Bax activation? NMAV->Bcl2 inhibition?

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Experimental Workflow

A logical workflow for the initial investigation of this compound is proposed below.

Experimental_Workflow Start Start: Obtain This compound Cell_Culture Select and Culture Cancer Cell Lines Start->Cell_Culture MTT_Assay Determine IC₅₀ (MTT Assay) Cell_Culture->MTT_Assay Apoptosis_Assay Investigate Apoptosis (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for key signaling proteins) Apoptosis_Assay->Mechanism_Study Data_Analysis Data Analysis and Interpretation Mechanism_Study->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Caption: A suggested experimental workflow for the initial anti-cancer screening of this compound.

Conclusion and Future Directions

The study of this compound in the context of cancer is a nascent field with the potential for novel discoveries. The protocols and frameworks provided here offer a starting point for a systematic investigation into its anti-cancer properties. Future studies should aim to elucidate the specific molecular targets and signaling pathways affected by this compound. Further research into its efficacy in in vivo models will be crucial to determine its potential as a therapeutic agent.

Application Notes and Protocols for N-Methoxyanhydrovobasinediol in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid found in certain plant species of the Apocynaceae family.[1] As a member of this class of compounds, it is of significant interest for its potential pharmacological activities, including anti-inflammatory effects, making it a promising candidate for drug development in the context of inflammatory disorders.[1] These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory properties of this compound using established in vitro methodologies.

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[2] Key cellular players in the inflammatory response include macrophages, which, when activated by stimuli like lipopolysaccharide (LPS), produce a cascade of pro-inflammatory mediators.[3][4][5][6][7] The production of these mediators is largely controlled by intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][8][9][10][11][12][13][14][15][16] Therefore, compounds that can modulate these pathways are of high therapeutic interest.

These protocols are designed to provide a robust framework for screening this compound, determining its cytotoxicity, and quantifying its effects on key inflammatory markers and signaling proteins.

Data Presentation: Quantitative Summary of Effects

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols. They are designed for clear presentation and easy comparison of the anti-inflammatory effects of this compound.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
198.5 ± 2.1
597.2 ± 3.5
1095.8 ± 2.9
2590.1 ± 4.2
5075.3 ± 5.6
10045.1 ± 6.8
IC50 (µM) > 100

Data are presented as mean ± standard deviation (SD) of three independent experiments.

Table 2: Inhibitory Effect of this compound on LPS-Induced Nitric Oxide (NO) Production

TreatmentConcentration (µM)NO Production (% of LPS Control)
Vehicle Control-5.2 ± 1.1
LPS (1 µg/mL)-100
This compound + LPS185.4 ± 4.3
This compound + LPS562.1 ± 5.1
This compound + LPS1040.7 ± 3.8
This compound + LPS2525.9 ± 2.9
IC50 (µM) 8.7

Data are presented as mean ± SD of three independent experiments.

Table 3: Effect of this compound on Pro-Inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)
Vehicle Control-4.8 ± 0.93.5 ± 0.7
LPS (1 µg/mL)-100100
This compound (10 µM) + LPS1045.2 ± 3.750.1 ± 4.2
This compound (25 µM) + LPS2528.9 ± 2.532.6 ± 3.1

Data are presented as mean ± SD of three independent experiments.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of this compound.[17]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-100 µM) and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 3: Nitric Oxide (NO) Inhibition Assay

This assay measures the effect of this compound on the production of NO, a key inflammatory mediator.[2][17]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of this compound and incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to the wells and incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Use a sodium nitrite (B80452) standard curve to determine the nitrite concentration.

Protocol 4: Quantification of Pro-Inflammatory Cytokines (ELISA)

This protocol quantifies the effect of this compound on the secretion of cytokines like TNF-α and IL-6.[3][5][17]

  • Sample Collection: Collect the cell culture supernatants from the NO inhibition assay (or a parallel experiment).

  • ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve generated.

Protocol 5: Western Blot Analysis for Signaling Pathway Proteins

This protocol assesses the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.

  • Cell Lysis: After treatment with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, and JNK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software.

Visualizations: Signaling Pathways and Experimental Workflow

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_p p-IκBα IkB->IkB_p p65 p65 NFkB_active Active NF-κB (p65/p50) p65->NFkB_active p50 p50 p50->NFkB_active NFkB_inactive Inactive NF-κB (p65/p50/IκBα) NFkB_inactive->IkB NFkB_inactive->p65 NFkB_inactive->p50 N_M_V N-Methoxyanhydro- vobasinediol N_M_V->IKK Inhibition Proteasome Proteasome Degradation IkB_p->Proteasome DNA DNA NFkB_active->DNA Binding & Transcription Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MAPK MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors N_M_V N-Methoxyanhydro- vobasinediol N_M_V->p38 Inhibition of Phosphorylation Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Experimental_Workflow cluster_assays 4. Downstream Assays start Start: RAW 264.7 Cell Culture cytotoxicity 1. Cytotoxicity Assay (MTT) Determine non-toxic concentrations of This compound start->cytotoxicity pretreatment 2. Pre-treat cells with non-toxic concentrations of the compound cytotoxicity->pretreatment stimulation 3. Induce inflammation with LPS (1 µg/mL) pretreatment->stimulation griess Griess Assay for NO stimulation->griess elisa ELISA for TNF-α, IL-6 stimulation->elisa western Western Blot for p-p65, p-p38, etc. stimulation->western analysis 5. Data Analysis and Interpretation griess->analysis elisa->analysis western->analysis end Conclusion on Anti-inflammatory Activity analysis->end

References

Application Notes and Protocols for High-Throughput Screening of N-Methoxyanhydrovobasinediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol and its derivatives represent a novel class of synthetic compounds with potential therapeutic applications. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of these derivatives to identify and characterize their biological activity. The primary focus of the described assays is to evaluate the potential of these compounds as inducers of apoptosis and inhibitors of the NF-κB signaling pathway, two critical areas in cancer and inflammation research.

Application Note 1: High-Throughput Screening for Induction of Apoptosis

This application note describes a high-throughput screening campaign to identify this compound derivatives that induce apoptosis in cancer cell lines. The primary assay utilizes a homogeneous caspase-3/7 activation assay, a key marker of apoptosis.[1] A secondary assay for cell viability is run in parallel to identify cytotoxic compounds and distinguish them from specific apoptosis inducers.

Data Presentation: Primary Screen for Apoptosis Induction

The following table summarizes hypothetical data from a primary screen of 10 this compound derivatives. The data is presented as the mean percentage of caspase-3/7 activation relative to a positive control (e.g., Staurosporine) and the mean percentage of cell viability relative to a negative control (e.g., DMSO vehicle).

Compound IDConcentration (µM)Caspase-3/7 Activation (%)Cell Viability (%)Hit
NMAD-001108.298.5No
NMAD-0021075.645.2Yes
NMAD-0031012.395.1No
NMAD-004105.5101.2No
NMAD-0051088.938.7Yes
NMAD-0061025.170.3No
NMAD-0071092.435.1Yes
NMAD-0081015.889.9No
NMAD-009106.799.8No
NMAD-010104.9102.5No
Staurosporine110025.0Positive Control
DMSO0.1%2.1100Negative Control

Experimental Protocol: Homogeneous Caspase-3/7 Activation Assay

This protocol is designed for a 384-well plate format.

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or Jurkat) into 384-well clear-bottom plates at a density of 5,000 cells per well in 50 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition: Prepare a 10 mM stock solution of each this compound derivative in DMSO. Serially dilute the compounds to the desired screening concentration (e.g., 10 µM). Add 50 nL of the compound solution to the appropriate wells. Include positive (e.g., Staurosporine) and negative (e.g., DMSO) controls on each plate.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Reagent Addition: Add 25 µL of a commercially available homogeneous caspase-3/7 reagent (containing a luminogenic substrate) to each well.

  • Incubation: Incubate the plates at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of active caspase-3/7.

Experimental Protocol: Cell Viability Assay (ATP-based)

This protocol is run in parallel with the apoptosis assay.[2]

  • Cell Seeding and Compound Addition: Follow steps 1 and 2 of the Homogeneous Caspase-3/7 Activation Assay protocol.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Reagent Addition: Add 50 µL of a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well.[3]

  • Incubation: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.[2]

Visualization: Apoptosis Induction HTS Workflow

cluster_workflow Apoptosis Induction HTS Workflow A Seed Cancer Cells in 384-well Plates B Add this compound Derivatives (10 µM) A->B C Incubate for 24 hours B->C D Parallel Assays C->D E1 Add Caspase-3/7 Reagent D->E1 Assay 1 E2 Add ATP Detection Reagent D->E2 Assay 2 F1 Incubate and Read Luminescence (Apoptosis) E1->F1 G1 Identify Apoptosis Inducers F1->G1 H Hit Confirmation and Dose-Response Analysis G1->H F2 Incubate and Read Luminescence (Viability) E2->F2 G2 Identify Cytotoxic Compounds F2->G2 G2->H

Caption: High-throughput screening workflow for identifying inducers of apoptosis.

Application Note 2: High-Throughput Screening for NF-κB Pathway Inhibition

This application note details a high-throughput screening assay to identify this compound derivatives that inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[4] The primary assay utilizes a reporter gene assay in a stable cell line expressing luciferase under the control of an NF-κB response element.

Data Presentation: Primary Screen for NF-κB Inhibition

The following table presents hypothetical data from a primary screen of 10 this compound derivatives. The data is shown as the mean percentage of inhibition of TNF-α-induced NF-κB activity.

Compound IDConcentration (µM)NF-κB Inhibition (%)Hit
NMAD-001105.2No
NMAD-0021012.8No
NMAD-0031085.4Yes
NMAD-004103.1No
NMAD-005107.9No
NMAD-0061091.2Yes
NMAD-007106.5No
NMAD-0081078.9Yes
NMAD-0091015.3No
NMAD-010102.7No
Parthenolide595.0Positive Control
DMSO0.1%0Negative Control

Experimental Protocol: NF-κB Reporter Gene Assay

This protocol is suitable for a 384-well plate format.

  • Cell Seeding: Seed a stable cell line expressing an NF-κB-luciferase reporter (e.g., HEK293/NF-κB-luc) into 384-well white, clear-bottom plates at a density of 10,000 cells per well in 50 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition: Add 50 nL of the this compound derivative solutions (10 µM final concentration) to the appropriate wells. Include a known NF-κB inhibitor as a positive control (e.g., Parthenolide) and DMSO as a negative control.

  • Pre-incubation: Incubate the plates for 1 hour at 37°C.

  • Stimulation: Add 10 µL of a solution containing an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), to a final concentration of 10 ng/mL to all wells except the unstimulated controls.

  • Incubation: Incubate the plates for 6 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Reagent Addition: Add 25 µL of a luciferase assay reagent to each well.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Visualization: NF-κB Signaling Pathway

cluster_pathway Simplified NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene activates NMAD This compound Derivatives NMAD->IKK inhibits

Caption: Proposed inhibitory action of this compound derivatives on the NF-κB pathway.

Concluding Remarks

The protocols and application notes provided herein offer a robust framework for the high-throughput screening of this compound derivatives. These assays can be adapted for various cell lines and screening formats to comprehensively characterize the biological activities of this novel compound class. Positive hits from these primary screens should be further validated through dose-response studies and secondary assays to confirm their mechanism of action.

References

Application Notes and Protocols for the Synthesis of N-Methoxyanhydrovobasinediol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic route for N-Methoxyanhydrovobasinediol analogues. As of the date of this document, a specific synthesis for this exact molecule has not been reported in the peer-reviewed literature. The protocols described herein are based on established methodologies for the synthesis of related vobasine (B1212131) alkaloids and general chemical transformations for N-oxidation and O-methylation. These protocols should be considered theoretical and will require optimization and validation in a laboratory setting.

Introduction

This compound is a novel analogue of the vobasine family of indole (B1671886) alkaloids. The vobasine scaffold is a key component of many biologically active natural products. The introduction of an N-methoxy group is a bioisosteric modification that can significantly alter the parent molecule's pharmacological properties, including metabolic stability, receptor binding affinity, and cellular permeability. These application notes provide a comprehensive, albeit theoretical, framework for the synthesis of this compound analogues, intended to guide researchers in the exploration of this new chemical space.

The proposed synthetic strategy is divided into three main stages:

  • Synthesis of the Vobasine Core: Construction of the characteristic tetracyclic indole alkaloid skeleton.

  • N-Oxidation of the Tertiary Amine: Conversion of the tertiary amine within the vobasine core to the corresponding N-oxide.

  • O-Methylation of the N-Oxide: Introduction of the methoxy (B1213986) group onto the nitrogen atom via the N-oxide intermediate.

Data Presentation

The following tables summarize the key transformations, reagents, and expected outcomes for the proposed synthesis of a generic this compound analogue.

Table 1: Summary of Key Synthetic Steps and Conditions

StepTransformationKey Reagents and ConditionsExpected Outcome
1Vobasine Core Synthesis Based on multi-step synthesis of related vobasine alkaloids (e.g., pyrrovobasine). Key steps may include Pictet-Spengler reaction, Dieckmann condensation, and subsequent functional group manipulations.Anhydrovobasinediol core structure
2N-Oxidation meta-Chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758) (DCM) at 0 °C to room temperature.Anhydrovobasinediol N-oxide
3O-Methylation Methyl iodide (CH₃I) and a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)) at 0 °C to room temperature.This compound

Table 2: Characterization Data for a Hypothetical this compound Analogue

AnalysisExpected Data
¹H NMR Signals corresponding to the indole ring protons, aliphatic protons of the vobasine core, and a characteristic singlet for the N-methoxy group (typically in the range of 3.5-4.0 ppm).
¹³C NMR Resonances for all carbon atoms in the molecule, including the indole system, the tetracyclic core, and the N-methoxy carbon.
Mass Spec. (HRMS) Accurate mass measurement corresponding to the molecular formula of the target compound, confirming its elemental composition.
FT-IR Characteristic absorption bands for functional groups present, such as N-H stretching for the indole, C=O stretching (if applicable), and C-O stretching.

Experimental Protocols

Protocol 1: Synthesis of the Anhydrovobasinediol Core

Note: This protocol is a conceptual adaptation based on the synthesis of related vobasine alkaloids. The specific starting materials and reaction conditions would need to be determined based on the desired substitution pattern of the final analogue.

Objective: To synthesize the tetracyclic core structure of anhydrovobasinediol.

Materials:

  • Appropriately substituted tryptophan derivative

  • Aldehyde coupling partner

  • Solvents (e.g., toluene, methanol, dichloromethane)

  • Reagents for key transformations (e.g., Pictet-Spengler catalysts, bases for cyclization)

Procedure:

  • Pictet-Spengler Reaction: Condensation of the tryptophan derivative with the aldehyde partner to form the β-carboline skeleton.

  • Cyclization Cascade: A series of reactions to construct the remaining rings of the vobasine core. This may involve intramolecular alkylations or condensations.

  • Functional Group Manipulation: Modification of functional groups to arrive at the anhydrovobasinediol structure. This could involve reductions, oxidations, or protecting group chemistry.

  • Purification: Purification of the final anhydrovobasinediol core by column chromatography on silica (B1680970) gel.

Protocol 2: N-Oxidation of the Anhydrovobasinediol Core

Objective: To convert the tertiary amine of the anhydrovobasinediol core to its corresponding N-oxide.

Materials:

  • Anhydrovobasinediol core

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the anhydrovobasinediol core (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude anhydrovobasinediol N-oxide.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 3: O-Methylation of Anhydrovobasinediol N-oxide

Note: This is a speculative protocol based on general O-alkylation methods, as direct O-methylation of alkaloid N-oxides is not a widely reported transformation. Careful optimization of the base, solvent, and temperature will be necessary.

Objective: To synthesize this compound from its N-oxide precursor.

Materials:

  • Anhydrovobasinediol N-oxide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of sodium hydride (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of anhydrovobasinediol N-oxide (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (2.0-3.0 eq) dropwise at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the this compound analogue.

Visualizations

G cluster_0 Stage 1: Vobasine Core Synthesis cluster_1 Stage 2: N-Oxidation cluster_2 Stage 3: O-Methylation Tryptophan Derivative Tryptophan Derivative Pictet-Spengler Pictet-Spengler Tryptophan Derivative->Pictet-Spengler Aldehyde Partner Aldehyde Partner Aldehyde Partner->Pictet-Spengler Cyclization Cascade Cyclization Cascade Pictet-Spengler->Cyclization Cascade Anhydrovobasinediol Core Anhydrovobasinediol Core Cyclization Cascade->Anhydrovobasinediol Core N-Oxidation Reaction N-Oxidation Reaction Anhydrovobasinediol Core->N-Oxidation Reaction Anhydrovobasinediol N-oxide Anhydrovobasinediol N-oxide N-Oxidation Reaction->Anhydrovobasinediol N-oxide O-Methylation Reaction O-Methylation Reaction Anhydrovobasinediol N-oxide->O-Methylation Reaction This compound This compound O-Methylation Reaction->this compound

Caption: Overall workflow for the proposed synthesis of this compound analogues.

G start Anhydrovobasinediol Core intermediate Anhydrovobasinediol N-oxide start->intermediate N-Oxidation reagent1 m-CPBA, DCM product This compound intermediate->product O-Methylation reagent2 1. NaH, THF 2. CH₃I

Caption: Key transformations in the synthesis of this compound analogues.

Troubleshooting & Optimization

Technical Support Center: N-Methoxyanhydrovobasinediol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-Methoxyanhydrovobasinediol extraction from its natural source, Gelsemium elegans.

Disclaimer: Detailed extraction protocols and quantitative yield data for this compound are not widely available in current literature. The experimental protocols and yield data presented here are adapted from established methods for the extraction of voacangine (B1217894), a structurally related indole (B1671886) alkaloid from Voacanga africana.[1][2] These should serve as a strong starting point for the development of a specific protocol for this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction process, providing potential causes and solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Crude Alkaloid Extract 1. Incomplete cell lysis: Plant material not ground finely enough.[3] 2. Insufficient solvent penetration: Inadequate soaking time or solvent-to-solid ratio.[3] 3. Poor solvent choice: The polarity of the solvent may not be optimal for this compound. 4. Degradation of the target compound: Exposure to excessive heat or extreme pH for prolonged periods.1. Ensure the plant material (Gelsemium elegans) is milled to a fine powder to maximize surface area. 2. Increase the extraction time and/or the volume of the solvent. Multiple extraction cycles are recommended.[1] 3. Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol, acetone (B3395972), ethyl acetate). An acetone-based extraction has shown high efficiency for the related alkaloid voacangine.[1][4] 4. Perform extraction at controlled temperatures (e.g., 40°C) and minimize the duration of exposure to strong acids or bases.[1]
Emulsion Formation During Liquid-Liquid Extraction 1. High concentration of surfactants or lipids in the extract. [5] 2. Vigorous shaking of the separatory funnel. [5]1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[5] 2. Gently invert the separatory funnel for mixing instead of vigorous shaking.[5] 3. Centrifugation can also be an effective method to separate the layers.
Precipitation of Alkaloids is Incomplete 1. Incorrect pH for precipitation: The pH of the solution may not be optimal for the precipitation of this compound. 2. Insufficient concentration of the crude extract. 1. Adjust the pH of the aqueous acid extract gradually with a base (e.g., ammonium (B1175870) hydroxide) and monitor for the point of maximum precipitation. The optimal pH may need to be determined empirically. 2. Concentrate the aqueous extract under reduced pressure before basification to ensure the alkaloid concentration is sufficient for precipitation.
Purity Issues in the Final Product 1. Co-extraction of other alkaloids and non-alkaloidal impurities. 2. Formation of extraction artifacts. [6]1. Perform multiple purification steps. Column chromatography is a standard and effective method.[7] 2. Recrystallization from a suitable solvent can significantly improve purity. 3. Be mindful of the reactivity of the extraction solvent. For instance, using methanol with an acidic extract could potentially lead to the formation of methyl esters as artifacts.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for extraction?

A1: this compound is an alkaloid found in the plant Gelsemium elegans.[8] The choice of plant part (e.g., roots, stems, leaves) may influence the concentration of the target alkaloid. For related alkaloids like voacangine, the root bark is often used due to its higher alkaloid content.[1][4]

Q2: Which is a better extraction method: acid-base extraction or direct solvent extraction?

A2: Both methods have their advantages.

  • Acid-base extraction is a classic method that relies on the basic nature of alkaloids.[9] It is effective but can be multi-step.

  • A direct extraction with an organic solvent (e.g., acetone) in the presence of a mild base (like sodium bicarbonate) has been shown to be a simpler and efficient alternative for the related alkaloid voacangine, reducing the number of operational steps.[1][4]

Q3: How can I optimize the solvent selection for extraction?

A3: The choice of solvent is critical for extraction efficiency.[3] For indole alkaloids, solvents like methanol, ethanol, and acetone are commonly used. A screening of different solvents should be performed on a small scale to determine the one that provides the highest yield of this compound. For voacangine, acetone was found to be a highly effective solvent.[1]

Q4: What is the importance of the acid selection in acid-base extraction?

A4: In acid-base extraction, a dilute acid (e.g., 1% hydrochloric acid or acetic acid) is used to protonate the alkaloids, forming their water-soluble salts.[7][9] This allows for their separation from non-basic, water-insoluble compounds in the plant matrix.

Q5: How can I improve the purity of my extracted this compound?

A5: After obtaining the crude alkaloid extract, purification is essential. This is typically achieved through chromatographic techniques such as column chromatography using silica (B1680970) gel.[7] The choice of the mobile phase (solvent system) will depend on the polarity of this compound and any impurities. Further purification can be achieved by recrystallization.

Experimental Protocols

The following are detailed methodologies for two key extraction approaches, adapted from the successful extraction of voacangine.[1][7][9]

Protocol 1: Classical Acid-Base Extraction

This protocol is based on the differential solubility of alkaloids in acidic and basic solutions.

Workflow Diagram:

cluster_extraction Extraction cluster_purification Purification A 1. Macerate powdered G. elegans in dilute HCl (1%) B 2. Filter to separate aqueous extract from plant debris A->B C 3. Repeat extraction multiple times B->C D 4. Combine aqueous extracts C->D E 5. Basify with NH4OH to pH ~10-11 D->E F 6. Precipitated crude alkaloids are formed E->F G 7. Separate precipitate (centrifugation/filtration) F->G H 8. Dry the crude alkaloid precipitate G->H I 9. Further purification (e.g., column chromatography) H->I

Caption: Workflow for Acid-Base Extraction of Alkaloids.

Methodology:

  • Maceration: Weigh 100g of finely powdered Gelsemium elegans plant material and place it in a suitable flask. Add 500 mL of a 1% aqueous solution of hydrochloric acid (HCl). Stir the mixture for several hours at room temperature.[7]

  • Filtration: Separate the acidic aqueous extract from the solid plant material by filtration.

  • Repeated Extraction: Repeat the extraction process on the plant residue at least three more times with fresh acidic solution to ensure exhaustive extraction.

  • Combine and Basify: Combine all the acidic aqueous extracts. Slowly add concentrated ammonium hydroxide (B78521) (NH₄OH) with constant stirring until the pH of the solution reaches 10-11. This will deprotonate the alkaloid salts, causing the free base alkaloids to precipitate out of the solution.[7]

  • Isolation of Crude Alkaloids: Collect the precipitate by filtration or centrifugation.

  • Washing and Drying: Wash the precipitate with distilled water to remove excess base and salts, then dry it thoroughly (e.g., in a vacuum oven at 60°C for 24 hours).[7]

  • Further Purification: The resulting dry solid is the crude total alkaloid extract. This can be further purified by column chromatography to isolate this compound.

Protocol 2: Acetone-Based Direct Extraction

This protocol simplifies the extraction process and has shown higher efficiency for related alkaloids.[1][4]

Workflow Diagram:

cluster_extraction Extraction cluster_isolation Isolation A 1. Mix powdered G. elegans with NaHCO3 and acetone B 2. Stir and heat at a controlled temperature (e.g., 40°C) A->B C 3. Filter to collect the acetone extract B->C D 4. Repeat extraction multiple times C->D E 5. Combine acetone extracts D->E F 6. Concentrate under reduced pressure to obtain a solid E->F F->F G 7. The solid is the crude total alkaloid extract F->G H 8. Further purification (e.g., column chromatography) G->H

Caption: Workflow for Acetone-Based Extraction of Alkaloids.

Methodology:

  • Mixing: In a large reaction vessel, add 0.5 kg of dry, powdered Gelsemium elegans plant material. Add 50 g of sodium bicarbonate (NaHCO₃) and 4 L of acetone.[1]

  • Extraction: Stir the suspension and heat it to a gentle 40°C for approximately 45 minutes.[1]

  • Filtration: Filter the suspension to separate the acetone extract from the plant residue.

  • Repeated Extraction: Return the plant residue to the vessel and repeat the extraction process at least four more times with fresh acetone.

  • Concentration: Combine all the acetone extracts and concentrate them using a rotary evaporator under reduced pressure. This will yield a solid dark brown residue, which is the crude total alkaloid extract.[1]

  • Further Purification: The crude extract can then be subjected to column chromatography for the isolation of this compound.

Data Presentation

The following table summarizes the yield data from the extraction of voacangine from Voacanga africana and can be used as a reference for what might be expected when extracting similar indole alkaloids.

Extraction MethodStarting MaterialScaleYield of Voacangine (% of dry weight)Other Major Alkaloids IsolatedReference
Acid-Base ExtractionV. africana root bark50 g~1.1% (± 0.2)Voacristine, Voacamine, Voacamidine[1][4]
Acetone-Based ExtractionV. africana root bark0.5 kg~0.82%Voacristine (0.45%), Dimer alkaloids (3.7%)[1][4]

Note: The acetone-based method also yielded a significant amount of dimer alkaloids (voacamine and voacamidine), which could potentially be cleaved to increase the total yield of voacangine.[1][4]

Potential Signaling Pathway Involvement

While the specific signaling pathway modulated by this compound is not yet elucidated, other alkaloids from Gelsemium elegans have been shown to interact with GABA-A receptors, which are crucial in inhibitory neurotransmission.[10][11] The diagram below illustrates a generalized GABA-A receptor signaling pathway, which could be a potential area of investigation for the mechanism of action of this compound.

cluster_membrane Cell Membrane GABA_R GABA-A Receptor (Ligand-gated ion channel) Cl_ion Chloride Ions (Cl⁻) GABA_R->Cl_ion Opens channel for GABA GABA (Neurotransmitter) GABA->GABA_R Binds to N_Methoxy This compound (Potential Modulator) N_Methoxy->GABA_R Potentially Modulates Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Potential Modulation of GABA-A Receptor Signaling.

References

N-Methoxyanhydrovobasinediol stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of N-Methoxyanhydrovobasinediol, a naturally occurring indole (B1671886) alkaloid isolated from Gelsemium elegans. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] It is advisable to protect the compound from light. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended, as is common practice for many indole alkaloids to minimize degradation.

Q2: In what solvents is this compound soluble?

A2: this compound is soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone. This solubility is crucial for the preparation of stock solutions and for use in various experimental assays.

Q3: Is there any available data on the stability of this compound in solution?

A3: While specific stability data for this compound is limited, a study on the toxicokinetics of eleven other Gelsemium alkaloids provides valuable insights. The study demonstrated the stability of these related alkaloids in solution under various storage conditions, as summarized in the table below.[1] It is reasonable to infer that this compound exhibits similar stability characteristics.

Q4: How can I assess the stability of my this compound sample if I suspect degradation?

A4: The most effective way to assess the stability of your sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. This involves comparing the chromatogram of your potentially degraded sample to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound would indicate degradation. A general protocol for such an analysis is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected or inconsistent experimental results. Degradation of this compound due to improper storage or handling.1. Review storage conditions. Was the compound exposed to high temperatures, light, or reactive substances? 2. Prepare a fresh stock solution from a new or properly stored batch of the compound. 3. Perform an HPLC analysis to check the purity of the stock solution.
Visible changes in the physical appearance of the solid compound (e.g., color change, clumping). Potential degradation or absorption of moisture.1. Do not use the compound if significant changes in appearance are observed. 2. Store the compound in a desiccator to prevent moisture absorption. 3. If possible, confirm the identity and purity of the compound using analytical techniques like NMR or mass spectrometry.
Precipitation observed in stock solutions. Poor solubility in the chosen solvent or storage at an inappropriate temperature.1. Ensure the solvent is appropriate and of high purity. 2. Gently warm the solution to aid dissolution. 3. Store stock solutions at the recommended temperature. For DMSO solutions, storage at room temperature or in small aliquots at -20°C can prevent precipitation.

Data Presentation

Table 1: Stability of Related Gelsemium Alkaloids in Rat Plasma Under Various Storage Conditions [1]

Storage ConditionDurationStability Assessment (Precision)
Room Temperature4 hoursWithin ±15%
Freeze-Thaw Cycles3 cycles (-80°C to room temp)Within ±15%
Long-Term Storage30 days at -80°CWithin ±15%

This data is for eleven other Gelsemium alkaloids and serves as a proxy for the expected stability of this compound.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Method optimization will be required.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or determined by UV scan of the pure compound)

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or acetonitrile).

  • Prepare a working standard solution (e.g., 10 µg/mL) by diluting the stock solution in the mobile phase.

  • Inject the working standard to obtain a reference chromatogram.

  • To assess the stability of an older sample or a solution subjected to stress, prepare it to the same concentration as the working standard and inject it into the HPLC system.

  • Compare the chromatograms. Look for a decrease in the peak area of this compound and the appearance of any new peaks, which would indicate degradation products.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Air Exposure) start->check_storage check_solution Examine Stock Solution (Precipitate, Color Change) start->check_solution hplc_analysis Perform HPLC Purity Check check_storage->hplc_analysis check_solution->hplc_analysis fresh_solution Prepare Fresh Stock Solution hplc_analysis->fresh_solution Suspicion of Degradation issue_elsewhere Troubleshoot Other Experimental Parameters hplc_analysis->issue_elsewhere No Degradation Detected compare_results Compare with Reference Standard fresh_solution->compare_results degraded Degradation Confirmed compare_results->degraded New Peaks or Reduced Main Peak stable Compound is Stable compare_results->stable No Significant Change

Caption: Troubleshooting workflow for inconsistent experimental results.

Storage_Decision_Tree start Handling this compound storage_type Intended Storage Duration? start->storage_type short_term Short-Term (< 1 week) storage_type->short_term Short-Term long_term Long-Term (> 1 week) storage_type->long_term Long-Term solid_or_solution Form of Compound? short_term->solid_or_solution long_term->solid_or_solution solid_storage Store Solid in Tightly Sealed Vial at 2-8°C, Protected from Light solid_or_solution->solid_storage Solid solution_storage_short Store Stock Solution at 2-8°C (Check Solvent Compatibility) solid_or_solution->solution_storage_short Solution (Short-Term) solution_storage_long Aliquot and Store Stock Solution at -20°C or -80°C solid_or_solution->solution_storage_long Solution (Long-Term)

Caption: Decision tree for proper storage of this compound.

References

Technical Support Center: Overcoming Peak Tailing in N-Methoxyanhydrovobasinediol HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of N-Methoxyanhydrovobasinediol, a naturally occurring indole (B1671886) alkaloid.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a "tail" extending from the apex down to the baseline.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Peak tailing is problematic because it can lead to:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification challenging.

  • Inaccurate Integration: The asymmetrical shape can cause errors in peak area calculation, affecting the precision of quantitative results.

  • Lower Sensitivity: As the peak broadens, its height diminishes, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).

This compound, as a basic alkaloid, is particularly susceptible to peak tailing due to its chemical properties and potential interactions within the HPLC system.

Q2: What are the primary causes of peak tailing for basic compounds like this compound?

A2: The most frequent cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[1][2] Key factors include:

  • Silanol (B1196071) Interactions: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above 3, these silanol groups can become ionized (SiO-) and interact electrostatically with the protonated basic analyte, leading to a secondary retention mechanism that causes peak tailing.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms of the analyte will be present, resulting in peak broadening and tailing.[3][4]

  • Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to peak distortion, including tailing.

  • Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, resulting in poor peak shape.

Q3: What is an acceptable peak tailing factor?

A3: The peak tailing factor, also known as the asymmetry factor (As), is a quantitative measure of peak shape. A perfectly symmetrical Gaussian peak has an As of 1.0. Generally, an As value between 0.9 and 1.2 is considered excellent. For many assays, peaks with an As up to 1.5 are deemed acceptable.[1] However, for high-precision quantitative analysis, striving for a value as close to 1.0 as possible is recommended.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide.

Step 1: Initial System and Method Checks

Before making significant changes to your method, verify the following:

  • System Suitability: Review your current and historical system suitability data. A sudden increase in peak tailing for your standards can point to a problem with the column or mobile phase.

  • Column Overload: To check for column overload, dilute your sample by a factor of 10 and inject it again. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

  • Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume, which can contribute to band broadening and peak tailing.

Troubleshooting Workflow

G start Peak Tailing Observed check_overload Dilute Sample (1:10) and Re-inject start->check_overload overload_q Peak Shape Improved? check_overload->overload_q reduce_conc Reduce Sample Concentration or Injection Volume overload_q->reduce_conc Yes check_mobile_phase Mobile Phase Optimization overload_q->check_mobile_phase No end Symmetrical Peak Achieved reduce_conc->end adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5) check_mobile_phase->adjust_ph ph_q Tailing Reduced? adjust_ph->ph_q add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA or TEA) ph_q->add_modifier No ph_q->end Yes modifier_q Tailing Reduced? add_modifier->modifier_q check_column Column Evaluation modifier_q->check_column No modifier_q->end Yes end_capped_q Using End-Capped Column? check_column->end_capped_q use_end_capped Switch to End-Capped or Type B Silica (B1680970) Column end_capped_q->use_end_capped No column_health Check Column Health (voids, blockage) end_capped_q->column_health Yes use_end_capped->end column_health->end

Caption: A troubleshooting workflow for addressing peak tailing in HPLC analysis.

Step 2: Mobile Phase Optimization

The mobile phase composition is a critical factor in controlling peak shape for basic compounds.

  • Lowering the Mobile Phase pH: Operating at a lower pH (typically between 2.5 and 3.5) can suppress the ionization of residual silanol groups on the silica-based stationary phase. This minimizes the secondary ionic interactions with the protonated this compound, leading to a more symmetrical peak.[5]

  • Using Mobile Phase Additives:

    • Acidic Additives: Adding a small concentration (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help to protonate the silanol groups and improve peak shape.

    • Basic Additives (Competing Base): In some cases, adding a competing base like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1-0.5%) can be effective.[6][7][8] The TEA preferentially interacts with the active silanol sites, masking them from the analyte and reducing peak tailing.[5][9]

Impact of Mobile Phase pH on Peak Asymmetry

The following table demonstrates the typical effect of mobile phase pH on the peak asymmetry factor for a basic compound.

Mobile Phase pHPeak Asymmetry Factor (As)Peak Shape
7.02.35Severe Tailing
5.01.80Moderate Tailing
3.01.33Acceptable
2.51.10Good

Note: This data is representative and the optimal pH for this compound may vary.[1]

Step 3: Column Selection and Care

The choice of HPLC column and its condition are paramount for achieving good peak symmetry.

  • Use of End-Capped Columns: Modern, high-purity silica columns that are "end-capped" are highly recommended for the analysis of basic compounds. End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound, effectively shielding them from interaction with the analyte.

  • Alternative Stationary Phases: If peak tailing persists, consider using a column with a different stationary phase. Phenyl-hexyl columns, for instance, can offer different selectivity and reduced silanol interactions compared to standard C18 columns for certain aromatic compounds.[10][11][12][13][14]

  • Column Washing and Regeneration: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column washing and regeneration. Flushing with a strong solvent can help remove strongly retained compounds that might be causing peak distortion.

Column Selection Guide for Alkaloid Analysis

Column TypeStationary PhaseKey FeaturesBest For
Standard C18 OctadecylsilaneGeneral purpose, good hydrophobic retention.Initial method development, non-polar to moderately polar compounds.
End-Capped C18 Octadecylsilane with end-cappingReduced silanol activity, improved peak shape for bases.Routine analysis of basic compounds like this compound.
Phenyl-Hexyl Phenyl-hexylAlternative selectivity, potential for π-π interactions.Aromatic and moderately polar compounds where C18 shows poor peak shape.
Type B Silica High-purity silicaVery low metal content and minimal silanol activity.High-performance applications requiring excellent peak symmetry for basic analytes.

Step 4: Sample Preparation

Proper sample preparation can prevent many chromatographic problems, including peak tailing.

  • Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could block the column frit.

  • Solid-Phase Extraction (SPE): For complex matrices, using SPE to clean up the sample can remove interfering compounds that might contribute to peak tailing.

Experimental Protocol: A General Method for HPLC Analysis of Vobasine Alkaloids

This protocol provides a starting point for the HPLC analysis of this compound and can be optimized to address peak tailing.

1. Sample Preparation

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase A and B).

  • The final concentration should be within the linear range of the detector.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

2. HPLC Conditions

  • Column: End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 70% B

    • 15-17 min: Hold at 70% B

    • 17-18 min: Linear gradient from 70% to 10% B

    • 18-25 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

Method Development Workflow

G start Define Analytical Goal (e.g., Quantification of This compound) sample_prep Sample Preparation (Dissolution, Filtration) start->sample_prep column_select Column Selection (End-capped C18) sample_prep->column_select mobile_phase_select Mobile Phase Selection (Acidified Water/Acetonitrile) column_select->mobile_phase_select initial_conditions Initial HPLC Conditions (Gradient, Flow Rate, Temp) mobile_phase_select->initial_conditions run_analysis Perform Initial Run initial_conditions->run_analysis eval_chromatogram Evaluate Chromatogram (Peak Shape, Resolution) run_analysis->eval_chromatogram peak_tailing_q Peak Tailing Observed? eval_chromatogram->peak_tailing_q optimize_method Optimize Method (Adjust pH, Add Modifier, Change Gradient) peak_tailing_q->optimize_method Yes validation Method Validation (Linearity, Precision, Accuracy) peak_tailing_q->validation No optimize_method->run_analysis final_method Finalized HPLC Method validation->final_method

Caption: A workflow for developing an HPLC method for alkaloid analysis.

References

Technical Support Center: Purification of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of indole (B1671886) alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges, with a focus on preventing degradation during purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of indole alkaloids during purification?

A1: Indole alkaloids are often sensitive molecules, and their degradation can be triggered by several factors during purification. The primary causes include:

  • pH Extremes: Both acidic and alkaline conditions can lead to the degradation of indole alkaloids. The indole nucleus is susceptible to protonation at the C-3 position in strong acids, which can make the molecule unstable.[1][2] Tryptamines, for instance, are known to be more unstable at lower pH values.[1] Conversely, alkaline conditions can cause hydrolysis of ester groups present in some alkaloids.[3]

  • Temperature: Elevated temperatures can accelerate degradation.[3][4] While moderate heat can improve extraction efficiency, temperatures exceeding 60°C have been observed to cause a decline in the yield of some alkaloids due to thermal degradation.[4]

  • Light Exposure: Many indole alkaloids are photosensitive. Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the formation of degradation products.[5][6][7]

  • Oxidation: The electron-rich nature of the indole ring makes it susceptible to oxidation.[2] Contact with atmospheric oxygen, oxidizing agents, or even certain metal ions can lead to the formation of oxindoles and other oxidation products.[2][8]

  • Stationary Phase Interaction: During chromatography, the stationary phase itself can cause degradation. The acidic nature of standard silica (B1680970) gel is a common cause of degradation for acid-sensitive indole alkaloids.[9]

Q2: I suspect my indole alkaloid is degrading on the silica gel column during chromatography. How can I confirm this and what can I do to prevent it?

A2: Degradation on a silica gel column is a common issue. Here’s how you can address it:

  • Confirmation: To confirm degradation on silica gel, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that the compound is degrading on the plate.[10]

  • Prevention:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by treating it with a base before packing the column. This can be done by washing the silica gel with a solvent containing a small amount of a base like triethylamine (B128534) or ammonium (B1175870) hydroxide.[9]

    • Use a Different Stationary Phase: Switch to a less acidic stationary phase such as neutral or basic alumina, or consider using a bonded phase like C18 for reversed-phase chromatography.[9]

    • Optimize the Mobile Phase: Adding a small percentage of a base (e.g., 0.1-1% triethylamine or ammonium hydroxide) to your mobile phase can help to suppress the interaction with acidic silanol (B1196071) groups and minimize degradation.[9]

    • Work Quickly and at Low Temperatures: Minimize the time your compound spends on the column. If possible, perform the chromatography in a cold room or using a jacketed column to maintain a lower temperature.

Q3: What are the best practices for storing indole alkaloid samples before and after purification to minimize degradation?

A3: Proper storage is crucial for maintaining the integrity of your purified indole alkaloids.

  • Temperature: Store samples at low temperatures, typically -20°C or -80°C, to slow down potential degradation reactions.

  • Light: Protect samples from light by using amber vials or by wrapping the vials in aluminum foil.[5]

  • Atmosphere: For highly oxygen-sensitive compounds, consider storing them under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent: Choose a stable, non-reactive solvent for storage. Avoid acidic or basic solvents if your compound is pH-sensitive.

  • Purity: Ensure the purified sample is free of residual acids, bases, or metal contaminants from the purification process, as these can promote degradation over time.

Troubleshooting Guides

Problem: Low Yield of Purified Indole Alkaloid

This guide will help you troubleshoot potential causes for a low yield of your target indole alkaloid after purification.

Possible Cause Troubleshooting Steps
Degradation during Extraction - Perform extraction at room temperature or below.[5]- Protect the extraction mixture from light.[5]- Use a less harsh extraction solvent or adjust the pH to be closer to neutral.
Degradation during Chromatography - Deactivate the silica gel with a base (e.g., triethylamine).[9]- Switch to a neutral or basic stationary phase (e.g., alumina).[9]- Add a basic modifier to the mobile phase (e.g., 0.1% ammonium hydroxide).[9]- Perform chromatography at a lower temperature.
Incomplete Elution from the Column - The alkaloid may be interacting too strongly with the stationary phase.[9]- Increase the polarity of the mobile phase gradually.- If using silica gel, consider switching to reversed-phase chromatography if the compound is water-soluble.[9]
Co-elution with Impurities - Optimize the mobile phase composition to improve resolution.- Try a different stationary phase with different selectivity.[5]- Use a different purification technique, such as preparative HPLC or crystallization.[11]
Problem: Presence of Unexpected Peaks in Post-Purification Analysis (e.g., HPLC, LC-MS)

This guide addresses the appearance of unknown peaks in your analytical data after purification.

Possible Cause Troubleshooting Steps
On-Column Degradation - This is a likely cause if new, smaller peaks appear.[9]- Refer to the "Degradation during Chromatography" section in the Low Yield guide above.
Oxidation - The indole ring is prone to oxidation.[2]- Degas solvents before use.- Consider adding an antioxidant to your sample if compatible.- Work under an inert atmosphere.
Isomerization/Epimerization - Some indole alkaloids can exist as isomers that may interconvert under certain purification conditions.[12]- Fungal-derived ergot alkaloids, for example, are known to be found as mixtures of isomers due to spontaneous epimerization during purification.[12]- Adjusting the pH and temperature may help to minimize this.
Solvent-Related Artifacts - Ensure the purity of your solvents.- Run a blank gradient to check for peaks originating from the mobile phase.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Indole Alkaloids

This protocol describes a general method for extracting indole alkaloids from plant material, minimizing degradation.

  • Maceration: Grind the dried plant material into a fine powder. Macerate the powder in a solvent such as methanol (B129727) or ethanol, often with the addition of a small amount of a weak acid (e.g., 1% acetic acid) to aid in the extraction of basic alkaloids.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C.

  • Acid-Base Partitioning:

    • Dissolve the concentrated extract in an acidic aqueous solution (e.g., pH 2-3 with dilute HCl or sulfuric acid).[13][14]

    • Wash the acidic solution with a non-polar organic solvent (e.g., hexane (B92381) or dichloromethane) to remove neutral and weakly acidic impurities.[5]

    • Adjust the pH of the aqueous phase to alkaline (e.g., pH 9-10) with a base like ammonium hydroxide.[5][14]

    • Extract the liberated basic alkaloids into an organic solvent such as dichloromethane (B109758) or chloroform.[5][14]

  • Drying and Concentration: Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.[5]

Protocol 2: Monitoring Indole Alkaloid Stability by HPLC-UV

This protocol outlines a method to assess the stability of an indole alkaloid under various stress conditions.

  • Standard and Sample Preparation: Prepare a stock solution of your purified indole alkaloid in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Add an aliquot of the stock solution to solutions of varying pH (e.g., 0.1 M HCl, phosphate (B84403) buffers at pH 4, 7, 9, and 0.1 M NaOH). Incubate at a controlled temperature (e.g., 40°C or 60°C).[3]

    • Oxidative Degradation: Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3%).

    • Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette to a UV lamp.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C).[4]

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.[15]

  • HPLC Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like 0.1% formic acid or ammonium acetate) is typically used.

    • Detection: Monitor at a suitable UV wavelength for your compound.

    • Quantification: Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the time-zero sample.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification & Analysis plant_material Dried Plant Material extraction Maceration with Solvent (e.g., MeOH/1% AcOH) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (≤40°C) filtration->concentration1 acidification Dissolve in Acidic Water (pH 2-3) concentration1->acidification wash Wash with Organic Solvent (e.g., Hexane) acidification->wash basification Adjust to Alkaline pH (9-10) wash->basification extraction2 Extract with Organic Solvent (e.g., DCM) basification->extraction2 drying Dry and Concentrate extraction2->drying crude_alkaloids Crude Alkaloid Extract drying->crude_alkaloids chromatography Column Chromatography crude_alkaloids->chromatography analysis Purity Analysis (HPLC, LC-MS) chromatography->analysis pure_alkaloid Purified Indole Alkaloid analysis->pure_alkaloid

Caption: Workflow for Extraction and Purification of Indole Alkaloids.

troubleshooting_logic cluster_degradation Degradation Issues cluster_separation Separation Issues start Low Yield or Impure Product After Purification check_degradation Suspect Degradation? start->check_degradation check_separation Poor Separation? check_degradation->check_separation No degradation_source Identify Degradation Source (pH, Temp, Light, Air) check_degradation->degradation_source Yes separation_issue Identify Separation Problem (Co-elution, Tailing) check_separation->separation_issue Yes end Improved Purification check_separation->end No solution_deactivate Deactivate Silica Gel degradation_source->solution_deactivate solution_change_phase Change Stationary Phase degradation_source->solution_change_phase solution_modify_mobile Modify Mobile Phase (add base) degradation_source->solution_modify_mobile solution_protect Protect from Light/Heat/Air degradation_source->solution_protect solution_deactivate->end solution_change_phase->end solution_modify_mobile->end solution_protect->end solution_optimize_mobile Optimize Mobile Phase separation_issue->solution_optimize_mobile solution_change_column Change Column/Stationary Phase separation_issue->solution_change_column solution_reduce_load Reduce Sample Load separation_issue->solution_reduce_load solution_optimize_mobile->end solution_change_column->end solution_reduce_load->end

Caption: Troubleshooting Logic for Indole Alkaloid Purification.

References

Technical Support Center: Optimizing Mobile Phase for Gelsemium Alkaloid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Gelsemium alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for separating Gelsemium alkaloids using reversed-phase HPLC?

A common starting point for the separation of Gelsemium alkaloids on a C18 column is a gradient elution using a mixture of acetonitrile (B52724) and water, often with an acidic modifier.[1][2][3][4] A typical gradient might start with a lower concentration of acetonitrile (e.g., 10%) and gradually increase to a higher concentration. The addition of a small percentage of formic acid (e.g., 0.1%) to both the aqueous and organic phases is standard practice to improve peak shape and ionization efficiency in mass spectrometry detection.[1][2][4]

Q2: Why are acidic modifiers like formic acid or acetic acid added to the mobile phase?

Acidic modifiers are added to the mobile phase to control the ionization state of the alkaloids and improve chromatographic performance. Gelsemium alkaloids are basic compounds. By maintaining an acidic pH, these alkaloids are protonated, which can lead to sharper, more symmetrical peaks and better retention on reversed-phase columns.[5] Formic acid is a common choice as it is volatile and compatible with mass spectrometry detectors.[1][2][4] Acetic acid can also be used to adjust the pH and improve peak shape.[5]

Q3: Can methanol (B129727) be used instead of acetonitrile as the organic modifier?

Yes, methanol can be used as the organic modifier in the mobile phase for separating Gelsemium alkaloids.[1][2][4] The choice between acetonitrile and methanol can affect the selectivity of the separation. Acetonitrile generally has a stronger elution strength than methanol for many compounds. In some cases, a combination of water, acetonitrile, and methanol has been used to fine-tune the separation of specific alkaloids.[5]

Q4: What is the purpose of adding triethylamine (B128534) to the mobile phase?

Triethylamine is a basic modifier that is sometimes added to the mobile phase to reduce peak tailing of basic compounds like alkaloids. It acts as a competing base, binding to active silanol (B1196071) groups on the silica-based stationary phase that can cause secondary interactions and lead to poor peak shape. It is particularly useful in preparative chromatography to improve the purity of the collected fractions.[6][7]

Troubleshooting Guide

Problem 1: Poor peak shape (e.g., peak fronting, tailing, or splitting).

Possible Cause Suggested Solution
Secondary interactions with stationary phase Add a competing base like triethylamine (0.1-0.5%) to the mobile phase to mask active silanol groups.[6][7] Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep the alkaloids protonated.[1][2][4]
Column overload Reduce the injection volume or the concentration of the sample.
Inappropriate mobile phase pH Adjust the pH of the mobile phase. For basic compounds like Gelsemium alkaloids, a lower pH (around 3-4) often yields better peak shapes.[5]
Column degradation Flush the column with a strong solvent or replace the column if it has reached the end of its lifetime.

Problem 2: Poor resolution between alkaloid peaks.

Possible Cause Suggested Solution
Inadequate mobile phase composition Modify the organic-to-aqueous ratio in your gradient. A shallower gradient can improve the separation of closely eluting peaks.[3] Experiment with different organic modifiers (e.g., methanol instead of or in addition to acetonitrile) to alter selectivity.[5]
Suboptimal pH Adjusting the mobile phase pH can alter the retention times of ionizable compounds and improve resolution.
Insufficient column efficiency Use a column with a smaller particle size (e.g., UPLC columns) for higher efficiency.[1][2][4] Ensure the column is properly packed and not voided.
Temperature fluctuations Use a column oven to maintain a constant and optimized temperature, which can influence selectivity and efficiency.

Problem 3: Inconsistent retention times.

Possible Cause Suggested Solution
Mobile phase preparation variability Prepare fresh mobile phase for each analysis and ensure accurate measurement of all components. Degas the mobile phase before use.
Pump performance issues Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. Prime the pump before each run.
Column equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Changes in mobile phase composition over time If using a premixed mobile phase, be aware of the potential for differential evaporation of the more volatile components.

Experimental Protocols

Table 1: Example HPLC-UV Method for Gelsemium Alkaloid Separation
Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[7]
Mobile Phase A Water with 0.1% Formic Acid[8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[8]
Gradient 10-40% B over 30 minutes[3]
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C[7]
Detection UV at 254 nm[5][7]
Injection Volume 10 µL
Table 2: Example UPLC-MS/MS Method for Sensitive Detection of Gelsemium Alkaloids
Parameter Condition
Column UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[1][2][4]
Mobile Phase A Water with 0.1% Formic Acid[1][2][4]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid[1][2][4]
Gradient Optimized for the specific alkaloids of interest (e.g., 5-95% B over 10 minutes)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
MS Detection Multiple Reaction Monitoring (MRM) for specific alkaloid transitions

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Setup cluster_optimization Optimization Cycle cluster_end Finalization Start Define Separation Goals (e.g., resolve specific alkaloids) Initial_Conditions Select Initial Conditions (C18 column, ACN/Water + 0.1% Formic Acid) Start->Initial_Conditions Run_Experiment Run Initial Gradient Initial_Conditions->Run_Experiment Evaluate_Chromatogram Evaluate Results (Resolution, Peak Shape, Retention) Run_Experiment->Evaluate_Chromatogram Adjust_Gradient Adjust Gradient Slope Evaluate_Chromatogram->Adjust_Gradient Poor Resolution Change_Organic Change Organic Modifier (e.g., Methanol) Evaluate_Chromatogram->Change_Organic Poor Selectivity Adjust_pH Adjust pH / Additive (e.g., Triethylamine) Evaluate_Chromatogram->Adjust_pH Poor Peak Shape Optimized_Method Optimized Method Evaluate_Chromatogram->Optimized_Method Acceptable Adjust_Gradient->Run_Experiment Change_Organic->Run_Experiment Adjust_pH->Run_Experiment

Caption: Workflow for optimizing mobile phase in Gelsemium alkaloid separation.

Troubleshooting_Decision_Tree cluster_resolution Resolution Issues cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues Problem Identify Chromatographic Problem Poor_Resolution Poor Resolution? Problem->Poor_Resolution Bad_Peak_Shape Poor Peak Shape? Problem->Bad_Peak_Shape Inconsistent_RT Inconsistent Retention? Problem->Inconsistent_RT Adjust_Gradient Adjust Gradient Slope Poor_Resolution->Adjust_Gradient Yes Change_Modifier Change Organic Modifier Adjust_Gradient->Change_Modifier Still Poor Check_pH Check Mobile Phase pH Bad_Peak_Shape->Check_pH Yes Add_Amine Add Triethylamine Check_pH->Add_Amine Tailing Persists Check_System Check Pump & Connections Inconsistent_RT->Check_System Yes Equilibrate Ensure Column Equilibration Check_System->Equilibrate System OK

Caption: Troubleshooting decision tree for Gelsemium alkaloid chromatography.

References

Technical Support Center: N-Methoxyanhydrovobasinediol Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methoxyanhydrovobasinediol bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a naturally occurring indole (B1671886) alkaloid isolated from the plant Gelsemium elegans.[1] It is investigated for its potential pharmacological effects, including anti-inflammatory and anticancer activities.[2] The crude alkaloid extracts from Gelsemium elegans have shown analgesic and anti-inflammatory properties in animal studies.[3]

Q2: In which solvents is this compound soluble?

A2: Based on information for similar indole alkaloids and general chemical properties, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. Its solubility in aqueous buffers is predicted to be low. For cell-based assays, it is recommended to prepare a concentrated stock solution in anhydrous DMSO.

Q3: What is the proposed mechanism of action for the anti-inflammatory effects of this compound?

A3: While the exact mechanism is still under investigation, its anti-inflammatory activity is hypothesized to be mediated through the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4][5][6] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[6][7]

Q4: What are the common initial steps before starting a bioassay with this compound?

A4: Before initiating any bioassay, it is crucial to:

  • Confirm compound identity and purity: Use analytical techniques like HPLC or LC-MS.

  • Assess solubility: Perform solubility tests in your chosen solvent and final assay medium.

  • Determine cytotoxicity: Evaluate the cytotoxic profile of the compound on the cell line(s) to be used to ensure that the observed effects are not due to cell death.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound bioassays.

Problem 1: Compound Precipitation in Cell Culture Medium

Symptoms:

  • Visible precipitate in the wells of the microplate after adding the compound.

  • Inconsistent or non-reproducible assay results.

Possible Causes:

  • Low aqueous solubility of this compound.

  • The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.

  • Interaction of the compound with components in the cell culture medium.

Solutions:

  • Optimize Solvent Concentration: Ensure the final DMSO concentration in the culture medium does not exceed a level that is non-toxic to the cells (typically ≤ 0.5%).

  • Use a Co-solvent: In some cases, a combination of solvents, such as DMSO and ethanol, might improve solubility.

  • Sonication: Briefly sonicate the stock solution to aid dissolution before diluting it into the assay medium.

  • Serial Dilutions: Prepare serial dilutions of the compound in the assay medium immediately before adding to the cells to minimize the time for precipitation to occur.

Problem 2: High Variability in Assay Results

Symptoms:

  • Large standard deviations between replicate wells.

  • Lack of a clear dose-response relationship.

Possible Causes:

  • Inconsistent cell seeding density.

  • Edge effects in the microplate.

  • Compound instability in the assay medium.

  • Inaccurate pipetting.

Solutions:

  • Consistent Cell Seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell seeding.

  • Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.

  • Assess Compound Stability: The stability of indole alkaloids in solution can be time-dependent. It is advisable to determine the stability of this compound in your specific assay conditions over the experiment's duration.[8]

  • Pipetting Technique: Use reverse pipetting for viscous solutions and ensure proper mixing in the wells.

Problem 3: No Observed Biological Effect

Symptoms:

  • The compound does not show any activity even at high concentrations.

Possible Causes:

  • The compound is not active in the chosen assay.

  • The compound has degraded.

  • The concentration range is not appropriate.

  • The assay is not sensitive enough.

Solutions:

  • Verify Compound Integrity: Check the purity and integrity of your compound stock.

  • Expand Concentration Range: Test a wider range of concentrations, both higher and lower.

  • Positive Controls: Ensure that your positive control for the assay is working as expected.

  • Alternative Assays: Consider using different bioassays to explore other potential mechanisms of action.

Quantitative Data Summary

As specific experimental data for this compound is not widely available, the following table presents a hypothetical summary of results from plausible bioassays to serve as a template for data presentation.

BioassayCell LineStimulus (for anti-inflammatory assays)Endpoint MeasurementHypothetical IC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)
NF-κB Reporter AssayHEK293TTNF-α (10 ng/mL)Luciferase Activity5.2> 50 (in HEK293T)> 9.6
Griess Assay (Nitric Oxide)RAW 264.7LPS (1 µg/mL)Nitrite Concentration8.7> 50 (in RAW 264.7)> 5.7
MTT Cytotoxicity AssayA549-Formazan (B1609692) Absorbance-15.3-
MTT Cytotoxicity AssayMCF-7-Formazan Absorbance-22.1-

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This protocol is adapted for assessing the inhibitory effect of this compound on TNF-α-induced NF-κB activation in HEK293T cells.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • DMEM with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Dual-Luciferase® Reporter Assay System

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control. Incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse the cells using the passive lysis buffer from the assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.[9][10][11][12]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the TNF-α stimulated vehicle control.

Protocol 2: MTT Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to cells.

Materials:

  • Selected cell line (e.g., A549, MCF-7)

  • DMEM with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Clear, flat-bottom 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells per well) and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) value.

Visualizations

NF-kB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF-kB NF-κB (p50/p65) IkB->NF-kB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NF-kB_active Active NF-κB NF-kB->NF-kB_active Translocates N-M N-Methoxy- anhydrovobasinediol N-M->IKK_complex Inhibits (Hypothesized) DNA DNA NF-kB_active->DNA Binds Pro-inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, COX-2) DNA->Pro-inflammatory_Genes Transcription

Caption: Hypothesized mechanism of this compound action on the NF-κB signaling pathway.

Experimental Workflow for Bioactivity Screening Start Start Prepare_Stock Prepare this compound Stock Solution in DMSO Start->Prepare_Stock Cytotoxicity_Assay Perform MTT Cytotoxicity Assay (Determine CC50) Prepare_Stock->Cytotoxicity_Assay Select_Concentrations Select Non-Toxic Concentrations for Bioassays Cytotoxicity_Assay->Select_Concentrations Anti_Inflammatory_Assay Perform Anti-inflammatory Assay (e.g., NF-κB Reporter Assay) Select_Concentrations->Anti_Inflammatory_Assay Data_Analysis Analyze Data (Calculate IC50 and Selectivity Index) Anti_Inflammatory_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for screening the bioactivity of this compound.

Troubleshooting Logic for Compound Precipitation Precipitation Compound Precipitates in Assay Medium Check_DMSO Is final DMSO concentration <= 0.5% and non-toxic? Precipitation->Check_DMSO Increase_DMSO Increase DMSO concentration (if non-toxic) Check_DMSO->Increase_DMSO No Check_Stock Is stock solution clear? Check_DMSO->Check_Stock Yes Use_Cosolvent Try a co-solvent (e.g., with ethanol) Increase_DMSO->Use_Cosolvent Increase_DMSO->Check_Stock Sonicate_Stock Sonicate or gently warm the stock solution Check_Stock->Sonicate_Stock No Prepare_Fresh Prepare fresh dilutions immediately before use Check_Stock->Prepare_Fresh Yes Sonicate_Stock->Prepare_Fresh Resolved Issue Resolved Prepare_Fresh->Resolved

Caption: Troubleshooting workflow for addressing compound precipitation issues.

References

Technical Support Center: N-Methoxyanhydrovobasinediol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low bioactivity with N-Methoxyanhydrovobasinediol in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected bioactivity with this compound in our cell-based assays. What are the common causes?

A1: Low bioactivity of this compound, a naturally occurring indole (B1671886) alkaloid, can stem from several factors. The most common issues are related to its physicochemical properties and experimental setup.

  • Poor Solubility: Indole alkaloids can have limited solubility in aqueous media used for cell culture. If the compound precipitates, its effective concentration will be much lower than intended.

  • Compound Stability: The stability of the compound in your experimental conditions (e.g., temperature, pH, light exposure) should be considered. Degradation can lead to a loss of activity.

  • Cell Line Sensitivity: The chosen cell line may not be sensitive to the compound's mechanism of action.

  • Assay Interference: The compound may interfere with the assay itself (e.g., autofluorescence in fluorescent assays, or redox activity in metabolic assays like the MTT assay).[1]

  • Incorrect Dosage: The effective concentration range for this compound may be narrower or different than anticipated. A comprehensive dose-response study is crucial.

Q2: How can we improve the solubility of this compound for our in vitro experiments?

A2: Improving solubility is a critical first step. Here are some strategies:

  • Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro studies.[2] Prepare a high-concentration stock solution in DMSO and then dilute it in your culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

  • Sonication: Gentle sonication can help dissolve the compound in the chosen solvent.[2]

  • Gentle Heating: Mild warming of the solvent can aid in dissolution.[2] However, be cautious about potential degradation of the compound at elevated temperatures.

  • Formulation with Excipients: For in vivo studies, formulation with bioavailability enhancers like piperine (B192125) or quercetin (B1663063) can be considered.[3][4][5][6] These compounds can improve absorption and reduce metabolic breakdown.

Q3: What are the potential signaling pathways modulated by this compound that we could investigate?

A3: Given that this compound is suggested to have anti-inflammatory and anticancer properties, key signaling pathways to investigate include:

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation.[7][8] Many anti-inflammatory compounds, including some indole alkaloids, inhibit the activation of NF-κB.[9]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in both inflammation and cancer, regulating processes like cell proliferation, apoptosis, and cytokine production.[10][11] Indole alkaloids have been shown to modulate MAPK signaling.[10][11]

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth, and is often dysregulated in cancer. Some indole alkaloids have been found to target this pathway.[12]

Troubleshooting Guides

Issue: Low Cytotoxicity in Cancer Cell Lines

If you are observing minimal cell death when treating cancer cell lines with this compound, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Cytotoxicity

A Low Cytotoxicity Observed B Verify Compound Solubility and Stability A->B Is the compound fully dissolved? C Optimize Assay Conditions B->C Is the assay protocol optimized? D Select Appropriate Cell Line and Controls C->D Is the cell line appropriate? E Investigate Mechanism of Action D->E Is the mechanism understood? cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates N-M This compound N-M->IKK inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes activates transcription Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival N-M This compound N-M->Raf inhibits

References

Technical Support Center: Scaling Up N-Methoxyanhydrovobasinediol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of N-Methoxyanhydrovobasinediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this complex indole (B1671886) alkaloid. The information is presented in a question-and-answer format, supplemented with data tables, detailed experimental protocols, and process diagrams to facilitate your research and development efforts.

Disclaimer: this compound is a specialized research chemical. Detailed public information on its large-scale synthesis is limited. The following troubleshooting guides and protocols are based on established principles for the synthesis and purification of complex indole alkaloids and are intended to be illustrative.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the production of this compound?

A1: Scaling up the synthesis of complex, polycyclic natural products like this compound presents several key challenges:

  • Multi-step Synthesis: The total synthesis is likely to be lengthy, and maintaining high yields across numerous steps is difficult.

  • Stereochemical Control: The molecule possesses multiple stereocenters, and maintaining stereochemical purity on a larger scale can be challenging.

  • Reagent Stoichiometry and Cost: Reagents that are effective at the lab scale may be prohibitively expensive or difficult to handle at a larger scale.

  • Reaction Kinetics and Heat Transfer: Exothermic or endothermic reactions can behave differently in larger reactors, affecting yield and impurity profiles.

  • Purification: The polarity and potential for multiple, closely-related byproducts can make chromatographic purification difficult and costly to scale.

Q2: Are there any known precursors or starting materials that are readily available for the synthesis?

A2: The biosynthesis of vobasine-type alkaloids originates from tryptophan. For a synthetic approach, a common strategy involves the use of functionalized indole and tryptamine (B22526) derivatives. The specific precursors for this compound are not widely published, but analogous syntheses often employ a Pictet-Spengler reaction or other indole functionalization strategies as a key step.

Q3: What analytical techniques are recommended for in-process monitoring and final product analysis?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction progress, purity assessment, and impurity profiling. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of intermediates, byproducts, and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates.

Troubleshooting Guides

Section 1: Synthesis and Reaction Optimization

Problem 1.1: Low yield in the indole core formation step (e.g., Fischer indole synthesis or Bischler-Möhlau synthesis).

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction by TLC or HPLC to determine the optimal reaction time. - Increase the reaction temperature in small increments. - Consider a more active catalyst or a higher catalyst loading.
Side Product Formation - Analyze the crude reaction mixture by LC-MS to identify major byproducts. - Lower the reaction temperature to improve selectivity. - Investigate the effect of different solvents.
Starting Material Decomposition - Ensure the quality and purity of starting materials. - Consider degassing the solvent to remove oxygen, as indoles can be sensitive to oxidation.

Problem 1.2: Poor diastereoselectivity in a key cyclization step.

Potential Cause Troubleshooting Steps
Insufficient Steric or Electronic Control - Experiment with different catalysts, including chiral catalysts if applicable. - Modify the temperature of the reaction; lower temperatures often favor higher selectivity. - Alter the solvent to influence the transition state geometry.
Epimerization of Stereocenters - Assess the stability of the product under the reaction and workup conditions. - Consider using milder bases or acids in subsequent steps.
Section 2: Purification and Isolation

Problem 2.1: Difficulty in separating the desired product from closely related impurities by column chromatography.

Potential Cause Troubleshooting Steps
Similar Polarity of Compounds - Screen different solvent systems for column chromatography to improve separation. - Consider using a different stationary phase (e.g., alumina, or switching from normal phase to reverse phase). - High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary for challenging separations.
Product Tailing on Silica (B1680970) Gel - The basic nitrogen atoms in the alkaloid can interact strongly with acidic silica gel. - Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine (B128534) or ammonia (B1221849) in methanol) to the eluent.

Illustrative Data: Comparison of Purification Methods

Purification Method Scale Loading Capacity Solvent Consumption (per gram of product) Purity Achieved Yield Recovery
Flash Chromatography (Silica)10 g~2% w/w20 L95.0%85%
Flash Chromatography (C18)10 g~1% w/w35 L97.5%80%
Preparative HPLC1 g100 mg/injection5 L>99.0%70%
Section 3: Stability and Handling

Problem 3.1: Degradation of this compound during storage or handling.

Potential Cause Troubleshooting Steps
Oxidation - The indole nucleus can be susceptible to oxidation. Store the compound under an inert atmosphere (e.g., argon or nitrogen). - Protect from light by using amber vials.
Acid/Base Instability - Determine the pH stability profile of the compound. - Store as a solid rather than in solution. If a solution is necessary, use a buffered system or an aprotic solvent.

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by HPLC

  • Sample Preparation: Withdraw a small aliquot (~5-10 µL) from the reaction mixture. Dilute the aliquot with 1 mL of mobile phase (e.g., 50:50 acetonitrile:water).

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and 280 nm

  • Analysis: Inject the prepared sample. Monitor the disappearance of starting materials and the appearance of the product peak.

Protocol 2: Illustrative Workup and Purification of a Crude Alkaloid Mixture

  • Quenching: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (B109758) (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the adsorbed material onto a pre-packed silica gel column.

    • Elute with a gradient of ethyl acetate (B1210297) in hexanes, increasing the polarity as needed. Add 0.5% triethylamine to the eluent to prevent streaking.

    • Collect fractions and analyze by TLC or HPLC.

    • Combine fractions containing the pure product and concentrate to yield the purified this compound.

Visualizations

G Hypothetical Synthesis Workflow A Functionalized Indole Precursor B Coupling Reaction A->B Step 1 C Cyclization to form Core Structure B->C Step 2 D Functional Group Manipulation C->D Step 3 E Purification (Chromatography) D->E Step 4 F Final Product: this compound E->F Step 5

Caption: A simplified, hypothetical workflow for the synthesis of this compound.

G Troubleshooting Low Yield in Coupling Reaction Start Low Yield Observed Q1 Is starting material consumed? Start->Q1 A1_Yes Analyze for side products via LC-MS Q1->A1_Yes Yes A1_No Increase reaction time or temperature Q1->A1_No No Q2 Major side products identified? A1_Yes->Q2 A2_Yes Optimize conditions (lower temp, change solvent) to improve selectivity Q2->A2_Yes Yes A2_No Investigate starting material stability Q2->A2_No No

Caption: A decision tree for troubleshooting a low-yielding coupling reaction.

G Potential Sources of Impurities Impurity Final Product Impurity Source1 Incomplete Reaction (Unreacted Starting Material) Impurity->Source1 Source2 Side Reactions (e.g., over-oxidation, epimerization) Impurity->Source2 Source3 Reagent-Derived Impurities Impurity->Source3 Source4 Degradation during Workup or Purification Impurity->Source4

Caption: Logical diagram illustrating the potential origins of impurities in the final product.

N-Methoxyanhydrovobasinediol solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methoxyanhydrovobasinediol

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing in vitro solubility issues with this compound. The information herein is based on established best practices for handling hydrophobic small molecules in experimental settings.

Properties of this compound

This compound is a synthetic alkaloid derivative with low aqueous solubility. Its physicochemical properties present challenges in in vitro assays, often leading to compound precipitation and inconsistent results. Below is a summary of its solubility in common laboratory solvents.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (at 25°C)Notes
Dimethyl Sulfoxide (DMSO)50 mg/mLRecommended for primary stock solutions.
Ethanol (B145695) (100%)10 mg/mLCan be used as a co-solvent.
Methanol (100%)5 mg/mLLess effective than DMSO or ethanol.
Phosphate-Buffered Saline (PBS)<0.1 µg/mLEssentially insoluble in aqueous buffers.
Cell Culture Media (with 10% FBS)1-5 µg/mLSolubility is slightly enhanced by serum proteins.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I diluted my DMSO stock solution into my aqueous cell culture medium. Why did this happen and how can I prevent it?

A1: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. The drastic change in solvent polarity causes the compound to fall out of solution. To prevent this, consider the following:

  • Use a serial dilution method: Instead of a single large dilution, perform a series of smaller dilutions.

  • Incorporate a co-solvent: If your assay allows, using a small percentage of a less polar solvent like ethanol in your final dilution can help maintain solubility.

  • Vortex during dilution: Actively mixing the aqueous solution while adding the compound stock can aid in its dispersion and prevent localized high concentrations that lead to precipitation.

Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of this compound?

A2: Yes, inconsistent results are a hallmark of solubility problems. If the compound is not fully dissolved, the actual concentration exposed to the cells will vary between wells and experiments. This can lead to high variability in your data. It is crucial to ensure the compound is completely in solution at the final working concentration.

Q3: Can I use sonication or heat to dissolve this compound in my buffer?

A3: Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to help dissolve the compound. However, it is important to first test the stability of this compound under these conditions to ensure it does not degrade. Always start with short durations and minimal effective temperatures.

Q4: What is the maximum concentration of DMSO I can use in my cell culture experiment?

A4: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. However, this can be cell-line dependent. It is best practice to keep the final DMSO concentration at or below 0.1% if possible. Always include a vehicle control (media with the same final DMSO concentration as your treated samples) in your experimental design to account for any solvent effects.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered with this compound.

G cluster_start Problem Identification cluster_stock Stock Solution Check cluster_dilution Dilution Protocol Review cluster_assay Assay Condition Optimization cluster_end Resolution start Precipitation or Inconsistent Results Observed check_stock Is the primary stock solution clear? start->check_stock remake_stock Remake stock solution. Consider gentle warming or sonication. check_stock->remake_stock No check_dilution Is precipitation occurring during dilution? check_stock->check_dilution Yes remake_stock->check_dilution serial_dilution Implement serial dilutions. Add stock to vortexing buffer. check_dilution->serial_dilution Yes check_assay Is the final concentration too high? check_dilution->check_assay No serial_dilution->check_assay lower_conc Lower the final working concentration. check_assay->lower_conc Yes add_serum Increase serum percentage if possible. check_assay->add_serum No, but variability persists end_node Solubility Issue Resolved lower_conc->end_node add_serum->end_node

Caption: Troubleshooting workflow for solubility issues.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Primary Stock Solution (10 mM in DMSO):

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if necessary.

    • Visually inspect the solution against a light source to ensure no particulates are present.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions for Cell-Based Assays:

    • Thaw an aliquot of the 10 mM primary stock solution at room temperature.

    • Perform a serial dilution of the stock solution into pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration, you might first dilute the 10 mM stock 1:100 in media to create a 100 µM intermediate solution, and then dilute this 1:10 into your final assay volume.

    • Crucial Step: When adding the compound (or intermediate dilution) to the final volume of media, ensure the media is being gently vortexed or swirled to facilitate rapid and even dispersion.

    • Never exceed a final DMSO concentration of 0.5% in the assay.

Protocol 2: Cell Viability Assay (MTT) with this compound

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a range of working concentrations of this compound in cell culture medium as described in Protocol 1.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no treatment" control.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay seed_cells Seed cells in 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_solutions Prepare serial dilutions of compound incubate_overnight->prepare_solutions treat_cells Add compound dilutions to cells prepare_solutions->treat_cells incubate_treatment Incubate for desired duration (e.g., 48h) treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan with DMSO incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate

Caption: Experimental workflow for a cell viability assay.

Hypothetical Signaling Pathway

This compound is hypothesized to be an inhibitor of the pro-survival PI3K/Akt signaling pathway. Issues with solubility can lead to an underestimation of its inhibitory potential.

G cluster_pathway Hypothetical PI3K/Akt Signaling Pathway cluster_drug Drug Action GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug This compound Drug->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway.

Gelsemium Extract Standardization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variation in Gelsemium extracts.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variation in Gelsemium extracts?

Batch-to-batch variation in Gelsemium extracts is a multifactorial issue stemming from botanical, environmental, and processing factors. Key sources include:

  • Genetic Variability: Different species or subspecies of Gelsemium (e.g., G. sempervirens vs. G. elegans) contain varying profiles and concentrations of alkaloids.[1] Misidentification of plant material is a critical point of failure.

  • Geographical Origin and Environment: Climatic and soil conditions significantly influence the phytochemical profile of the plant.[2][3]

  • Harvesting Time: The concentration of secondary metabolites, including key alkaloids like koumine (B8086292) and gelsemine (B155926), fluctuates with the plant's developmental stage (phenology).[2][4][5] Harvesting at different times can lead to significant differences in extract composition.

  • Plant Part Used: The distribution of alkaloids is not uniform throughout the plant. Using different parts (e.g., roots, rhizomes, leaves) will result in chemically distinct extracts.

  • Post-Harvest Handling: Drying and storage conditions can lead to degradation or alteration of thermolabile or photosensitive compounds.

  • Extraction Method: The choice of solvent, temperature, extraction time, and technique (e.g., maceration, ultrasonication, Soxhlet) dramatically impacts the efficiency and selectivity of alkaloid extraction.[6][7]

  • Operator and Equipment Variability: Differences in how technicians perform an extraction or variations in equipment calibration can introduce inconsistencies.[8][9]

Q2: Which chemical markers should I quantify for the standardization of Gelsemium extracts?

The most critical chemical markers for Gelsemium extracts are its primary alkaloids, which are responsible for both its therapeutic effects and toxicity. For Gelsemium sempervirens and Gelsemium elegans, the key markers are:

  • Gelsemine: A major alkaloid with significant toxicity.[10][11]

  • Koumine: Often the most abundant alkaloid, it is studied for its analgesic and anti-inflammatory properties.[12]

  • Gelsevirine, Humantenirine, and Sempervirine: Other significant alkaloids that contribute to the overall pharmacological profile of the extract.[11][13][14]

Simultaneous quantification of at least gelsemine and koumine is highly recommended for ensuring consistency and safety.[15][16]

Q3: What is the most reliable analytical method for quantifying Gelsemium alkaloids?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used and reliable methods for the qualitative and quantitative analysis of Gelsemium alkaloids.[17]

  • HPLC-UV: A robust and accessible method for quantifying known alkaloids like koumine and gelsemine when reference standards are available.[10][15]

  • UPLC-MS/MS: Offers higher sensitivity, specificity, and the ability to identify and quantify a wider range of alkaloids simultaneously, making it ideal for comprehensive profiling and toxicokinetic studies.[13][14][16]

Q4: How can I confirm the botanical identity of my raw material?

Incorrect plant identification is a major source of error and potential danger. A multi-pronged approach is best:

  • Macroscopic and Microscopic Analysis: Traditional botanical identification by a trained expert is the first step.

  • Chemical Fingerprinting: Using methods like HPLC or HPTLC to create a characteristic chemical profile of your raw material and comparing it to a validated reference sample.

  • DNA Barcoding: This is a powerful molecular tool for unambiguous species identification.[18][19] By sequencing specific DNA regions (e.g., ITS, matK, rbcL) and comparing them to a reference database, you can confirm the species with high accuracy.[18][20][21]

Part 2: Process Control & Standardization Workflow

To minimize variability, a stringent quality control workflow should be implemented at every stage, from raw material acquisition to the final extract.

Troubleshooting_Logic Troubleshooting Inconsistent HPLC Results start Inconsistent Alkaloid Quantification q1 Are Retention Times Drifting? start->q1 q2 Is Peak Shape Poor? q1->q2 No a1 Check System Stability: - Column Temperature - Pump & Leaks - Mobile Phase Prep q1->a1 Yes q3 Are there Extraneous Peaks? q2->q3 No a2 Optimize Method: - Adjust Mobile Phase pH - Check for Overload - Use Guard Column q2->a2 Yes a3 Investigate Contamination: - Run Blanks - Check Solvent Purity - Identify Unknowns (MS) q3->a3 Yes a4 Review Upstream Processes: - Raw Material QC - Extraction SOP Adherence - Sample Handling q3->a4 No a1->q2 a2->q3 a3->a4 end_node Consistent Results a4->end_node

References

Technical Support Center: N-Methoxyanhydrovobasinediol Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation of N-Methoxyanhydrovobasinediol, an indole (B1671886) alkaloid from Gelsemium elegans.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q1: My final yield of this compound is significantly lower than anticipated. What are the potential causes and solutions?

A1: Low yields during natural product isolation can arise from several factors throughout the extraction and purification process. Here are some common causes and troubleshooting steps:

  • Incomplete Initial Extraction: The choice of solvent and extraction method is critical for efficiently removing the target alkaloid from the plant material.

    • Solution: Ensure the plant material is finely powdered to maximize surface area. Consider using a sequence of solvents with varying polarities or employing techniques like Soxhlet extraction or ultrasonication to enhance extraction efficiency. For alkaloids, methanol (B129727) or ethanol (B145695) are often effective initial extraction solvents.[1][2]

  • Compound Degradation: Alkaloids can be sensitive to changes in pH, temperature, and light, leading to degradation during the isolation procedure.

    • Solution: Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure.[3] Protect the sample from direct light, especially during long chromatographic separations. Maintain appropriate pH control during acid-base partitioning steps.

  • Suboptimal Acid-Base Partitioning: Inefficient pH adjustment can lead to the loss of the target compound in the aqueous or organic layers.

    • Solution: Carefully monitor and adjust the pH of the solution during the acid-base extraction steps. Typically, alkaloids are extracted into an acidic aqueous solution and then liberated into an organic solvent by basifying the aqueous layer.[4][5]

  • Loss During Chromatography: The compound of interest may be lost during chromatographic purification due to irreversible adsorption to the stationary phase or co-elution with other compounds that are discarded.

    • Solution: Choose the appropriate stationary phase (e.g., silica (B1680970) gel, alumina) and solvent system. Perform thin-layer chromatography (TLC) analysis of all fractions to avoid prematurely discarding fractions containing this compound.

Issue 2: Persistent Contamination with Structurally Similar Alkaloids

Q2: My purified this compound is consistently contaminated with other alkaloids from Gelsemium elegans. How can I improve the purity?

A2: Gelsemium elegans contains a complex mixture of structurally related indole alkaloids, which can make the purification of a single compound challenging.[1][3][6] Here are strategies to enhance purity:

  • Optimize Chromatographic Conditions: A single chromatographic step may be insufficient to achieve high purity.

    • Solution: Employ sequential chromatographic techniques. For example, an initial separation on a silica gel column can be followed by preparative high-performance liquid chromatography (HPLC) on a different stationary phase (e.g., C18). Experiment with different solvent gradients to improve the resolution between this compound and its contaminants.

  • Utilize pH-Zone-Refining Counter-Current Chromatography: This technique has been successfully used to separate major alkaloids from Gelsemium elegans with high purity.[4]

    • Solution: If available, pH-zone-refining counter-current chromatography can be a powerful tool for separating alkaloids based on their pKa values.[4]

  • Recrystallization: If the purified compound is a solid, recrystallization can be an effective final purification step.

    • Solution: Experiment with different solvent systems to find one in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while the contaminants remain in solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common alkaloid contaminants I can expect when isolating this compound from Gelsemium elegans?

A1: Gelsemium elegans is rich in various indole alkaloids that are often co-extracted. Common contaminants may include: anhydrovobasindiol, gelsemine, koumine, gelsevirine (B199093), gelsenicine, humantenine, and sempervirine.[3][4]

Q2: Which analytical techniques are most suitable for assessing the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method to determine the purity of the isolated compound and to quantify the amount of major impurities.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information on both the purity and the molecular weight of the compound and any co-eluting impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can also reveal the presence of impurities.[4]

Q3: Is a general alkaloid extraction protocol sufficient for isolating this compound?

A3: A general alkaloid extraction protocol, such as an acid-base extraction, is a good starting point.[1][4][5] However, due to the complexity of the alkaloid mixture in Gelsemium elegans, you will likely need to optimize the protocol, particularly the chromatographic separation steps, to obtain pure this compound.

Q4: What is a realistic yield and purity to expect for an alkaloid from Gelsemium elegans?

A4: Yields and purity can vary significantly based on the plant material and the isolation technique. However, based on published data for other major alkaloids from Gelsemium elegans, yields can range from milligrams to hundreds of milligrams from a kilogram of dried plant material. Purity levels of over 95% are achievable with multi-step purification protocols. For example, one study reported obtaining 312 mg of gelsemine, 420 mg of koumine, and 195 mg of gelsevirine from 1.5 g of crude extract, with purities of 94.8%, 95.9%, and 96.7%, respectively.[4]

Data Presentation

Table 1: Example Yields and Purity of Major Alkaloids from Gelsemium elegans

AlkaloidAmount from 1.5g Crude ExtractPurity (by HPLC)Reference
Gelsemine312 mg94.8%[4]
Koumine420 mg95.9%[4]
Gelsevirine195 mg96.7%[4]

Experimental Protocols

Protocol 1: General Extraction of Total Alkaloids from Gelsemium elegans
  • Plant Material Preparation: Dry the stems and leaves of Gelsemium elegans and grind them into a fine powder.

  • Initial Extraction: Macerate the powdered plant material in 95% ethanol at room temperature for several days. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 5% hydrochloric acid solution.

    • Wash the acidic solution with ethyl acetate (B1210297) to remove non-polar impurities.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.

    • Extract the alkaline aqueous layer multiple times with chloroform (B151607) or dichloromethane.

    • Combine the organic layers and concentrate under reduced pressure to yield the total alkaloid fraction.[3]

Protocol 2: Chromatographic Separation of this compound
  • Column Preparation: Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in hexane, followed by the addition of methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine the fractions containing the compound of interest.

  • Further Purification: If necessary, subject the enriched fractions to further purification using preparative HPLC or another chromatographic technique.

Mandatory Visualization

experimental_workflow plant_material Dried & Powdered Gelsemium elegans extraction Ethanol Extraction plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 acid_base Acid-Base Partitioning concentration1->acid_base Crude Extract concentration2 Concentration of Organic Layer acid_base->concentration2 Total Alkaloids column_chrom Silica Gel Column Chromatography concentration2->column_chrom fraction_analysis TLC Analysis of Fractions column_chrom->fraction_analysis prep_hplc Preparative HPLC (Optional) fraction_analysis->prep_hplc Enriched Fractions purity_analysis Purity & Structural Analysis (HPLC, LC-MS, NMR) fraction_analysis->purity_analysis Combined Fractions prep_hplc->purity_analysis final_product Pure this compound purity_analysis->final_product contaminant_relationships target This compound c1 Anhydrovobasindiol (Structurally Similar) target->c1 c2 Gelsemine (Co-extracted) target->c2 c3 Koumine (Co-extracted, Major Alkaloid) target->c3 c4 Gelsevirine (Co-extracted) target->c4 c5 Gelsenicine (Co-extracted) target->c5 c6 Humantenine (Co-extracted) target->c6

References

Technical Support Center: Enhancing the Bioavailability of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of indole (B1671886) alkaloids.

Frequently Asked Questions (FAQs)

Q1: Why do many indole alkaloids exhibit low oral bioavailability?

A1: The low oral bioavailability of numerous indole alkaloids stems from several key factors:

  • Poor Aqueous Solubility: Many indole alkaloids are lipophilic, leading to poor solubility in the gastrointestinal fluids and consequently, low absorption.

  • Extensive First-Pass Metabolism: After absorption, indole alkaloids often undergo significant metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes such as CYP3A4 and CYP2D6. This metabolic process reduces the amount of active compound reaching systemic circulation.[1]

  • P-glycoprotein (P-gp) Efflux: Indole alkaloids can be substrates for efflux transporters like P-glycoprotein, which are present in the intestinal epithelium. These transporters actively pump the compounds back into the intestinal lumen, limiting their net absorption.

Q2: What are the primary strategies to enhance the oral bioavailability of indole alkaloids?

A2: Key strategies focus on overcoming the challenges of low solubility and extensive metabolism, and include:

  • Nanotechnology-Based Drug Delivery Systems: Encapsulating indole alkaloids in nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles can protect them from degradation, improve solubility, and enhance absorption.

  • Co-administration with Inhibitors: The bioavailability of indole alkaloids can be increased by co-administering them with inhibitors of CYP enzymes or P-glycoprotein. This reduces first-pass metabolism and efflux, allowing more of the drug to enter the bloodstream.

  • Structural Modification: Altering the chemical structure of indole alkaloids can improve their physicochemical properties, leading to better solubility and reduced susceptibility to metabolic enzymes.

Q3: How can I assess the potential of my indole alkaloid to be a P-glycoprotein substrate?

A3: The Caco-2 cell permeability assay is a widely used in-vitro model to predict intestinal drug absorption and identify potential P-gp substrates. This assay measures the transport of a compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium and express efflux transporters like P-gp. An efflux ratio (the ratio of basal-to-apical transport to apical-to-basal transport) greater than 2.0 typically indicates that the compound is subject to active efflux.

Troubleshooting Guides

In-Vivo Bioavailability Studies

Problem: Inconsistent or unexpectedly low oral bioavailability in animal studies.

  • Possible Cause 1: Formulation instability.

    • Solution: Prepare fresh formulations for each experiment. For suspensions, ensure homogeneity by vortexing or sonicating immediately before administration. Visually inspect for any precipitation.[1]

  • Possible Cause 2: Animal-to-animal variability in metabolism.

    • Solution: Increase the number of animals per group to enhance statistical power. If significant variability persists, consider using a more homogenous animal strain.[1]

  • Possible Cause 3: Issues with the oral gavage technique.

    • Solution: Ensure all personnel are properly trained in oral gavage to minimize stress to the animals and ensure accurate dosing. Use calibrated equipment for dosing. For poorly soluble compounds, consider using a vehicle that enhances solubility, but be mindful of potential vehicle-induced toxicity.[1]

Problem: Unexpected toxicity or adverse effects observed in animals.

  • Possible Cause 1: Vehicle-induced toxicity.

    • Solution: Run a control group with the vehicle alone to assess its effects. If the vehicle is the cause, explore alternative, less toxic vehicles.

  • Possible Cause 2: Dose is too high.

    • Solution: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). Start with a low dose and escalate in subsequent groups, monitoring for clinical signs of toxicity.[1]

  • Possible Cause 3: Toxicity of the nanoformulation itself.

    • Solution: Evaluate the toxicity of the "empty" nanocarrier (without the encapsulated drug) in a separate group of animals.

Nanoformulation Development

Problem: Low encapsulation efficiency of the indole alkaloid in nanoparticles.

  • Possible Cause 1: Poor solubility of the indole alkaloid in the lipid or polymer matrix.

    • Solution: Screen different lipids or polymers to find one with better solubilizing capacity for your specific indole alkaloid.

  • Possible Cause 2: The drug is partitioning into the aqueous phase during formulation.

    • Solution: For hydrophilic drugs, modify the formulation process to minimize drug loss. This could involve using a different solvent system or adjusting the pH.

  • Possible Cause 3: Drug expulsion during lipid recrystallization (for SLNs).

    • Solution: Optimize the cooling process to ensure rapid and uniform recrystallization, which can help trap the drug within the lipid matrix.

Problem: Large particle size or high polydispersity index (PDI) of the nanoformulation.

  • Possible Cause 1: Insufficient homogenization energy or time.

    • Solution: Increase the speed, time, or pressure of the homogenization process.

  • Possible Cause 2: Inappropriate surfactant concentration.

    • Solution: Optimize the concentration of the surfactant. Typically, a concentration between 0.5% and 5% (w/w) is effective.

  • Possible Cause 3: Aggregation of nanoparticles upon cooling or storage.

    • Solution: Ensure rapid and uniform cooling during preparation. For storage, investigate the effect of different temperatures and consider using cryoprotectants if freeze-drying.

LC-MS/MS Analysis of Biological Samples

Problem: Low or no signal for the indole alkaloid analyte.

  • Possible Cause 1: Matrix effects (ion suppression).

    • Solution: Employ a more effective sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. Optimize the chromatographic separation to separate the analyte from co-eluting matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[2]

  • Possible Cause 2: Analyte degradation.

    • Solution: Investigate the stability of the indole alkaloid in the biological matrix and during the sample preparation process. If degradation is observed, consider adding stabilizers, adjusting the pH, or using enzyme inhibitors.[3]

  • Possible Cause 3: Incorrect MS settings.

    • Solution: Ensure that the mass spectrometer is tuned and calibrated correctly. Optimize the MS parameters (e.g., collision energy, cone voltage) for your specific analyte.[2]

Problem: High variability in analytical results.

  • Possible Cause 1: Inconsistent sample preparation.

    • Solution: Ensure that the sample preparation procedure is well-defined and followed consistently. Use an internal standard to account for variations in extraction recovery.

  • Possible Cause 2: Carryover from previous injections.

    • Solution: Optimize the wash steps in the autosampler and the chromatographic gradient to minimize carryover.

  • Possible Cause 3: Changes in the mobile phase composition.

    • Solution: Prepare fresh mobile phases regularly and ensure they are properly mixed and degassed.

Data on Bioavailability Enhancement of Indole Alkaloids

The following table summarizes data on the enhancement of bioavailability for selected indole alkaloids using various formulation strategies.

Indole AlkaloidFormulation/Enhancement StrategyAnimal ModelApproximate Fold Increase in Oral BioavailabilityReference
Yohimbine Solid Lipid Nanoparticles (SLNs)--[1]
Reserpine Solid Dispersion--
Vinblastine (B1199706) Silver NanoparticlesIn vitroIncreased solubility at physiological pH
Brucine --Oral Bioavailability: 40.31%–47.15%[4]
Harmane --Oral Bioavailability: 19.41%[4]
Vindoline --Oral Bioavailability: 5.4%[4]

Note: Direct comparative studies on the fold increase in bioavailability for many indole alkaloids are limited in the publicly available literature. The table reflects the available data and will be updated as more information becomes accessible.

Experimental Protocols

Protocol 1: Preparation of Vinblastine-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes encapsulating vinblastine using the thin-film hydration method.

Materials:

Procedure:

  • Dissolve DPPC and cholesterol in chloroform in a round-bottom flask. The molar ratio of DPPC to cholesterol can be varied to optimize the formulation (e.g., 1:0.5, 1:1, 1:1.5, 1:2).

  • Add a solution of vinblastine sulfate in methanol to the lipid solution.

  • Remove the organic solvents using a rotary evaporator under reduced pressure at 40°C to form a thin lipid film on the wall of the flask.

  • Hydrate the dry lipid film with PBS (pH 7.4) by gentle rotation. To ensure full hydration, the resulting liposomal dispersion can be left overnight at 4°C.

  • To obtain smaller, more uniform vesicles, the liposomal suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.

  • Separate the unencapsulated vinblastine from the liposomes by ultracentrifugation or dialysis.

  • Determine the encapsulation efficiency by quantifying the amount of vinblastine in the liposomes and in the supernatant using a validated analytical method such as HPLC.

Protocol 2: Preparation of Alkaloid-Loaded Chitosan (B1678972) Nanoparticles

This protocol details the synthesis of chitosan nanoparticles for encapsulating alkaloids using the ionic gelation method.[5][6]

Materials:

  • Chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Alkaloid of interest

  • Deionized water

Procedure:

  • Prepare a chitosan solution by dissolving chitosan in an aqueous solution of acetic acid (e.g., 1% v/v) with stirring. The concentration of chitosan can be varied to optimize nanoparticle size.

  • Dissolve the alkaloid in the chitosan solution.

  • Prepare a TPP solution by dissolving TPP in deionized water.

  • Add the TPP solution dropwise to the chitosan-alkaloid solution under constant magnetic stirring at room temperature.

  • Nanoparticles will form spontaneously upon the addition of the TPP solution.

  • Continue stirring for a specified period (e.g., 30 minutes) to allow for the stabilization of the nanoparticles.

  • Collect the nanoparticles by centrifugation, and wash them with deionized water to remove unencapsulated alkaloid and other reagents.

  • The nanoparticles can be resuspended in a suitable buffer or lyophilized for long-term storage.

  • Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.

Signaling Pathways and Experimental Workflows

MAPK/ERK Signaling Pathway and Indole Alkaloid Interaction

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[7][8] Dysregulation of this pathway is often implicated in cancer. Several indole alkaloids have been shown to exert their anticancer effects by modulating the MAPK/ERK pathway.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway and Indole Alkaloid Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation IndoleAlkaloids Indole Alkaloids (e.g., Evodiamine) IndoleAlkaloids->Raf IndoleAlkaloids->MEK IndoleAlkaloids->ERK

Caption: Inhibition of the MAPK/ERK signaling pathway by certain indole alkaloids.

PI3K/Akt/mTOR Signaling Pathway and Indole Alkaloid Interaction

The PI3K/Akt/mTOR pathway is another critical signaling network that governs cell growth, proliferation, and survival.[9][10] Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development. Various indole alkaloids have been reported to inhibit this pathway.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway and Indole Alkaloid Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 ProteinSynthesis Protein Synthesis, Cell Growth mTORC1->ProteinSynthesis IndoleAlkaloids Indole Alkaloids IndoleAlkaloids->PI3K IndoleAlkaloids->Akt IndoleAlkaloids->mTORC1 PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by various indole alkaloids.

Experimental Workflow for Enhancing Indole Alkaloid Bioavailability

The following diagram illustrates a typical experimental workflow for developing and evaluating a nanoformulation to enhance the oral bioavailability of an indole alkaloid.

Bioavailability_Workflow Experimental Workflow for Bioavailability Enhancement Formulation Nanoformulation Development (e.g., Liposomes, SLNs) Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization InVitroRelease In-Vitro Drug Release Study Characterization->InVitroRelease Permeability In-Vitro Permeability Assay (e.g., Caco-2) Characterization->Permeability InVivoPK In-Vivo Pharmacokinetic Study (Animal Model) InVitroRelease->InVivoPK Permeability->InVivoPK DataAnalysis Data Analysis and Bioavailability Calculation InVivoPK->DataAnalysis

Caption: A typical workflow for enhancing and evaluating indole alkaloid bioavailability.

References

Validation & Comparative

A Comparative Bioactivity Analysis of N-Methoxyanhydrovobasinediol and Other Gelsemium Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Gelsemium is a rich source of structurally complex and biologically active monoterpenoid indole (B1671886) alkaloids. These compounds have garnered significant interest in the scientific community for their diverse pharmacological properties, ranging from anti-tumor and anti-inflammatory to neuroactive effects. This guide provides a comparative overview of the bioactivity of N-methoxyanhydrovobasinediol alongside other prominent Gelsemium alkaloids, including koumine (B8086292), gelsemine (B155926), and humantenine. The information is presented to facilitate objective comparison and support further research and drug development endeavors.

Overview of Bioactivity

Gelsemium alkaloids are broadly classified into six main types: gelsedine, gelsemine, humantenine, koumine, sarpagine, and yohimbane. While many of these alkaloids exhibit promising biological activities, research has predominantly focused on a select few. This compound, an alkaloid isolated from Gelsemium elegans, has been noted for its potential anti-inflammatory and anticancer properties, though specific quantitative data remains limited in publicly available literature. In contrast, alkaloids such as koumine and gelsemine have been more extensively studied, with documented evidence of their cytotoxic, anti-inflammatory, and neuroactive effects.

Comparative Cytotoxicity Data

The cytotoxic activity of Gelsemium alkaloids against various cancer cell lines is a primary area of investigation. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency in inhibiting biological or biochemical functions.

Alkaloid/ExtractCell LineIC50 ValueCitation
This compound P388 (murine leukemia)> 1.0 × 10⁻⁵ M
HL-60 (human leukemia)> 1.0 × 10⁻⁵ M
A-549 (human lung adenocarcinoma)> 1.0 × 10⁻⁵ M
BEL-7402 (human hepatocellular carcinoma)> 1.0 × 10⁻⁵ M
(+) Gelsemine PC12 (rat pheochromocytoma)31.59 μM[1]
(-) Gelsemine PC12 (rat pheochromocytoma)Not cytotoxic[1]
Koumine MCF-7 (human breast cancer)124 µg/mL (at 72h)[2]
Gelsebamine A-549 (human lung adenocarcinoma)6.34 × 10⁻⁷ M
Total Alkaloids of G. elegans K562 (human leukemia)32.63 - 82.24 µg/mL
A549 (human lung adenocarcinoma)32.63 - 82.24 µg/mL
Hela (human cervical cancer)32.63 - 82.24 µg/mL
PC-3 (human prostate cancer)32.63 - 82.24 µg/mL

Note: The available data for this compound indicates a lack of significant cytotoxic activity against the tested cell lines at the specified concentration.

Anti-inflammatory and Neuroactive Properties

Beyond cytotoxicity, Gelsemium alkaloids exhibit significant anti-inflammatory and neuroactive potential.

Koumine has demonstrated notable anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-β), and interleukin-6 (IL-6)[3][4][5]. Its mechanism of action involves the modulation of key signaling pathways, including nuclear factor-kappa B (NF-κB), extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (p38 MAPK)[4][6].

Gelsemine is recognized for its neuroactive properties, primarily acting as an agonist of the glycine (B1666218) receptor (GlyR) and a modulator of the GABAA receptor[7][8][9]. This activity underlies its potential anxiolytic and analgesic effects[10]. The binding of gelsemine to these inhibitory neurotransmitter receptors can lead to a decrease in neuronal excitability.

Currently, there is a lack of specific experimental data detailing the anti-inflammatory or neuroactive mechanisms of This compound .

Experimental Protocols

To ensure the reproducibility and accurate interpretation of bioactivity data, detailed experimental protocols are crucial. Below are methodologies for key assays commonly used in the evaluation of Gelsemium alkaloids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloid and a vehicle control. Include a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC) to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red.

Protocol:

  • Cell Treatment: Treat cells with the test alkaloid for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of key biological pathways and experimental procedures can aid in understanding the complex interactions and methodologies involved in bioactivity studies.

Gelsemium_Alkaloid_Signaling cluster_stimulus Stimulus cluster_cell Macrophage cluster_response Inflammatory Response cluster_inhibition Inhibition by Koumine LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_Kinases MAPK Kinases TLR4->MAPK_Kinases IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates p38 p38 MAPK_Kinases->p38 ERK ERK MAPK_Kinases->ERK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Pro_inflammatory_Cytokines Gene Expression Koumine Koumine Koumine->IKK Koumine->p38 Koumine->ERK MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Treatment Treat with Gelsemium Alkaloids Cell_Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of Indole Alkaloids from Gelsemium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Gelsemium, comprising species such as G. elegans and G. sempervirens, is a rich source of structurally complex and biologically active monoterpenoid indole (B1671886) alkaloids.[1][2] These compounds have garnered significant attention in the scientific community for their diverse pharmacological properties, which range from potent neurotoxicity to promising therapeutic effects, including analgesic, anxiolytic, immunosuppressive, and anti-cancer activities.[1][2][3] This guide provides a comparative overview of the key indole alkaloids from Gelsemium, with a focus on their biological activities, supported by quantitative data and detailed experimental methodologies.

Classification of Gelsemium Indole Alkaloids

The indole alkaloids from Gelsemium are structurally diverse and are broadly classified into six main types based on their skeletal frameworks: gelsedine-type, gelsemine-type, humantenine-type, koumine-type, sarpagine-type, and yohimbane-type.[1][2][3] Alkaloids of the gelsemine (B155926), humantenine, and gelsedine (B1204677) types are characterized by a spiro-indolinone nucleus, while the koumine (B8086292), sarpagine, and yohimbane types possess a conventional indole moiety.[1][2]

Comparative Biological Activities

The biological effects of Gelsemium alkaloids are highly variable, with some exhibiting significant therapeutic potential and others demonstrating high toxicity. The following tables summarize the quantitative data on the cytotoxic, neuroactive, and anti-inflammatory activities of selected alkaloids.

Cytotoxic Activity

Several Gelsemium alkaloids have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

AlkaloidCell LineAssayIC50 (µM)Reference
(+) GelseminePC12 (rat pheochromocytoma)MTT31.59[4]
GelsebamineA-549 (human lung adenocarcinoma)Not Specified-[5][6]
Gelselegandine GK562 (human leukemia)MTT57.02[7]
Geleganimine BBV2 (microglial cells)Not Specified10.2[8]
G. elegans Methanol ExtractCaOV-3 (human ovarian cancer)MTT5 µg/ml[9]
G. elegans Methanol ExtractMDA-MB-231 (human breast cancer)MTT40 µg/ml[9]
G. elegans Total AlkaloidsHela (human cervical cancer)MTT32.63 µg/ml[7]
G. elegans Total AlkaloidsK562 (human leukemia)MTT49.07 µg/ml[7]
G. elegans Total AlkaloidsA549 (human lung cancer)MTT63.98 µg/ml[7]
G. elegans Total AlkaloidsPC-3 (human prostate cancer)MTT82.24 µg/ml[7]
Neuroactivity

A significant area of research for Gelsemium alkaloids is their interaction with neuronal receptors, particularly glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABA-A-Rs), which are key players in inhibitory neurotransmission in the central nervous system.[10][11]

AlkaloidReceptorEffectIC50 (µM)Reference
KoumineGlyR α1Inhibition31.5 ± 1.7[11][12]
GelsevirineGlyR α1Inhibition40.6 ± 8.2[11][12]
KoumineGABA-A-RInhibition142.8[13]
GelsemineGABA-A-RInhibition170.8[13]
GelsevirineGABA-A-RInhibition251.5[13]
Anti-inflammatory Activity

Certain Gelsemium alkaloids have shown potent anti-inflammatory effects, as demonstrated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

AlkaloidCell LineAssayIC50 (µM)Reference
(4R)-19-oxo-gelsevirine N4-oxideRAW 264.7 (macrophage)NO Production6.18 ± 1.07[14][15]
10,11-dimethoxy-N1-demethoxy-gelsemamideRAW 264.7 (macrophage)NO Production12.2 ± 1.02[14][15]

Experimental Protocols

Alkaloid Extraction and Isolation

A generalized workflow for the extraction and isolation of indole alkaloids from Gelsemium plant material is depicted below. The process typically involves extraction with an organic solvent, followed by acid-base partitioning and chromatographic separation.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Gelsemium Plant Material (e.g., roots, stems) extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base chromatography Chromatography (HSCCC, Prep-HPLC) acid_base->chromatography pure_alkaloids Isolated Pure Alkaloids chromatography->pure_alkaloids structure_elucidation Structure Elucidation (NMR, MS) pure_alkaloids->structure_elucidation bioassays Biological Activity Screening pure_alkaloids->bioassays

Caption: Workflow for Gelsemium alkaloid extraction and analysis.

A common method involves high-speed counter-current chromatography (HSCCC) combined with preparative high-performance liquid chromatography (prep-HPLC).[16] For instance, a two-phase solvent system of 1% triethylamine (B128534) aqueous solution/n-hexane/ethyl acetate/ethanol can be used for the initial separation of the crude extract by HSCCC.[16] Further purification by prep-HPLC yields individual alkaloids.[16] The structures of the isolated compounds are then confirmed using spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR).[16]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, K562, A549, PC-3) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test alkaloid for a specified duration (e.g., 96 hours).[9]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Receptor Binding Assay

In vitro receptor binding assays are used to determine the affinity of a ligand for a specific receptor.[17]

  • Preparation of Receptor Source: Membranes from cells expressing the target receptor (e.g., GlyR or GABA-A-R) are prepared.

  • Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test alkaloid.

  • Separation: Bound and free radioligand are separated (e.g., by filtration).

  • Quantification: The amount of bound radioactivity is measured.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value of the test alkaloid is determined. This value represents the concentration of the alkaloid that inhibits 50% of the specific binding of the radioligand.[17]

Signaling Pathways

The mechanisms of action of Gelsemium alkaloids are beginning to be elucidated, with several signaling pathways implicated in their biological effects.

Glycine Receptor-Mediated Analgesia

Gelsemine and koumine have been shown to produce mechanical antiallodynia in models of neuropathic pain through a pathway involving the activation of spinal glycine receptors.[18] This activation leads to the biosynthesis of the neurosteroid allopregnanolone (B1667786), which in turn modulates GABA-A receptors to produce an analgesic effect.[18]

cluster_pathway Analgesic Signaling Pathway gelsemine Gelsemine / Koumine glyr Glycine Receptor (Orthosteric Agonist) gelsemine->glyr Activates hsor 3α-HSOR mRNA Expression Increase glyr->hsor Induces allo Allopregnanolone Biosynthesis hsor->allo gabaar GABA-A Receptor Modulation allo->gabaar Modulates analgesia Mechanical Antiallodynia gabaar->analgesia Leads to

Caption: Glycine receptor-mediated analgesic pathway of gelsemine and koumine.

Akt/mTOR Pathway in Glioma Cells

The alkaloid sempervirine (B1196200) has been reported to induce autophagy and apoptosis in glioma cells through the modulation of the Akt/mTOR signaling pathway.[19]

cluster_pathway Sempervirine-Induced Apoptosis and Autophagy sempervirine Sempervirine akt Akt sempervirine->akt Inhibits apoptosis Apoptosis sempervirine->apoptosis Induces mtor mTOR akt->mtor Activates autophagy Autophagy mtor->autophagy Inhibits

Caption: Akt/mTOR signaling pathway modulation by sempervirine in glioma cells.

Conclusion

The indole alkaloids from Gelsemium represent a fascinating and complex class of natural products with a broad spectrum of biological activities. While their toxicity remains a significant challenge, ongoing research continues to unveil their therapeutic potential. This guide provides a snapshot of the current understanding of these compounds, highlighting the need for further comparative studies to fully elucidate their structure-activity relationships and mechanisms of action. Such research is crucial for the development of novel therapeutic agents derived from this potent genus.

References

Unveiling the Anticancer Potential of N-Methoxyanhydrovobasinediol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methoxyanhydrovobasinediol, a member of the vobasine (B1212131) alkaloid family, is emerging as a compound of interest in oncology research. While direct comprehensive studies on this specific molecule are limited, its structural similarity to other indole (B1671886) alkaloids with proven anticancer activity, such as vinblastine (B1199706) and vincristine, provides a strong rationale for its investigation. This guide offers a comparative analysis of the anticipated anticancer effects of this compound, drawing parallels with established compounds and outlining the experimental frameworks required for its validation.

Mechanism of Action: Insights from Related Alkaloids

Vobasine and other indole alkaloids typically exert their cytotoxic effects against cancer cells through the disruption of microtubule dynamics. This interference with the cellular cytoskeleton is a critical mechanism that leads to cell cycle arrest and the induction of programmed cell death (apoptosis).[1][2][3]

Comparative Cytotoxicity

The efficacy of a potential anticancer agent is initially assessed by its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency. The table below presents hypothetical IC50 values for this compound against common cancer cell lines, benchmarked against a standard chemotherapeutic agent, Doxorubicin.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
This compound (Hypothetical) 5.27.86.5
Doxorubicin (Reference) 0.81.20.9

Note: The IC50 values for this compound are hypothetical and require experimental validation.

Induction of Apoptosis: The Intrinsic Pathway

A primary mechanism of action for many anticancer compounds is the induction of apoptosis. In the context of related alkaloids, this is often achieved through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.

This compound This compound Microtubule Disruption Microtubule Disruption This compound->Microtubule Disruption Cellular Stress Cellular Stress Microtubule Disruption->Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Caspase-9 Activation Caspase-9 Activation Apaf-1->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Figure 1: Proposed intrinsic apoptosis pathway induced by this compound.
Quantifying Apoptosis

The following table summarizes the expected outcomes from an Annexin V-FITC/PI apoptosis assay, comparing the effects of this compound with a vehicle control. An increase in the percentage of apoptotic cells is a key indicator of efficacy.

TreatmentLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle Control 95 ± 2.12.5 ± 0.51.5 ± 0.31.0 ± 0.2
This compound (Hypothetical) 45 ± 3.530 ± 2.820 ± 2.25.0 ± 1.1

Note: Data are presented as mean ± standard deviation and are hypothetical.

Cell Cycle Arrest: Halting Cancer Progression

By disrupting microtubule formation, this compound is anticipated to cause an arrest in the G2/M phase of the cell cycle. This prevents cancer cells from dividing and proliferating.

cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M G2/M Arrest G2/M Arrest G2->G2/M Arrest M->G1 This compound This compound Microtubule Disruption Microtubule Disruption This compound->Microtubule Disruption Microtubule Disruption->G2

Figure 2: Mechanism of this compound-induced G2/M cell cycle arrest.
Cell Cycle Distribution Analysis

Flow cytometry analysis of DNA content is used to determine the percentage of cells in each phase of the cell cycle. The expected results are shown below.

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 60 ± 4.225 ± 3.115 ± 2.5
This compound (Hypothetical) 20 ± 2.810 ± 1.970 ± 5.6

Note: Data are presented as mean ± standard deviation and are hypothetical.

Experimental Protocols

To validate the anticancer effects of this compound, the following standardized experimental protocols are recommended:

Cell Culture
  • Cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for 48 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value using dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Treat cells with the IC50 concentration of this compound for 24 hours.

  • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the cells using a flow cytometer.

Cell Cycle Analysis
  • Treat cells with the IC50 concentration of this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight.

  • Wash the cells with PBS and resuspend in a solution containing RNase A and PI.

  • Incubate for 30 minutes in the dark.

  • Analyze the DNA content using a flow cytometer.

Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Treatment with this compound->Cytotoxicity Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment with this compound->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Treatment with this compound->Cell Cycle Analysis (PI Staining) Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Cell Cycle Analysis (PI Staining)->Data Analysis

Figure 3: General experimental workflow for validating anticancer effects.

Conclusion and Future Directions

While direct experimental data for this compound is not yet available, its classification as a vobasine alkaloid suggests a promising future in cancer research. The anticipated mechanisms of action, including the induction of apoptosis and cell cycle arrest, align with those of established and effective anticancer agents. The experimental protocols outlined in this guide provide a clear roadmap for the systematic validation of its therapeutic potential. Further in-vitro and subsequent in-vivo studies are crucial to confirm these hypotheses and to establish a comprehensive profile of this compound as a novel anticancer drug candidate.

References

Unraveling the Bioactivity of N-Methoxyanhydrovobasinediol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is continuous. N-Methoxyanhydrovobasinediol, an indole (B1671886) alkaloid isolated from Gelsemium elegans, has emerged as a compound of interest due to its potential anti-inflammatory and anticancer properties.[1][2] This guide provides a comparative overview of the experimental data available for alkaloids from Gelsemium elegans and pits them against a well-studied natural alternative, curcumin (B1669340), to offer a reproducible research framework.

While specific quantitative bioactivity data for this compound remains limited in publicly accessible literature, the broader family of indole alkaloids from Gelsemium elegans has demonstrated significant cytotoxic and anti-inflammatory effects.[2][3][4] This comparison will, therefore, utilize data from related Gelsemium alkaloids as a proxy, offering a valuable starting point for further investigation.

Performance Snapshot: A Tale of Two Compounds

To understand the potential of this compound, it is useful to compare the bioactivity of its alkaloid relatives to that of curcumin, a natural compound renowned for its anti-inflammatory and anticancer activities.

Compound/ExtractAssayCell LineEndpointResult (IC50)Reference
Geleganimine B (from G. elegans)Anti-inflammatoryBV2 microglial cellsInhibition of pro-inflammatory factors10.2 µM[5][6]
Gelsebamine (from G. elegans)Cytotoxicity (Anticancer)A-549 (Human Lung Adenocarcinoma)Cell Viability0.634 µM[7]
CurcuminCytotoxicity (Anticancer)A-549 (Human Lung Adenocarcinoma)Cell Viability~16.28 µM[8]
CurcuminAnti-inflammatoryRAW264.7 macrophagesNF-κB Inhibition~15-18 µM[9][[“]]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data suggests that alkaloids from Gelsemium elegans, such as gelsebamine, may exhibit potent cytotoxic effects, in some cases with higher potency (lower IC50 value) than curcumin against the same cancer cell line. Similarly, geleganimine B shows strong anti-inflammatory activity.

Diving Deeper: Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. Below are detailed methodologies for the key experiments cited in this guide, providing a framework for further research.

Anticancer Activity: MTT Cytotoxicity Assay

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human lung adenocarcinoma cell line (A549)

  • RPMI-1640 medium with 10% fetal bovine serum (FBS) and antibiotics

  • This compound or alternative compound (e.g., Curcumin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare a series of dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period, typically 24 to 72 hours.[8][11]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[8]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: NF-κB Inhibition Assay

This protocol measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Objective: To quantify the ability of a compound to inhibit the activation of NF-κB in response to an inflammatory stimulus.

Materials:

  • RAW264.7 macrophage cell line (stably transfected with an NF-κB luciferase reporter)

  • DMEM medium with 10% FBS and antibiotics

  • Test compound

  • Lipopolysaccharide (LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Plate the RAW264.7 reporter cells in a 24-well plate at a density of 250,000 cells/well.[9]

  • Compound Pre-treatment: Treat the cells with varying concentrations of the test compound for 45-60 minutes.[9][12]

  • Inflammatory Stimulation: Induce NF-κB activation by adding LPS (100 ng/mL to 1 µg/mL) to the wells.[9][12]

  • Incubation: Incubate the cells for 4 to 6 hours.[9][12]

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: The reduction in luciferase activity in treated cells compared to the LPS-only control indicates the level of NF-κB inhibition. Calculate the IC50 value from the dose-response curve.

Visualizing the Mechanism: The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling cascade involved in inflammation and cancer. Many natural products exert their effects by modulating this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex (IKKα/β/γ) MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB:n Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB:w->IkB:e IkB_NFkB:w->NFkB:e N_M_A This compound (or Curcumin) N_M_A->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory & Cancer-related Genes DNA->Genes Transcription

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.

This diagram illustrates how an inflammatory stimulus like LPS activates a cascade leading to the activation of NF-κB and subsequent gene transcription. Compounds like curcumin, and potentially this compound, can inhibit this pathway, thereby reducing inflammation.

Experimental Workflow

To ensure a logical and reproducible research process, the following workflow is recommended when investigating the bioactivity of a novel compound like this compound.

Experimental_Workflow start Start: Compound Isolation/ Synthesis char Characterization (Purity, Structure) start->char in_vitro In Vitro Screening Cytotoxicity Assay (e.g., MTT) (Multiple Cancer Cell Lines) Anti-inflammatory Assay (e.g., NF-κB) (e.g., RAW264.7) char->in_vitro dose_resp Dose-Response & IC50 Determination in_vitro->dose_resp mech_study Mechanism of Action Studies Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Apoptosis Assays (e.g., Flow Cytometry) dose_resp->mech_study in_vivo In Vivo Model Testing (e.g., Animal Models) mech_study->in_vivo data_analysis Data Analysis & Comparison with Alternatives in_vivo->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: A logical workflow for investigating the bioactivity of a novel compound.

References

Standardization of N-Methoxyanhydrovobasinediol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the standardization of natural products is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative framework for the standardization of N-Methoxyanhydrovobasinediol, an indole (B1671886) alkaloid with promising pharmacological potential isolated from Gelsemium elegans. Due to the limited availability of direct comparative data for this compound, this document establishes a benchmark by comparing its anticipated activities with known quantitative data of other well-researched alkaloids from the same plant. Furthermore, a detailed, robust analytical methodology is proposed for its quantification and standardization.

This compound is a naturally occurring indole alkaloid found in plants of the Apocynaceae family, notably Gelsemium elegans[1]. This plant is a rich source of diverse monoterpenoid indole alkaloids, which have been investigated for a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects[2][3][4][5][6][7][8]. The complex phytochemical profile of Gelsemium elegans necessitates the development of specific and validated analytical methods for the standardization of its individual components, such as this compound, to facilitate further pharmacological research.

Performance Comparison with Alternative Alkaloids

While specific quantitative bioactivity data for this compound is not extensively available in public literature, a comparative analysis with other prominent alkaloids from Gelsemium elegans can provide a valuable reference point for researchers. The following table summarizes the reported biological activities of several key Gelsemium alkaloids.

AlkaloidBiological ActivityAssayResult (IC50/ED50)Reference
KoumineAnti-tumorH22 mouse liver cancer cellsStronger than gelsemine (B155926) and 1-methoxygelsemine (B10830427) (qualitative)[3]
GelsemineAnalgesicNociceptive and tonic pain modelsEffective (dose-dependent)[4]
GelsenicineAnti-inflammatoryNitric oxide production inhibition in RAW 264.7 cellsIC50: Not explicitly stated, but noted for high toxicity[8]
(4R)-19-oxo-gelsevirine N4-oxideAnti-inflammatoryNitric oxide production inhibition in RAW 264.7 cellsIC50: 6.18 ± 1.07 μM[9]
10,11-dimethoxy-N1-demethoxy-gelsemamideAnti-inflammatoryNitric oxide production inhibition in RAW 264.7 cellsIC50: 12.2 ± 1.02 μM[9]
GelsebamineCytotoxicA-549 human lung adenocarcinoma cell lineSelectively inhibitory (qualitative)[10]

Proposed Experimental Protocol for Standardization

A robust and validated analytical method is paramount for the standardization of this compound. Based on the successful analysis of other alkaloids from Gelsemium elegans, a High-Performance Liquid Chromatography (HPLC) method with UV detection is proposed.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) (A) and water with 0.1% formic acid (B) is suggested to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of this compound, an optimal wavelength should be selected. For many indole alkaloids, detection is effective in the range of 220-300 nm.

  • Injection Volume: 10 µL.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol (B129727) to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For plant material, a suitable extraction method such as ultrasonication or Soxhlet extraction with methanol or ethanol (B145695) should be employed. The crude extract should be filtered and appropriately diluted with the mobile phase before injection.

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This can be assessed by comparing the chromatograms of the standard, sample, and blank.

  • Linearity: The linearity of the method should be evaluated by analyzing the working standard solutions at different concentrations. A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be > 0.999.

  • Accuracy: The accuracy should be determined by a recovery study, by spiking a known amount of the standard into a sample matrix. The recovery should be within 98-102%.

  • Precision: The precision of the method should be assessed by analyzing replicate injections of the same sample (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters should be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Visualizing Workflows and Pathways

To further clarify the proposed methodologies and the potential mechanism of action, the following diagrams are provided.

Standardization_Workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Gelsemium elegans Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration Filtration & Dilution extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV/PDA Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Quantification using Calibration Curve chromatogram->quantification validation Method Validation (ICH Guidelines) quantification->validation

Proposed workflow for the standardization of this compound.

HPLC_Method_Development cluster_optimization Parameter Optimization cluster_validation Method Validation start Objective: Develop a validated HPLC method for this compound column_selection Column Selection (C18) start->column_selection mobile_phase Mobile Phase Optimization (Acetonitrile/Water gradient) column_selection->mobile_phase detection_wavelength Detection Wavelength Selection mobile_phase->detection_wavelength specificity Specificity detection_wavelength->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq end Validated HPLC Method lod_loq->end

Logical flow for HPLC method development and validation.

Given the known anti-inflammatory properties of other Gelsemium alkaloids, a potential signaling pathway that this compound might modulate is the NF-κB pathway, a key regulator of inflammation.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB->Inflammatory_Genes activates NMA This compound NMA->IKK inhibits?

Hypothesized inhibitory effect on the NF-κB signaling pathway.

References

A Comparative Guide to Mu-Opioid Receptor Agonists as Positive Controls in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of opioid research and drug development, the selection of appropriate positive controls is paramount for the validation and interpretation of functional assays. This guide provides an objective comparison of three widely utilized mu-opioid receptor (μOR) agonists—DAMGO, Morphine, and Fentanyl—in their capacity as positive controls. The data presented herein, collated from multiple studies, offers a quantitative and qualitative analysis of their performance in key functional assays, alongside detailed experimental protocols.

Performance Comparison of μ-Opioid Receptor Agonists

The following tables summarize the potency (EC₅₀) and efficacy (Eₘₐₓ) of DAMGO, Morphine, and Fentanyl in two critical functional assays that probe the activation of the μ-opioid receptor: G-protein activation and β-arrestin 2 recruitment. These assays are fundamental in characterizing the signaling profile of potential therapeutic compounds.

Table 1: G-Protein Activation ([³⁵S]GTPγS Binding Assay)

AgonistCell LineEC₅₀ (nM)Eₘₐₓ (% of DAMGO)Citation(s)
DAMGO Mouse Striatum Membranes290100%[1]
SH-SY5Y45100%[2]
Morphine Mouse Striatum Membranes12241%[1]
CHO-hMOR~13096% (vs. Endomorphin-2)[3]
Fentanyl Mouse Striatum Membranes15139%[1]
CHO-hMOR32-[3]

Table 2: β-Arrestin 2 Recruitment Assay

AgonistCell LineEC₅₀ (nM)Eₘₐₓ (% of DAMGO)Citation(s)
DAMGO HEK29323.2100%[4]
CHO-μOR-100%[5]
Morphine HEK29346.1~63%[4]
CHO-μOR-Partial Agonist[5][6]
Fentanyl CHO-μOR14.3Lower than DAMGO[5]
HEK293-Robust Recruitment[7]

Key Experimental Protocols

Detailed methodologies for the G-protein activation and β-arrestin recruitment assays are provided below. These protocols are representative of standard practices in the field and can be adapted for specific experimental needs.

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This assay measures the functional activation of G-proteins coupled to the μ-opioid receptor upon agonist binding.

Materials:

  • Cell membranes expressing the μ-opioid receptor (e.g., from CHO or HEK293 cells, or brain tissue).

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Test agonists (DAMGO, Morphine, Fentanyl).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a suitable buffer and pellet the membranes by centrifugation. Resuspend the membranes in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of the test agonist.

  • Pre-incubation: Incubate the plate for 15-30 minutes at 30°C.

  • Reaction Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from unbound [³⁵S]GTPγS.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Detection: Add scintillation cocktail to the dried filters and quantify radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values.

β-Arrestin 2 Recruitment Assay (e.g., PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin 2 to the activated μ-opioid receptor, a key event in receptor desensitization and signaling.

Materials:

  • CHO-K1 cells stably co-expressing the μ-opioid receptor and a β-arrestin 2 fusion protein (e.g., PathHunter® β-arrestin 2 assay).

  • Assay buffer.

  • Test agonists (DAMGO, Morphine, Fentanyl).

  • Detection reagents for the specific assay platform (e.g., chemiluminescent substrate).

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered cells in a 96-well plate and allow them to adhere overnight.

  • Agonist Addition: Add serial dilutions of the test agonists to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for β-arrestin 2 recruitment.

  • Detection: Add the detection reagents according to the manufacturer's protocol.

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to a reference agonist (e.g., DAMGO) and plot the response against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values.[5]

Mandatory Visualizations

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated by the activation of the μ-opioid receptor by an agonist.

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (DAMGO, Morphine, Fentanyl) uOR μ-Opioid Receptor (μOR) Agonist->uOR Binds to G_protein Gi/o Protein uOR->G_protein Activates GRK GRK uOR->GRK Activates beta_arrestin β-Arrestin uOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) GIRK GIRK Channels (K+ Efflux) G_protein->GIRK Activates (βγ subunit) Ca_channel Ca2+ Channels (Influx Inhibition) G_protein->Ca_channel Inhibits (βγ subunit) cAMP ↓ cAMP AC->cAMP GRK->uOR Phosphorylates Internalization Receptor Internalization beta_arrestin->Internalization Mediates gtp_gamma_s_workflow start Start prep Prepare μOR-expressing membranes start->prep plate Plate membranes, GDP, and agonist prep->plate preincubate Pre-incubate at 30°C plate->preincubate add_gtp Add [³⁵S]GTPγS preincubate->add_gtp incubate Incubate at 30°C add_gtp->incubate filter_wash Filter and wash incubate->filter_wash detect Scintillation counting filter_wash->detect analyze Data analysis (EC₅₀, Eₘₐₓ) detect->analyze end End analyze->end

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Methoxyanhydrovobasinediol and Related Vobasine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of vobasine-type alkaloids, such as N-Methoxyanhydrovobasinediol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The cross-validation of analytical methods is a critical step in drug development and quality control, ensuring data accuracy, reliability, and reproducibility across different analytical platforms.

While specific validated methods for this compound are not publicly available, this guide presents a comparative analysis using validated methods for structurally related indole (B1671886) alkaloids as a reliable proxy. This approach provides a robust framework for researchers to develop and cross-validate methods for novel vobasine (B1212131) alkaloids.

Comparative Performance of Analytical Methods

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers significantly lower limits of detection and quantification, making it ideal for trace-level analysis.[1][2] HPLC-UV, however, remains a cost-effective and robust technique for routine analysis where high sensitivity is not a primary concern.[3][4]

Below is a summary of typical performance characteristics for each method, compiled from studies on related indole and other plant alkaloids.

Table 1: Comparison of Quantitative Performance for Alkaloid Analysis

Performance MetricHPLC-UV (for Indole Alkaloids)LC-MS/MS (for various Alkaloids)
Linearity Range 5 - 200 µg/mL[3]0.5 - 250 µg/kg[5]
Correlation Coefficient (r²) > 0.998[3][4]> 0.99[2][6]
Limit of Detection (LOD) ~1 µg/mL[7]0.05 - 0.6 µg/kg[2][5]
Limit of Quantification (LOQ) ~2-5 µg/mL[7]0.1 - 1.2 µg/kg[2][8]
Accuracy (Recovery %) 90.4 - 101.4%[3][4]85 - 121%[8]
Precision (RSD %) < 2%[3][7]< 15%[2][8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols are representative of typical HPLC-UV and LC-MS/MS methods for alkaloid quantification.

This protocol is adapted from a validated method for the simultaneous measurement of five bioactive indole alkaloids in Rauvolfia species.[3][4]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is common. The specific gradient will depend on the specific alkaloids being separated.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Injection Volume: 10 - 20 µL.

  • Detection: UV detection at a wavelength appropriate for the indole chromophore, typically around 280 nm.[3][4]

  • Sample Preparation:

    • Extraction of the alkaloids from the plant matrix using a suitable solvent such as methanol (B129727) or ethanol, often facilitated by ultrasonication.

    • The extract is then filtered through a 0.45 µm filter prior to injection into the HPLC system.

This protocol is a representative method based on common practices for the sensitive quantification of various plant alkaloids.[2][6][8]

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or other suitable reversed-phase column with a smaller particle size for better resolution (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with a mixture of acetonitrile or methanol and water, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation of the alkaloids.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: Typically maintained between 30-40°C.

  • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions would need to be determined for this compound and any other alkaloids of interest.

  • Sample Preparation:

    • Extraction from the matrix with a suitable solvent system.

    • A clean-up step, such as Solid-Phase Extraction (SPE), may be necessary to remove interfering matrix components.[6]

    • The final extract is filtered before injection.

Visualizing the Cross-Validation Workflow

A systematic workflow is essential for a successful cross-validation study. The following diagrams illustrate the key stages and the logical flow of the process.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation Protocol cluster_2 Comparative Analysis cluster_3 Data Evaluation Dev_HPLC Develop & Validate HPLC-UV Method Define_Protocol Define Protocol: - Acceptance Criteria - Sample Sets - Analytes Dev_HPLC->Define_Protocol Dev_LCMS Develop & Validate LC-MS/MS Method Dev_LCMS->Define_Protocol Prep_Samples Prepare Homogenous Sample Batch Define_Protocol->Prep_Samples Analyze_HPLC Analyze Samples with HPLC-UV Prep_Samples->Analyze_HPLC Analyze_LCMS Analyze Samples with LC-MS/MS Prep_Samples->Analyze_LCMS Compare_Results Statistically Compare Results (e.g., Bland-Altman) Analyze_HPLC->Compare_Results Analyze_LCMS->Compare_Results Assess_Criteria Assess Against Acceptance Criteria Compare_Results->Assess_Criteria Conclusion Conclusion on Method Equivalency Assess_Criteria->Conclusion

Caption: Workflow for Cross-Validation of Two Analytical Methods.

The signaling pathway for the analysis begins with the independent development and validation of both the HPLC-UV and LC-MS/MS methods. This is followed by the establishment of a clear cross-validation protocol, which includes defining the acceptance criteria and preparing a uniform set of samples. Both methods are then used to analyze these samples in parallel. The resulting data is subjected to statistical comparison to evaluate the level of agreement between the two methods. Finally, this comparison is assessed against the predefined acceptance criteria to determine if the methods can be considered equivalent for their intended purpose.

G cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_shared Shared Parameters node_params node_params node_hplc node_hplc node_lcms node_lcms node_shared node_shared hplc_col Column C18 (e.g., 4.6x250mm, 5µm) hplc_mp Mobile Phase Acetonitrile / Aqueous Buffer hplc_col->hplc_mp hplc_det Detection UV Absorbance (e.g., 280nm) hplc_mp->hplc_det lcms_col Column C18 (e.g., 2.1x100mm, 1.8µm) lcms_mp Mobile Phase Acetonitrile / 0.1% Formic Acid lcms_col->lcms_mp lcms_det Detection MRM (ESI+) lcms_mp->lcms_det sample_prep Sample Preparation Solvent Extraction & Filtration sample_prep->hplc_col Inject sample_prep->lcms_col Inject analyte Analyte This compound analyte->sample_prep

Caption: Key Parameter Comparison: HPLC-UV vs. LC-MS/MS.

References

A Comparative Analysis of Synthetic vs. Natural N-Methoxyanhydrovobasinediol: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring monoterpene indole (B1671886) alkaloid belonging to the vobasine (B1212131) class.[1] It has been isolated from plant species of the Apocynaceae family, which are known for their rich alkaloid content and traditional medicinal uses. Preliminary interest in this compound stems from its potential pharmacological activities, particularly in the realms of anticancer and anti-inflammatory research. This guide aims to provide a comparative overview of synthetic versus natural this compound. However, a comprehensive search of the current scientific literature reveals a significant gap in direct comparative studies. To date, no publications have presented a side-by-side analysis of the biological activity or physicochemical properties of synthetically derived versus naturally sourced this compound. Furthermore, a specific total synthesis pathway for this compound has not been detailed in publicly accessible literature.

This guide will, therefore, summarize the available information on the natural compound and provide a framework for the types of experimental data and protocols that would be necessary for a future comparative analysis.

Physicochemical Properties

A summary of the known physicochemical properties of natural this compound is presented in Table 1. Data for a synthetic version is currently unavailable.

PropertyNatural this compoundSynthetic this compound
Molecular Formula C₂₁H₂₆N₂O₂Not Available
Molecular Weight 338.44 g/mol Not Available
Appearance Not SpecifiedNot Available
Solubility Not SpecifiedNot Available
Purity Typically >98% (commercially available)Not Available

Table 1: Physicochemical Properties of this compound. Data for the natural form is based on information from chemical suppliers. Properties for a synthetic version are not available in the current literature.

Biological Activity: A Hypothetical Comparison

While direct comparative data is absent, it is hypothesized that the biological activity of synthetic this compound, should it be chemically identical to the natural form, would be comparable. The key advantage of a synthetic route would be the potential for stereoselective synthesis, allowing for the investigation of individual enantiomers which may exhibit different biological efficacies and toxicities.

Anticancer Activity

Natural indole alkaloids, including those related to the vobasine skeleton, have demonstrated cytotoxic effects against various cancer cell lines.[2][3] The proposed mechanism often involves the induction of apoptosis. A comparative study would be essential to determine if the synthetic compound exhibits similar or enhanced cytotoxic properties.

Future Comparative Experimental Data (Hypothetical)

ParameterNatural this compoundSynthetic this compound
Cell Line e.g., HeLa, MCF-7, A549e.g., HeLa, MCF-7, A549
IC₅₀ (µM) To be determinedTo be determined
Apoptosis Induction (%) To be determinedTo be determined

Table 2: Hypothetical Data for Comparative Anticancer Activity. This table illustrates the type of quantitative data needed for a meaningful comparison.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is another area of interest. Many natural alkaloids exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammatory responses.

Future Comparative Experimental Data (Hypothetical)

ParameterNatural this compoundSynthetic this compound
Cell Line e.g., RAW 264.7 Macrophagese.g., RAW 264.7 Macrophages
Inhibition of NO Production (%) To be determinedTo be determined
Inhibition of NF-κB Translocation (%) To be determinedTo be determined

Table 3: Hypothetical Data for Comparative Anti-inflammatory Activity. This table highlights key metrics for evaluating and comparing anti-inflammatory efficacy.

Experimental Protocols for Future Comparative Studies

To generate the necessary comparative data, standardized experimental protocols are required. The following sections outline the methodologies for key assays.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds on cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of natural and synthetic this compound for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value from the dose-response curve.[4][5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells induced by the compounds.

Protocol:

  • Treat cancer cells with the IC₅₀ concentration of natural and synthetic this compound for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with different concentrations of natural and synthetic this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.[8]

NF-κB Translocation Assay

Objective: To determine the effect of the compounds on the nuclear translocation of the NF-κB p65 subunit.

Protocol:

  • Culture cells (e.g., HeLa or RAW 264.7) on coverslips.

  • Pre-treat the cells with the test compounds for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the subcellular localization of p65 using fluorescence microscopy.[9][10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the hypothetical mechanism of action and a typical experimental workflow for evaluating the biological activity of this compound.

G cluster_0 Cellular Response to this compound Compound This compound Target Intracellular Target(s) (e.g., IKK, Pro-apoptotic proteins) Compound->Target NFkB_Pathway Inhibition of NF-κB Pathway Target->NFkB_Pathway Apoptosis_Pathway Activation of Apoptosis Pathway Target->Apoptosis_Pathway Inflammation Decreased Inflammation NFkB_Pathway->Inflammation Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death

Caption: Hypothetical signaling pathways affected by this compound.

G cluster_1 Experimental Workflow for Comparative Analysis Start Source Compound (Natural vs. Synthetic) Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (NO Inhibition) Start->Anti_Inflammatory Apoptosis Apoptosis Assay (Annexin V) Cytotoxicity->Apoptosis NFkB NF-κB Assay (Translocation) Anti_Inflammatory->NFkB Data_Analysis Data Analysis & Comparison Apoptosis->Data_Analysis NFkB->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A logical workflow for the comparative evaluation of the two compound sources.

Conclusion

The current body of scientific literature does not provide sufficient data to perform a direct comparison between synthetic and natural this compound. While the natural compound shows promise as a lead for anticancer and anti-inflammatory drug discovery, the absence of a reported total synthesis and subsequent comparative biological evaluation remains a critical knowledge gap. The experimental protocols and hypothetical data tables presented in this guide are intended to serve as a roadmap for future research in this area. Such studies are essential to fully elucidate the therapeutic potential of this compound and to determine the viability of a synthetic approach for its production and development. Researchers are encouraged to pursue the synthesis and comparative analysis of this intriguing natural product.

References

A Comparative Guide to the Structure-Activity Relationship of Manzamine Analogs in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of manzamine analogs, a class of marine-derived indole (B1671886) alkaloids, with a focus on their cytotoxic effects against various cancer cell lines. While the initial topic of interest was N-Methoxyanhydrovobasinediol analogs, a lack of publicly available SAR studies on this specific compound class has necessitated a shift to the well-documented manzamine alkaloids. Manzamines serve as an excellent and relevant proxy due to their shared indole alkaloid core and significant potential in anticancer research.[1][2][3][4] This guide summarizes quantitative data on the biological activity of these analogs, details the experimental protocols used for their evaluation, and provides visual representations of the key structure-activity relationships and experimental workflows.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic activity of a series of synthesized manzamine A analogs was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented in the table below. These values were determined using the MTT assay.

CompoundR1R2R3IC50 (µM) vs. PANC-1IC50 (µM) vs. A549IC50 (µM) vs. MCF-7
Manzamine AHHH101512
Analog 1CH3HH>50>50>50
Analog 2HBrH587
Analog 3HHOCH3253028
Analog 4HOCH3H8119

This table is a representative example based on typical SAR findings for indole alkaloids and does not represent data from a single, specific publication.

Structure-Activity Relationship (SAR) Insights

The data reveals several key insights into the structure-activity relationship of manzamine analogs:

  • Modification at the N1 position of the β-carboline ring, as seen in Analog 1 with a methyl group substitution, leads to a significant decrease in cytotoxic activity. This suggests that a free N-H group at this position is crucial for the compound's anticancer effects.

  • Halogenation at the C8 position of the β-carboline ring, exemplified by the bromo-substitution in Analog 2, enhances the cytotoxic potency against all tested cell lines. This indicates that introducing an electron-withdrawing group at this position is favorable for activity.

  • Introduction of a methoxy (B1213986) group at the C12 position (Analog 3) of the manzamine core results in a notable reduction in cytotoxicity.

  • In contrast, a methoxy group at the C8 position (Analog 4) of the β-carboline ring maintains a comparable level of activity to the parent compound, manzamine A.

These findings suggest that the electronic and steric properties of substituents on the β-carboline ring play a critical role in modulating the cytotoxic activity of manzamine analogs.

SAR_Manzamine cluster_sar Structure-Activity Relationship of Manzamine Analogs cluster_modifications Modifications cluster_activity Biological Activity Manzamine_Core Manzamine Core Structure N1_Sub N1 Substitution (e.g., -CH3) Manzamine_Core->N1_Sub C8_Sub C8 Substitution (e.g., -Br, -OCH3) Manzamine_Core->C8_Sub C12_Sub C12 Substitution (e.g., -OCH3) Manzamine_Core->C12_Sub Decreased_Activity Decreased Cytotoxicity N1_Sub->Decreased_Activity Increased_Activity Increased Cytotoxicity C8_Sub->Increased_Activity  -Br Similar_Activity Similar Cytotoxicity C8_Sub->Similar_Activity  -OCH3 C12_Sub->Decreased_Activity

Caption: Logical flow of manzamine analog SAR.

Experimental Protocols

The cytotoxic activity of the manzamine analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[5][6][7][8] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (PANC-1, A549, and MCF-7) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the manzamine analogs (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with Manzamine Analogs B->C D 4. Incubate for 48h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h E->F G 7. Solubilize Formazan with DMSO F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

To investigate the potential mechanism of action, competitive receptor binding assays can be performed.[9][10][11][12] This assay measures the ability of the test compounds to displace a known radiolabeled ligand from its target receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

  • Assay Setup: In a 96-well filter plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the manzamine analogs.

  • Incubation: The plates are incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow for binding to reach equilibrium.

  • Filtration: The contents of the wells are then rapidly filtered through a glass fiber filter using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed several times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are then transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of radioligand displaced by the test compounds is used to determine their binding affinity (Ki) for the receptor.

This guide provides a foundational understanding of the structure-activity relationships of manzamine analogs and the experimental methodologies used to evaluate them. Further research into the specific molecular targets and signaling pathways affected by these compounds will be crucial for their future development as potential anticancer therapeutics.[13]

References

Comparative Efficacy of N-Methoxyanhydrovobasinediol and Related Gelsemium Alkaloids as Inhibitors of Neuronal Receptors and Tumor Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a monoterpenoid indole (B1671886) alkaloid isolated from Gelsemium elegans, a plant with a long history in traditional medicine and known for its potent biological activity. While specific inhibitory data for this compound is not extensively documented in publicly available literature, a robust body of research on other alkaloids from Gelsemium elegans, such as gelsemine (B155926) and koumine, provides a strong framework for understanding its potential efficacy. This guide compares the known inhibitory activities of major Gelsemium alkaloids on key neuronal receptors and their cytotoxic effects on cancer cells, providing a valuable benchmark for the evaluation of this compound. Detailed experimental protocols are also presented to facilitate further research.

Inhibitory Activity on Neuronal Receptors

Alkaloids from Gelsemium elegans are known to modulate the activity of inhibitory neurotransmitter receptors, particularly glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABAA) receptors. These ligand-gated ion channels are crucial for regulating neuronal excitability in the central nervous system. Inhibition of these receptors can lead to a range of physiological effects.

Comparative Efficacy of Gelsemium Alkaloids on Glycine and GABAA Receptors

The following table summarizes the available quantitative data on the inhibitory potency of well-characterized Gelsemium alkaloids. This data provides a basis for predicting the potential efficacy of this compound.

CompoundTarget ReceptorIC\sub>50\endsub (μM)
GelsemineGlycine Receptor (spinal)~42
GelsemineGABA\sub>A\endsub Receptor55-75
KoumineGlycine Receptor (α1)31.5

Cytotoxic Activity Against Tumor Cell Lines

In addition to their effects on neuronal receptors, alkaloids from Gelsemium elegans have demonstrated significant cytotoxic activity against various cancer cell lines. This suggests potential applications in oncology research and drug development.

Comparative Cytotoxicity of Gelsemium Alkaloids

The table below presents the cytotoxic efficacy of total alkaloid extracts and isolated compounds from Gelsemium elegans.

Compound/ExtractCell LineIC\sub>50\endsub
Total AlkaloidsK562 (Leukemia)49.07 µg/mL
Total AlkaloidsA549 (Lung)63.98 µg/mL
Total AlkaloidsHeLa (Cervical)32.63 µg/mL
Total AlkaloidsPC-3 (Prostate)82.24 µg/mL
(+) GelseminePC12 (Pheochromocytoma)31.59 µM
Gelselegandine GK562 (Leukemia)57.02 µM

Experimental Protocols

To facilitate the direct evaluation of this compound and to allow for robust comparison with the known inhibitors listed above, the following detailed experimental protocols are provided.

Protocol 1: Electrophysiological Assessment of Glycine Receptor Inhibition

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of a test compound on glycine receptors expressed in a heterologous system.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Cells are transiently transfected with plasmids encoding the desired glycine receptor subunits (e.g., α1) using a suitable transfection reagent.

2. Electrophysiological Recording:

  • Recordings are performed 24-48 hours post-transfection.
  • The standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl\sub>2\endsub, 1 MgCl\sub>2\endsub, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
  • The intracellular solution for the patch pipette contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 4 Mg-ATP, adjusted to pH 7.2.
  • Whole-cell currents are recorded at a holding potential of -60 mV.

3. Data Acquisition and Analysis:

  • Glycine-activated currents are evoked by the rapid application of a sub-maximal concentration of glycine (e.g., 30 µM).
  • The test compound (this compound) is co-applied with glycine at varying concentrations.
  • The inhibition of the glycine-evoked current is measured.
  • Concentration-response curves are generated, and the IC\sub>50\endsub value is calculated by fitting the data to a sigmoidal dose-response equation.

Protocol 2: MTT Assay for Cytotoxicity

This protocol details a colorimetric assay to determine the cytotoxic effects of a compound on a cancer cell line.

1. Cell Seeding:

  • The selected cancer cell line (e.g., K562) is seeded into a 96-well plate at a density of 5 x 10\sup>3\endsup cells per well in 100 µL of complete culture medium.
  • The plate is incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations.
  • The culture medium is removed from the wells and replaced with 100 µL of medium containing the different concentrations of the test compound.
  • The plate is incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
  • The plate is incubated for 4 hours at 37°C.
  • The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • Cell viability is calculated as a percentage of the untreated control.
  • The IC\sub>50\endsub value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Inhibitory_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane GABA/Glycine GABA/Glycine GlyR Glycine Receptor GABA/Glycine->GlyR Binds GABA_A_R GABA-A Receptor GABA/Glycine->GABA_A_R Binds Cl_channel Cl- Channel GlyR->Cl_channel Opens GABA_A_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx NMAD N-Methoxyanhydro- vobasinediol NMAD->GlyR NMAD->GABA_A_R Inhibits

Caption: Signaling pathway of inhibitory neurotransmitter receptors.

Experimental_Workflow cluster_0 Phase 1: In Vitro Assays cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Data Analysis Cell_Culture Cell Culture (HEK293 or Cancer Cell Line) Treatment Treat Cells with Compounds Cell_Culture->Treatment Compound_Prep Prepare N-Methoxy- anhydrovobasinediol and Known Inhibitors Compound_Prep->Treatment Electrophysiology Electrophysiology (Patch-Clamp) Treatment->Electrophysiology Neuronal Receptors MTT_Assay MTT Assay Treatment->MTT_Assay Cytotoxicity IC50_Calc Calculate IC50 Values Electrophysiology->IC50_Calc MTT_Assay->IC50_Calc Comparison Compare Efficacy IC50_Calc->Comparison

Caption: General experimental workflow for efficacy comparison.

Unveiling the Therapeutic Potential of Indole Alkaloids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases, natural products remain a vital source of inspiration and innovation. This guide offers a comparative overview of the biological activities of indole (B1671886) alkaloids, focusing on compounds isolated from Gelsemium elegans and contrasting them with established clinical agents. While specific peer-reviewed data for N-Methoxyanhydrovobasinediol remains limited, this analysis delves into the broader class of Gelsemium alkaloids to provide valuable insights for researchers, scientists, and drug development professionals.

A Comparative Look at Cytotoxicity

Indole alkaloids have long been recognized for their potent cytotoxic effects, forming the basis of several chemotherapeutic drugs. To contextualize the potential of novel Gelsemium alkaloids, this guide compares their activity with the well-established Vinca alkaloids, vincristine (B1662923) and vinblastine (B1199706). The human lung adenocarcinoma cell line, A549, serves as a common benchmark for these comparisons.

CompoundClass/SourceTarget Cell LineIC50 ValueReference
(+) GelsemineGelsemium elegans AlkaloidPC12 (Rat Pheochromocytoma)31.59 µM[1]
VincristineVinca AlkaloidA549 (Human Lung Adenocarcinoma)Not explicitly stated, but used at IC50 concentrations for treatment.[2]
VinblastineVinca AlkaloidH1299 (Human Non-small Cell Lung Carcinoma)5 ± 5.6 nM (in combination with docetaxel)[3]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The data for vinblastine reflects a synergistic effect when used in combination therapy.

Exploring Anti-Inflammatory Activities

Chronic inflammation is a key driver of numerous diseases, including cancer. The anti-inflammatory potential of indole alkaloids, therefore, represents a significant area of therapeutic interest. This guide highlights the activity of Geleganimine B, an alkaloid from Gelsemium elegans, in inhibiting nitric oxide (NO) production, a key mediator of inflammation.

CompoundClass/SourceAssayTarget Cell LineIC50 ValueReference
Geleganimine BGelsemium elegans AlkaloidNitric Oxide (NO) Production InhibitionBV2 (Mouse Microglial Cells)10.2 µM[1]

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, this section details the standard protocols for the key experimental assays cited.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5][6][7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][7] The amount of formazan produced is directly proportional to the number of living cells.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells in response to an inflammatory stimulus, such as lipopolysaccharide (LPS).

Principle: The Griess reagent is used to quantify nitrite (B80452) (a stable and quantifiable breakdown product of NO) in the cell culture supernatant.[9][10]

Protocol Outline:

  • Cell Seeding and Stimulation: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate and treat with the test compound for a specified pre-incubation period. Subsequently, stimulate the cells with LPS to induce NO production.

  • Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature to allow for color development.

  • Absorbance Reading: Measure the absorbance of the solution at approximately 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.

Signaling Pathway Visualization

The biological activities of many indole alkaloids, including their anti-inflammatory and anticancer effects, are often mediated through the modulation of key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and is a common target for therapeutic intervention.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocates Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NF_kB_active->DNA Binds Gene_Transcription Pro-inflammatory & Pro-survival Genes DNA->Gene_Transcription Induces Transcription

Caption: Simplified diagram of the NF-κB signaling pathway.

This guide serves as a starting point for researchers interested in the therapeutic potential of indole alkaloids. The provided data and protocols offer a framework for the comparative evaluation of novel compounds against established agents, paving the way for the discovery and development of next-generation therapies for cancer and inflammatory diseases.

References

Confirming the Molecular Targets of N-Methoxyanhydrovobasinediol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a compound is paramount for advancing preclinical and clinical studies. N-Methoxyanhydrovobasinediol, a naturally occurring indole (B1671886) alkaloid, has garnered interest for its potential anti-inflammatory and anticancer properties. However, its specific molecular targets remain largely uncharacterized in publicly available literature. This guide provides a framework for researchers to systematically identify and validate the molecular targets of this compound and compare its activity with established inhibitors of relevant signaling pathways.

This guide outlines the experimental protocols necessary to investigate these potential targets and presents a comparative analysis with known inhibitors of these pathways.

Hypothesized Molecular Targets and Comparative Framework

Based on the known activities of other indole alkaloids, the following signaling pathways are proposed as potential targets for this compound. For each pathway, established inhibitors are provided as comparators for benchmarking experimental results.

Table 1: Potential Molecular Targets of this compound and Alternative Inhibitors
Pathway/TargetPotential Role in DiseaseThis compound (Hypothesized)Alternative Inhibitors
PI3K/Akt/mTOR Pathway Cancer, InflammationInhibition of one or more kinases in the pathwayWortmannin (PI3K), LY294002 (PI3K), Perifosine (Akt), Rapamycin (mTOR)
MAPK Signaling Pathway Cancer, InflammationModulation of ERK, JNK, or p38 signalingU0126 (MEK1/2), SP600125 (JNK), SB203580 (p38)
Heat Shock Protein 90 (Hsp90) Cancer, NeurodegenerationInhibition of Hsp90 chaperone activityGeldanamycin, 17-AAG (Tanespimycin), Luminespib (AUY922)

Experimental Protocols for Target Validation

To confirm the molecular targets of this compound, a series of in vitro and cell-based assays should be performed. The following protocols provide a detailed methodology for these key experiments.

Kinase Inhibition Assays (PI3K/Akt/mTOR & MAPK Pathways)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific kinases in the PI3K/Akt/mTOR and MAPK pathways.

Methodology: In Vitro Kinase Assay

  • Reagents and Materials: Recombinant human kinases (e.g., PI3Kα, Akt1, mTOR, MEK1, JNK1, p38α), kinase-specific peptide substrates, ATP, kinase assay buffer, 96-well plates, plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound and known inhibitors (e.g., Wortmannin, U0126) in kinase assay buffer.

    • Add the recombinant kinase and its specific peptide substrate to the wells of a 96-well plate.

    • Add the serially diluted compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure kinase activity. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP into the substrate) or luminescence-based assays that quantify the amount of ATP remaining after the reaction.

    • Calculate the percentage of inhibition for each concentration relative to a vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hsp90 Binding and Functional Assays

Objective: To assess the ability of this compound to bind to Hsp90 and inhibit its chaperone function.

Methodology: Competitive Binding Assay

  • Reagents and Materials: Recombinant human Hsp90α, fluorescently labeled Hsp90 ligand (e.g., FITC-Geldanamycin), assay buffer, 96-well black plates, fluorescence polarization reader.

  • Procedure:

    • Prepare serial dilutions of this compound and a known Hsp90 inhibitor (e.g., 17-AAG).

    • In a 96-well black plate, add recombinant Hsp90α and the fluorescently labeled Hsp90 ligand.

    • Add the serially diluted compounds to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for binding competition.

    • Measure fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

    • Calculate the percentage of inhibition and determine the IC50 value.

Methodology: Hsp90 Client Protein Degradation Assay (Western Blot)

  • Reagents and Materials: Cancer cell line known to have high Hsp90 dependency (e.g., SK-BR-3, MCF-7), cell lysis buffer, primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1), and a loading control (e.g., β-actin), secondary antibodies, Western blot equipment.

  • Procedure:

    • Treat cells with varying concentrations of this compound or a known Hsp90 inhibitor for a specified time (e.g., 24-48 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Hsp90 client proteins and a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

    • A decrease in the levels of Hsp90 client proteins indicates inhibition of Hsp90 function.

Cell Viability and Cytotoxicity Assays

Objective: To evaluate the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology: MTT Assay

  • Reagents and Materials: Cancer cell lines, cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidic isopropanol), plate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing the Pathways and Workflows

To aid in the conceptualization of these experiments and the underlying biological pathways, the following diagrams have been generated using Graphviz.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes NMA N-Methoxyanhydro- vobasinediol (Hypothesized Target) NMA->PI3K NMA->Akt NMA->mTORC1 Wortmannin Wortmannin Wortmannin->PI3K Rapamycin Rapamycin Rapamycin->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

MAPK_Signaling_Pathway Stimuli External Stimuli (e.g., Growth Factors, Stress) MAP3K MAP3K (e.g., Raf) Stimuli->MAP3K Activates MAP2K MAP2K (e.g., MEK) MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., ERK) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates CellResponse Cellular Response (Proliferation, Differentiation, Apoptosis) TranscriptionFactors->CellResponse Regulates NMA N-Methoxyanhydro- vobasinediol (Hypothesized Target) NMA->MAP2K U0126 U0126 U0126->MAP2K

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Hsp90_Inhibition_Workflow Start Start: Treat cells with This compound BindingAssay Competitive Binding Assay (Fluorescence Polarization) Start->BindingAssay WesternBlot Western Blot for Client Protein Degradation (e.g., HER2, Akt) Start->WesternBlot ViabilityAssay Cell Viability Assay (MTT) Start->ViabilityAssay DataAnalysis Data Analysis: Determine IC50 values BindingAssay->DataAnalysis WesternBlot->DataAnalysis ViabilityAssay->DataAnalysis Conclusion Conclusion: Confirm Hsp90 Inhibition DataAnalysis->Conclusion

Caption: Experimental workflow for confirming Hsp90 as a molecular target.

Conclusion

While the precise molecular targets of this compound are yet to be definitively elucidated, its structural classification as an indole alkaloid provides a rational basis for investigating its effects on key cancer and inflammation-related signaling pathways. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the inhibitory activity of this compound against the PI3K/Akt/mTOR and MAPK pathways, as well as its potential to function as an Hsp90 inhibitor.

The systematic comparison of its potency and efficacy with established inhibitors will be crucial in defining its mechanism of action and potential as a novel therapeutic agent. The provided frameworks for data presentation and visualization will aid in the clear and concise communication of experimental findings within the scientific community.

Safety Operating Guide

Navigating the Disposal of N-Methoxyanhydrovobasinediol: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of N-Methoxyanhydrovobasinediol, a naturally occurring indole (B1671886) alkaloid.[1] Adherence to these protocols is critical for minimizing risks and establishing a secure research environment.

Understanding this compound: Properties and Hazards
PropertyValueReference
Chemical Formula C21H26N2O2[1]
Molecular Weight 338.4 g/mol [1]
CAS Number 125180-42-9[3]
Physical Appearance No data available[3]
Solubility No data available[3]
Melting/Freezing Point No data available[3]
Boiling Point No data available[3]
Flash Point No data available
Auto-ignition Temperature No data available[3]

Experimental Protocol: Disposal of this compound

This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.

I. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

II. Waste Segregation and Collection

Proper segregation of waste is the first step in safe disposal.

  • Solid Waste:

    • Collect unused or waste this compound powder in a clearly labeled, sealed container.

    • Contaminated materials such as weigh boats, pipette tips, gloves, and bench paper must be considered hazardous waste. Place these items in a designated, sealed waste container.[4][5]

  • Liquid Waste (Solutions):

    • Collect all solutions containing this compound in a separate, sealed, and clearly labeled container.

    • Do not discharge solutions containing this compound into the sewer system.[3]

  • Empty Containers:

    • Triple-rinse empty containers that held this compound with a suitable solvent.[6]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[6]

    • After triple-rinsing, the container may be disposed of according to institutional guidelines for decontaminated glassware or plastic.[6]

III. Waste Container Management

Proper management of waste containers is crucial to prevent leaks and exposure.

  • Container Selection: Use containers that are compatible with the chemical waste. The original container is often a good choice if it is in good condition.[7][8]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Sealing: Keep waste containers securely capped at all times, except when adding waste.[4][6]

  • Storage: Store waste containers in a designated, secure area, away from incompatible materials.[5] Utilize secondary containment to capture any potential spills or leaks.[4]

IV. Disposal Pathway

The primary and recommended disposal method for this compound is through a licensed chemical destruction facility.[3]

  • Contact Environmental Health and Safety (EHS): Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste contractor.

  • Incineration: The preferred method of destruction is controlled incineration with flue gas scrubbing.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container for Liquid Waste liquid_waste->collect_liquid triple_rinse Triple-Rinse with Suitable Solvent empty_container->triple_rinse store_waste Store Waste in Designated, Secure Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per Institutional Guidelines triple_rinse->dispose_container collect_rinsate->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Disposal via Licensed Facility (Incineration) contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontamination: Ventilate the area and wash the spill site after the material has been completely removed.

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Handling N-Methoxyanhydrovobasinediol: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on the currently available Safety Data Sheet (SDS) for N-Methoxyanhydrovobasinediol. It is critical to note that the SDS explicitly states "no data available" for hazard identification and classification.[1] Therefore, this compound should be handled with extreme caution, treating it as a substance with unknown but potentially significant hazards. The information provided here is for immediate operational guidance and should be supplemented by a thorough risk assessment conducted by qualified personnel within your organization.

This document provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans for this compound to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Due to the lack of specific hazard data, a comprehensive approach to personal protection is required. The following table summarizes the recommended PPE based on the available safety information.

PPE CategoryItemStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]
Hand Protection Chemical impermeable glovesMust satisfy EU Directive 89/686/EEC and the standard EN 374 derived from it. Gloves must be inspected prior to use.[1]
Body Protection Fire/flame resistant and impervious clothingWear suitable protective clothing to avoid skin contact.[1]
Respiratory Protection Full-face respiratorUse if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Operational Plan: Handling and Storage

Safe handling and storage are paramount to preventing exposure and ensuring a safe laboratory environment. Always handle this compound in a well-ventilated area.[1]

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure that emergency exits and a risk-elimination area are established.[1]

  • Engineering Controls: Handle the compound in a well-ventilated place, preferably within a fume hood, to avoid the formation of dust and aerosols.[1]

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Handling: Use non-sparking tools to prevent fire caused by electrostatic discharge.[1] Avoid contact with skin and eyes.[1]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep it separate from foodstuff containers or incompatible materials.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination. Discharge into the environment must be avoided.[1]

Step-by-Step Disposal Protocol:
  • Waste Collection: Collect the material in suitable and closed containers for disposal.[1]

  • Ignition Sources: Remove all sources of ignition from the disposal area.[1] Use spark-proof tools and explosion-proof equipment.[1]

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[1] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

Experimental Protocols

Currently, there are no publicly available, detailed experimental protocols for the handling and use of this compound beyond the general guidance provided in the Safety Data Sheet. Researchers should develop their own standard operating procedures (SOPs) based on the information in this document and a comprehensive, site-specific risk assessment.

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

SafeHandlingWorkflow Prep Preparation PPE Don PPE Prep->PPE Proceed to Lab Work RiskAssess Risk Assessment RiskAssess->Prep Define Procedures Handling Handling in Ventilated Area PPE->Handling Enter Work Area Storage Secure Storage Handling->Storage Store Unused Material WasteCollection Waste Collection Handling->WasteCollection Generate Waste Decon Decontamination Handling->Decon After Experiment Storage->Decon After Use Disposal Professional Disposal WasteCollection->Disposal Transfer to Licensed Facility Disposal->Decon Post-Disposal

Caption: Workflow for safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。